Fosfructose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
488-69-7 |
|---|---|
Molecular Formula |
C6H14O12P2 |
Molecular Weight |
340.12 g/mol |
IUPAC Name |
[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5-,6-/m1/s1 |
InChI Key |
XPYBSIWDXQFNMH-UYFOZJQFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O |
Other CAS No. |
488-69-7 |
physical_description |
Solid |
Related CAS |
15499-52-2 (tetra-potassium salt) 23558-08-9 (unspecified hydrochloride salt) 23784-19-2 (tetra-hydrochloride salt) 26177-85-5 (di-hydrochloride salt) 34378-77-3 (unspecified calcium salt) 38099-82-0 (tri-hydrochloride salt) 6035-52-5 (barium[1:2] salt) 6055-82-9 (calcium[1:2] salt) |
solubility |
94 mg/mL |
Synonyms |
fructose 1,6-bisphosphate fructose 1,6-diphosphate fructose-1,6-diphosphate fructose-1,6-diphosphate magnesium salt fructose-1,6-diphosphate, (alpha-D)-isomer fructose-1,6-diphosphate, (beta-D)-isomer fructose-1,6-diphosphate, (L)-isomer fructose-1,6-diphosphate, 2-(18)O-labeled fructose-1,6-diphosphate, barium (1:2) salt fructose-1,6-diphosphate, calcium (1:2) salt fructose-1,6-diphosphate, calcium salt fructose-1,6-diphosphate, disodium salt fructose-1,6-diphosphate, monosodium salt fructose-1,6-diphosphate, sodium salt, monohydrate fructose-1,6-diphosphate, tetrapotassium salt fructose-1,6-diphosphate, tetrasodium salt fructose-1,6-diphosphate, trisodium salt Sr-FDP strontium fructose 1,6-diphosphate strontium fructose-1,6-diphosphate |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Fructose-1,6-Bisphosphate in the Regulation of Glycolysis: A Technical Guide
Executive Summary: Fructose-1,6-bisphosphate (FBP) is a critical metabolic intermediate that serves as a key regulator of glycolysis. Positioned at a strategic junction in the pathway, FBP concentration acts as a sensitive indicator of glycolytic flux. Its primary regulatory function is exerted through the potent feed-forward allosteric activation of pyruvate kinase, the enzyme catalyzing the final committed step of glycolysis. This mechanism ensures that a high rate of glucose entry and commitment to glycolysis is met with an accelerated downstream processing to pyruvate, thereby preventing the accumulation of upstream intermediates and efficiently coordinating the pathway's overall throughput. This technical guide provides an in-depth analysis of FBP's regulatory mechanisms, supported by quantitative kinetic data, detailed experimental protocols for studying these interactions, and visual diagrams of the involved pathways.
Introduction to Glycolytic Regulation
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is fundamental for cellular energy production and the supply of biosynthetic precursors.[1] Its rate is meticulously controlled to match the cell's fluctuating energy demands. Regulation occurs at the key irreversible enzymatic steps catalyzed by hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase (PK).[2] Among the various regulatory molecules, fructose-1,6-bisphosphate (FBP), the product of the PFK-1 reaction, plays a unique and indispensable role as a feed-forward activator, ensuring the smooth and efficient operation of the entire pathway.
FBP: The Product of the Committed Step
The conversion of fructose-6-phosphate (F6P) and ATP to fructose-1,6-bisphosphate (FBP) and ADP, catalyzed by PFK-1, is the major rate-limiting and committed step of glycolysis.[2][3] Once FBP is formed, the carbon atoms are destined for glycolysis. The activity of PFK-1 is intricately regulated by the cell's energy status. It is allosterically inhibited by high levels of ATP (a signal of energy abundance) and citrate. Conversely, it is activated by AMP, ADP (signals of low energy), and most potently by fructose-2,6-bisphosphate (F-2,6-BP), which acts to relieve the inhibition by ATP.[2][4][5] The concentration of FBP, therefore, directly reflects the activity of this crucial checkpoint.
Feed-Forward Activation of Pyruvate Kinase
The most significant regulatory role of FBP is its function as a potent allosteric activator of pyruvate kinase (PK), the enzyme that catalyzes the final, irreversible step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[6] This is a classic example of feed-forward activation.
When PFK-1 is active, FBP levels rise. FBP binds to an allosteric site on the pyruvate kinase enzyme, which is structurally distinct from the active site.[7] This binding event induces a conformational change in the enzyme, shifting it from a low-activity T-state (tense) to a high-activity R-state (relaxed).[6] The R-state conformation has a much higher affinity for its substrate, PEP.[8] Consequently, the accumulation of FBP primes the final enzyme in the pathway to efficiently process the incoming flux of intermediates, thereby pulling the preceding reversible reactions forward and ensuring a coordinated, high rate of pyruvate and ATP production.[9]
Reciprocal Regulation of Glycolysis and Gluconeogenesis
FBP levels are also central to the reciprocal regulation of glycolysis and its opposing pathway, gluconeogenesis. While FBP is the product of PFK-1 in glycolysis, it is the substrate for fructose-1,6-bisphosphatase-1 (FBPase-1) in gluconeogenesis. These two pathways are controlled in a coordinated manner to prevent a futile cycle of synthesis and degradation. The key regulatory molecule in the liver is Fructose-2,6-bisphosphate (F-2,6-BP). F-2,6-BP is a potent allosteric activator of PFK-1 (promoting glycolysis) and a potent inhibitor of FBPase-1 (inhibiting gluconeogenesis).[10][11] This ensures that when conditions favor glucose breakdown (e.g., high insulin), glycolysis is active and gluconeogenesis is suppressed, and vice versa.[12]
Quantitative Data Presentation
The allosteric regulation by FBP significantly alters the kinetic parameters of pyruvate kinase. The activation is characterized by a substantial decrease in the Michaelis constant (KM) for the substrate PEP, indicating a higher binding affinity. The maximal velocity (Vmax) or catalytic rate (kcat) may also be affected.
Table 1: Kinetic Parameters for Pyruvate Kinase M2 (PKM2) Regulation
| Effector | KM for PEP (mM) | kcat (s-1) | Fold Activation (kcat) | Source |
|---|---|---|---|---|
| None (apo) | 1.22 ± 0.02 | 141 ± 7 | 1.0 | [13][14] |
| + 0.5 mM FBP | 0.23 ± 0.04 | 147.2 ± 1.6 | ~1.04 | [13][14] |
Data shown for human PKM2 isoform. Conditions and specific values can vary between isoforms and species. The primary effect of FBP is a dramatic reduction in KM for PEP.
Table 2: Kinetic Parameters for Human Liver PFK (PFKL)
| Substrate | Effector | K0.5 (mM) | Hill Coefficient (nH) | Source |
|---|---|---|---|---|
| Fructose-6-P | None | 1.1 ± 0.1 | 2.0 ± 0.2 | [15] |
| Fructose-6-P | + 1 µM F-2,6-BP | 0.03 ± 0.01 | 1.4 ± 0.2 | [15] |
K0.5 is the substrate concentration at half-maximal velocity for allosteric enzymes. Data collected at pH 7.5 with 125 µM ATP.
Experimental Protocols
Protocol for Pyruvate Kinase Activity Assay (LDH-Coupled)
This protocol measures PK activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically by the change in absorbance at 340 nm.[16][17]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Imidazole-HCl (pH 7.6), 0.12 M KCl, 0.062 M MgSO₄.[17]
-
Substrate/Cofactor Solution: Prepare a cocktail in Assay Buffer to achieve final concentrations of 1.5 mM PEP, 5 mM ADP, and 0.5 mM NADH.[13][16]
-
Coupling Enzyme: Dilute commercial lactate dehydrogenase (LDH) in assay buffer to a working concentration of ~10-15 U/mL.[16]
-
Activator Solution: Prepare a 100 mM stock solution of FBP in water.[18]
-
PK Enzyme: Dilute purified pyruvate kinase in assay buffer to a concentration that yields a linear rate of absorbance change between 0.02-0.08 ΔA/min.
-
-
Assay Procedure (for a 200 µL final volume in a 96-well plate):
-
To each well, add the appropriate volumes of Assay Buffer, Substrate/Cofactor Solution, LDH, and FBP solution (or buffer for control).
-
Incubate the plate at 25°C for 5-10 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted PK enzyme.
-
Immediately begin reading the absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the kinetic trace.
-
Calculate enzyme activity using the Beer-Lambert law. One unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.
-
Protocol for Phosphofructokinase-1 Activity Assay (Coupled)
This assay measures PFK-1 activity by coupling the production of FBP to the sequential actions of aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase, ultimately monitoring the oxidation of NADH at 340 nm.[19][20]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂.[19]
-
Substrate/Cofactor Solution: Prepare a cocktail in Assay Buffer to achieve final concentrations of 0.15 mM NADH, varying concentrations of F6P (e.g., 0.05-5 mM), and ATP (e.g., 1 mM).[19]
-
Coupling Enzymes: Add aldolase (~1 U/mL), triosephosphate isomerase (~5 U/mL), and glycerol-3-phosphate dehydrogenase (~2 U/mL) to the Substrate/Cofactor solution.[19]
-
PFK-1 Enzyme: Dilute purified PFK-1 in an appropriate storage buffer to the desired concentration.
-
-
Assay Procedure:
-
Combine the Assay Buffer and the Substrate/Cofactor/Coupling Enzyme solution in a cuvette or 96-well plate.
-
Incubate at the desired temperature (e.g., 37°C) for 5 minutes.[20]
-
Establish a baseline rate by monitoring absorbance at 340 nm.
-
Initiate the reaction by adding the PFK-1 enzyme.
-
Record the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the reaction rate and enzyme activity as described for the pyruvate kinase assay.
-
Conclusion and Therapeutic Implications
Fructose-1,6-bisphosphate is more than a simple intermediate; it is a critical signaling molecule that embodies the commitment to glycolysis. Its primary role in the feed-forward activation of pyruvate kinase provides a robust mechanism to synchronize the pathway's beginning and end, ensuring metabolic efficiency and preventing the buildup of potentially harmful intermediates. Understanding the nuances of this regulation is vital, particularly in disease states characterized by altered metabolism, such as cancer. The Warburg effect, observed in many tumors, involves a dramatic upregulation of glycolysis. The regulatory nodes controlled by FBP and its associated enzymes, PFK-1 and PKM2, are therefore attractive targets for the development of novel therapeutic agents designed to modulate metabolic flux in cancer cells. The protocols and data presented herein provide a foundational guide for researchers in this critical area of study.
References
- 1. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 4. Fructose-2,6-bisphosphate counteracts guanidinium chloride-, thermal-, and ATP-induced dissociation of skeletal muscle key glycolytic enzyme 6-phosphofructo-1-kinase: A structural mechanism for PFK allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. proteopedia.org [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. Biochemistry: Gluconeogenesis Control | ditki medical & biological sciences [ditki.com]
- 12. youtube.com [youtube.com]
- 13. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for allosteric regulation of pyruvate kinase M2 by phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. researchgate.net [researchgate.net]
- 19. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Harden-Young Ester: A Technical Guide to its Discovery, History, and Biochemical Significance
Abstract: This document provides a comprehensive technical overview of the discovery and history of the Harden-Young ester, a pivotal intermediate in alcoholic fermentation, later identified as fructose 1,6-bisphosphate. It details the seminal experiments conducted by Arthur Harden and William John Young, placing their work in the context of early 20th-century biochemistry. This guide includes detailed experimental protocols from the era, quantitative data on fermentation rates, and diagrams illustrating both the experimental workflow and the ester's role in the glycolytic pathway. It is intended for researchers, scientists, and professionals in drug development with an interest in the foundational discoveries of metabolic pathways.
Historical Context: From Vitalism to Cell-Free Fermentation
For much of the 19th century, the process of fermentation was believed to be inextricably linked to living yeast cells, a concept central to Louis Pasteur's work. However, this "vitalist" view was challenged in 1897 when Eduard Buchner demonstrated that a cell-free extract of yeast, which he termed "zymase," could ferment sugar into ethanol and carbon dioxide.[1] Buchner's experiment, which involved pulverizing yeast with sand and kieselguhr to produce a "press juice," decisively showed that fermentation was a chemical process catalyzed by enzymes, not a direct function of cellular life.[1][2] This discovery opened the door for biochemists to study the individual reactions of fermentation in a controlled, non-cellular environment. It was on this foundation that Arthur Harden and William John Young began their investigations at the Lister Institute of Preventive Medicine.[3]
The Seminal Discovery by Harden and Young (1905-1906)
While studying the fermentation of glucose by yeast juice, Harden and Young made a critical observation that would reshape the understanding of metabolic processes. They noted that the rate of fermentation, measured by the evolution of carbon dioxide (CO₂), would gradually slow down.[4][5] In a series of experiments starting in 1905, they discovered that adding inorganic phosphate (Pi) to the mixture caused a dramatic and immediate increase in the rate of CO₂ production.[4][5][6]
This acceleration, however, was temporary. After a period of rapid fermentation, the rate would once again decline to the initial slow pace.[7] Crucially, they found that the fermentation could be re-accelerated by another addition of phosphate.[5][8] This led them to a profound deduction: the inorganic phosphate was not merely a catalyst but was being consumed and converted into an organic sugar-phosphate ester.[4][7] They also observed that the yeast juice contained a heat-sensitive, high-molecular-weight fraction (the enzymes or "zymase") and a heat-insensitive, low-molecular-weight fraction (the "co-ferment," containing cofactors like ATP and NAD+) that were both required for fermentation.[4]
Experimental Protocols
The methodologies used by Harden and Young were based heavily on the techniques developed by Buchner. The following protocols are reconstructed from descriptions of their work and Buchner's original methods.[9][2][10]
3.1 Preparation of Cell-Free Yeast Extract ("Press Juice")
This protocol describes the method for obtaining the enzymatically active yeast juice used in the fermentation experiments.
-
Yeast Preparation: Begin with 1,000 grams of brewer's yeast, purified for the preparation of pressed yeast.
-
Grinding: Combine the yeast with an equal weight of quartz sand and 250 grams of kieselguhr. Triturate the mixture in a large mortar and pestle until the mass becomes a moist, plastic paste as the cell walls are ruptured.[9][2]
-
Hydration and Pressing: Add 100 grams of water to the paste and mix thoroughly. Wrap the paste in a durable press cloth (e.g., canvas).
-
Extraction: Place the wrapped paste into a hydraulic press and gradually apply pressure up to 400-500 atmospheres. Collect the resulting "press juice."[2] Approximately 300-350 cm³ of juice is typically obtained from the first pressing.
-
Second Extraction: Disassemble the press, remove the residual cake, and repeat the grinding and pressing process with another 100 grams of water to obtain an additional 150 cm³ of juice.[2]
-
Clarification: To remove turbidity, shake the pooled press juice with a small amount of kieselguhr (approx. 4 grams) and filter through paper, re-filtering the initial portions until a clear, slightly opalescent yellow liquid is obtained.[9]
3.2 Measurement of Fermentation Rate
This protocol outlines the procedure for observing the effect of inorganic phosphate on glucose fermentation.
-
Reaction Setup: In a fermentation apparatus capable of measuring gas evolution (e.g., a manometer), combine a known volume of yeast juice (e.g., 25 cm³) with a solution of glucose or fructose.
-
Control Experiment: Maintain the mixture at a constant temperature (e.g., 25-30°C) and record the volume of CO₂ evolved at regular time intervals (e.g., every 5 minutes) for an extended period (e.g., 90-120 minutes). This establishes the baseline fermentation rate.
-
Phosphate Addition Experiment: Prepare an identical reaction setup. After initiating the reaction, add a measured volume of a soluble phosphate solution (e.g., sodium phosphate).
-
Data Collection: Immediately begin recording the volume of CO₂ evolved at the same regular intervals. Note the rapid increase in CO₂ production following the addition of phosphate and the subsequent decline in the rate as the phosphate is consumed.[5][6]
Quantitative Data
Harden and Young's experiments demonstrated a clear quantitative relationship between phosphate addition and fermentation rate. The following table summarizes representative data based on the graphical results of their experiments, illustrating the effect of adding inorganic phosphate (Pi) to a mixture of yeast juice and excess glucose.[5][6][11]
| Time (minutes) | Cumulative CO₂ Evolved (Relative Units) - No Phosphate Added (Control) | Cumulative CO₂ Evolved (Relative Units) - With Phosphate Added |
| 0 | 0 | 0 |
| 10 | 5 | 15 |
| 20 | 10 | 30 |
| 30 | 15 | 45 |
| 40 | 18 | 55 |
| 50 | 21 | 60 |
| 60 | 24 | 62 |
| 70 | 27 | 63 |
| 80 | 29 | 64 |
| 90 | 31 | 65 |
Table 1: Representative data showing the cumulative volume of CO₂ evolved during the fermentation of glucose by yeast juice. The addition of inorganic phosphate leads to a significant, though temporary, acceleration of the fermentation rate.
Visualizations: Workflows and Pathways
The following diagrams visualize the experimental logic and biochemical context of the Harden-Young ester.
References
- 1. scribd.com [scribd.com]
- 2. mechanism.ucsd.edu [mechanism.ucsd.edu]
- 3. scispace.com [scispace.com]
- 4. Glycolysis - Wikipedia [en.wikipedia.org]
- 5. Solved Evolution of CO2 in the Harden-Young experiment. 90 с | Chegg.com [chegg.com]
- 6. chegg.com [chegg.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Solved Question 21 (2 points) In 1905 English scientists | Chegg.com [chegg.com]
- 9. Eduard Buchner [web.lemoyne.edu]
- 10. readingroo.ms [readingroo.ms]
- 11. chegg.com [chegg.com]
The Central Role of Fructose-1,6-bisphosphate in Glycolysis: A Technical Guide
Abstract
Fructose-1,6-bisphosphate (FBP), historically known as the Harden-Young ester, is a pivotal intermediate in the glycolytic pathway.[1] Its formation, catalyzed by phosphofructokinase-1 (PFK-1), represents the committed step in glycolysis, directing glucose metabolites towards energy production. This technical guide provides an in-depth analysis of FBP's role as a key glycolytic intermediate, intended for researchers, scientists, and professionals in drug development. We will explore the enzymatic reactions governing its synthesis and degradation, the intricate allosteric regulation of these processes, and its emerging roles in cellular signaling. This document includes a compilation of quantitative data, detailed experimental protocols for the study of FBP and related enzymes, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of this critical molecule.
Introduction: The Significance of Fructose-1,6-bisphosphate
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is fundamental to cellular energy production.[1] Within this pathway, fructose-1,6-bisphosphate (FBP) holds a unique position. Its synthesis from fructose-6-phosphate is a highly regulated and essentially irreversible step, effectively committing the glucose molecule to glycolysis. The enzyme responsible for this conversion, phosphofructokinase-1 (PFK-1), is a major site of allosteric regulation, allowing the cell to control the rate of glycolysis in response to its energetic needs.[1][2] FBP is then cleaved by aldolase into two three-carbon molecules, glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), which proceed through the remainder of the glycolytic pathway to generate ATP.[1] Beyond its metabolic role, FBP and its regulating enzymes are increasingly recognized for their involvement in various signaling pathways and disease states, including cancer and metabolic disorders.[3][4] This guide will delve into the core aspects of FBP metabolism and its broader implications in cellular physiology.
Enzymatic Regulation of Fructose-1,6-bisphosphate Levels
The intracellular concentration of FBP is tightly controlled by the coordinated activities of two key enzymes: phosphofructokinase-1 (PFK-1) and aldolase.
Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis
PFK-1 (EC 2.7.1.11) is a tetrameric, allosteric enzyme that catalyzes the ATP-dependent phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[2] This reaction is the primary control point of glycolysis. Mammals express three isoforms of PFK-1: PFK-M (muscle), PFK-L (liver), and PFK-P (platelet), each with distinct kinetic and regulatory properties tailored to the metabolic needs of the tissues in which they are predominantly expressed.[5][6][7]
PFK-1 activity is modulated by a host of allosteric effectors that signal the cell's energy status. High levels of ATP, a product of glycolysis, allosterically inhibit PFK-1, thus slowing down the pathway when energy is abundant. Conversely, AMP, an indicator of low energy, is a potent allosteric activator.[2] Fructose-2,6-bisphosphate (F-2,6-BP) is the most potent activator of PFK-1, and it acts by increasing the enzyme's affinity for fructose-6-phosphate and counteracting the inhibitory effect of ATP.[2] Citrate, an intermediate of the citric acid cycle, also acts as an allosteric inhibitor, signaling that the cell's energy needs are being met through aerobic respiration.
Caption: Allosteric regulation of Phosphofructokinase-1 (PFK-1).
Aldolase: Cleavage of Fructose-1,6-bisphosphate
Aldolase (EC 4.1.2.13) catalyzes the reversible cleavage of FBP into G3P and DHAP.[8] There are two classes of aldolases with different catalytic mechanisms. Class I aldolases, found in animals and plants, form a Schiff base intermediate with the substrate.[8][9] Class II aldolases, present in fungi and bacteria, are metalloenzymes that require a divalent metal ion, typically Zn2+, for their activity.[8][9] In mammals, three isozymes of Class I aldolase exist: aldolase A (muscle), aldolase B (liver), and aldolase C (brain), each exhibiting different substrate specificities and kinetic properties.[8][9][10]
Quantitative Data
Intracellular Concentration of Fructose-1,6-bisphosphate
The intracellular concentration of FBP can vary significantly depending on the cell type and metabolic state. While a comprehensive database is not available, representative values are presented below.
| Cell Type | Condition | Fructose-1,6-bisphosphate Concentration (µM) | Reference |
| Dictyostelium discoideum (wild-type) | Starved (6h) | 914 | [4] |
| Mammalian iBMK cells | Continuous high glucose culture | ~1500 | [9] |
Kinetic Parameters of Phosphofructokinase-1 Isoforms
The kinetic properties of the three human PFK-1 isoforms highlight their adaptation to specific metabolic roles.
| Isoform | K0.5 for F6P (µM) | K0.5 for ATP (µM) | Hill Coefficient (for F6P) | Reference |
| PFK-M | 147 | 152 | 1.82 | [5] |
| PFK-L | 1360 | 160 | 3.10 | [5] |
| PFK-P | 1333 | 276 | 2.18 | [5] |
Kinetic Parameters of Aldolase Isozymes
The kinetic parameters of mammalian aldolase isozymes reflect their different physiological functions.
| Isoform | Substrate | Km (µM) | kcat (s-1) | Reference |
| Aldolase A (Human Muscle) | Fructose-1,6-bisphosphate | 52 | - | [11] |
| Aldolase B (Human Liver) | Fructose-1,6-bisphosphate | 1.6 | - | [11] |
| Aldolase C (Human Brain) | Fructose-1,6-bisphosphate | 10.7 | 5.2 | [10][11] |
Experimental Protocols
Measurement of Intracellular Fructose-1,6-bisphosphate by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of FBP in biological samples.[12][13]
4.1.1. Sample Preparation
-
Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like sugar phosphates. An example is a Phenomenex Luna NH2 column (150 mm x 2.0 mm).[12]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or triethylamine acetate) is commonly employed.[12]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used to generate ions of FBP.
-
Detection: Multiple reaction monitoring (MRM) is used for sensitive and specific detection. The precursor ion for FBP is m/z 339, and characteristic product ions are monitored.[12]
-
Caption: Experimental workflow for FBP quantification by LC-MS/MS.
Spectrophotometric Assay of Phosphofructokinase-1 Activity
This coupled enzyme assay measures PFK-1 activity by monitoring the oxidation of NADH at 340 nm.[14][15]
4.2.1. Principle The production of FBP by PFK-1 is coupled to the aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase reactions. For each molecule of FBP produced, two molecules of NADH are oxidized to NAD+. The decrease in absorbance at 340 nm is proportional to the PFK-1 activity.
4.2.2. Reagents
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Substrates: Fructose-6-phosphate (variable concentrations), ATP (fixed concentration, e.g., 1 mM).
-
Coupling Enzymes: Aldolase (1 U/mL), triosephosphate isomerase (5 U/mL), glycerol-3-phosphate dehydrogenase (1 U/mL).
-
NADH: 0.2 mM.
-
Enzyme Sample: Cell or tissue lysate containing PFK-1.
4.2.3. Procedure
-
Prepare a reaction mixture containing all reagents except the enzyme sample in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the enzyme sample to the cuvette and mix gently.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Spectrophotometric Assay of Aldolase Activity
This assay measures aldolase activity by monitoring the formation of a hydrazone from glyceraldehyde-3-phosphate at 240 nm.[16]
4.3.1. Principle Aldolase cleaves FBP into G3P and DHAP. In the presence of hydrazine, G3P forms a stable hydrazone which absorbs light at 240 nm. The rate of increase in absorbance at 240 nm is directly proportional to the aldolase activity.
4.3.2. Reagents
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.5.
-
Substrate: 10 mM Fructose-1,6-bisphosphate.
-
Hydrazine sulfate: 10 mM.
-
Enzyme Sample: Cell or tissue lysate containing aldolase.
4.3.3. Procedure
-
Prepare a reaction mixture containing the assay buffer, FBP, and hydrazine sulfate in a quartz cuvette.
-
Incubate the mixture at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme sample and mix.
-
Monitor the increase in absorbance at 240 nm over time.
-
Determine the initial reaction rate from the linear phase of the curve.
Fructose-1,6-bisphosphate in Cellular Signaling
Emerging evidence suggests that FBP and its associated enzymes play roles beyond their canonical function in glycolysis, acting as signaling molecules and regulators of other cellular processes.
Non-Glycolytic Roles of FBP-Metabolizing Enzymes
FBP1, the enzyme that catalyzes the reverse reaction to PFK-1 in gluconeogenesis, has been shown to have non-glycolytic functions.[4] In some cancers, FBP1 is downregulated, which is associated with poor prognosis.[4] FBP1 can inhibit tumor progression through mechanisms independent of its enzymatic activity, such as acting as a transcriptional regulator.[4]
FBP as a Signaling Molecule
FBP itself has been implicated as a signaling molecule. For instance, it has been shown to inhibit mitochondrial respiration, potentially linking high glycolytic flux to a decrease in oxidative phosphorylation.[11] Furthermore, FBP has been identified as an allosteric activator of pyruvate kinase, creating a feed-forward activation loop in the lower part of glycolysis.
Caption: Signaling roles of Fructose-1,6-bisphosphate (FBP).
Conclusion
Fructose-1,6-bisphosphate stands as a central and indispensable molecule in cellular metabolism. Its role extends beyond being a mere intermediate in glycolysis; it is a critical regulatory nexus. The enzymes that govern its formation and breakdown, PFK-1 and aldolase, are subject to intricate control mechanisms that allow the cell to fine-tune its energy production in response to a dynamic environment. The emerging evidence for the signaling functions of FBP and its associated enzymes opens new avenues for research, particularly in the context of metabolic diseases and cancer. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the complexities of this key glycolytic intermediate and its multifaceted roles in cellular physiology and pathology.
References
- 1. Khan Academy [khanacademy.org]
- 2. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 3. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fructose-1,6-bisphosphatase 1 on regulating the cancer progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphofructokinase-1 subunit composition and activity in the skeletal muscle, liver, and brain of dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isozymes of human phosphofructokinase: identification and subunit structural characterization of a new system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research [bu.edu]
- 9. jag.journalagent.com [jag.journalagent.com]
- 10. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Aldolase - Assay | Worthington Biochemical [worthington-biochem.com]
The Orchestration of Glycolysis: A Technical Guide to the Mechanism of Phosphofructokinase-1 Action on Fructose-6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphofructokinase-1 (PFK-1), a cornerstone of metabolic regulation, catalyzes the committed and rate-limiting step of glycolysis: the ATP-dependent phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][2][3] This reaction is a critical control point, directing glucose flux towards energy production and biosynthetic pathways.[2][3] The intricate allosteric regulation of PFK-1 by a host of cellular metabolites ensures that glycolytic activity is exquisitely tuned to the energetic and biosynthetic needs of the cell.[1][2][3] Understanding the multifaceted mechanism of PFK-1 is paramount for researchers in metabolic diseases and for drug development professionals targeting glycolysis in pathologies such as cancer.[1] This technical guide provides an in-depth exploration of the PFK-1 mechanism, encompassing its structural dynamics, kinetic properties, complex regulatory networks, and the experimental protocols used to elucidate its function.
Catalytic Mechanism and Structural Dynamics
PFK-1 is a tetrameric enzyme, with each subunit possessing a catalytic site and an allosteric site.[3] The catalytic reaction involves the transfer of the terminal phosphate group from ATP to the C1 hydroxyl group of fructose-6-phosphate. This process is dependent on the presence of Mg²⁺, which coordinates with ATP to facilitate the nucleophilic attack.[4]
The enzyme exists in two principal conformational states: a high-activity R (relaxed) state and a low-activity T (tense) state .[4] The equilibrium between these two states is the primary basis for the allosteric regulation of PFK-1 activity. Substrates and allosteric activators preferentially bind to the R state, shifting the equilibrium towards this active conformation.[4] Conversely, allosteric inhibitors bind to and stabilize the T state, reducing the enzyme's affinity for its substrates and consequently lowering its catalytic rate.[4][5]
Structural studies, including X-ray crystallography of human platelet PFK-1, have revealed significant conformational changes between the ATP-bound and ADP-bound forms.[1] These changes involve a rotation between the subdomains of the protomer, leading to an opening of the catalytic site which is thought to be important for product release.[1]
Quantitative Kinetic Parameters
The catalytic efficiency and regulatory response of PFK-1 are quantitatively described by its kinetic parameters. These parameters vary between the different isoforms of PFK-1 (muscle (PFK-M), liver (PFK-L), and platelet (PFK-P)) and are significantly influenced by the presence of allosteric effectors.[6]
| Parameter | Condition | PFK-M | PFK-L | PFK-P | Reference |
| K₀.₅ (F6P) | - | 147 µM | 1360 µM | 1333 µM | [6] |
| K₀.₅ (ATP) | - | 152 µM | 160 µM | 276 µM | [6] |
| Vmax | Wild Type PFKL | - | 9.6 ± 1.4 U/mg | - | [2][7] |
| Hill Coefficient (F6P) | Wild Type PFKL | - | 2.6 ± 0.6 | - | [2][7] |
| Ki (Citrate) | Aspergillus niger PFK1 | 1.5 mM | - | - | [8][9] |
| IC₅₀ (Citrate) | Human PFK-M (at 0.4 mM F6P) | 0.2 mM | - | - | |
| Activation Constant (AMP) | Ascaris suum PFK | 93 µM | - | - | [10] |
| Activation Constant (F2,6BP) | Ascaris suum PFK | 92 nM | - | - | [10] |
K₀.₅ represents the substrate concentration at half-maximal velocity for allosteric enzymes. U represents one unit of enzyme activity, defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute at 25°C.[7]
Allosteric Regulation of PFK-1
The activity of PFK-1 is finely controlled by the cellular energy charge and the availability of biosynthetic precursors through a complex network of allosteric effectors.
Inhibition by ATP and Citrate
High concentrations of ATP , a signal of high cellular energy, allosterically inhibit PFK-1.[3][5] ATP binds to a distinct allosteric site on the enzyme, stabilizing the T state and thereby decreasing the affinity of PFK-1 for its substrate, fructose-6-phosphate.[3][5] This feedback inhibition prevents the unnecessary breakdown of glucose when energy is abundant.
Citrate , an intermediate of the citric acid cycle, also acts as an allosteric inhibitor of PFK-1.[3] Elevated citrate levels indicate that the biosynthetic precursors are plentiful, and thus, further glucose catabolism is not required. Citrate enhances the inhibitory effect of ATP.[11]
Activation by AMP and Fructose-2,6-bisphosphate
Conversely, a high concentration of AMP , an indicator of a low energy state, acts as a potent allosteric activator of PFK-1.[3] AMP binds to the allosteric site and promotes the transition to the active R state, thereby relieving the inhibition by ATP and stimulating glycolysis to generate more ATP.[3]
The most potent allosteric activator of PFK-1 in eukaryotes is fructose-2,6-bisphosphate (F2,6BP) .[3] F2,6BP is synthesized from fructose-6-phosphate by phosphofructokinase-2 (PFK-2). By binding to PFK-1, F2,6BP significantly increases the enzyme's affinity for fructose-6-phosphate and diminishes the inhibitory effect of ATP.[3] This feedforward activation mechanism ensures that glycolysis is strongly stimulated when glucose is abundant.[3]
Signaling Pathways and Regulatory Logic
The interplay of these allosteric effectors creates a sophisticated regulatory system that integrates various metabolic signals to control glycolytic flux.
Caption: Allosteric regulation of PFK-1 activity.
Experimental Protocols
Coupled Enzyme Assay for PFK-1 Activity
This is a widely used method to continuously monitor PFK-1 activity by coupling the production of ADP to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.[1][7]
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.[1]
-
Substrates: Fructose-6-phosphate (F6P), ATP.
-
Coupling Enzymes: Aldolase, triosephosphate isomerase (TPI), and glycerol-3-phosphate dehydrogenase (GDH).[1]
-
Cofactor: NADH.[1]
-
Purified PFK-1 enzyme or cell/tissue lysate.
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, aldolase, TPI, and GDH.
-
Add the PFK-1 sample to the reaction mixture.
-
Initiate the reaction by adding ATP and F6P.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the PFK-1 activity.
-
One unit of PFK-1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of F1,6BP per minute.[7]
Caption: Workflow for the coupled PFK-1 activity assay.
Purification of Recombinant PFK-1
For detailed structural and kinetic studies, a pure preparation of PFK-1 is essential. Recombinant expression in systems like E. coli followed by affinity chromatography is a common approach.
Procedure Outline:
-
Expression: Clone the PFK-1 isoform of interest into an expression vector (e.g., with a His-tag or GST-tag) and transform into a suitable E. coli strain. Induce protein expression with IPTG.
-
Lysis: Harvest the cells and lyse them using sonication or high-pressure homogenization in a suitable lysis buffer.
-
Affinity Chromatography: Load the cleared lysate onto an affinity column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).
-
Washing: Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound PFK-1 using a specific eluent (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
Further Purification (Optional): If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve higher purity.
-
Dialysis and Storage: Dialyze the purified enzyme into a suitable storage buffer and store at -80°C.
Conclusion and Future Directions
Phosphofructokinase-1 stands as a paradigm of intricate enzymatic control, integrating a multitude of cellular signals to dictate the rate of glycolysis. Its complex mechanism of action, driven by allosteric regulation and conformational dynamics, continues to be an active area of research. For professionals in drug development, the isoform-specific regulatory features of PFK-1 present attractive targets for the development of selective inhibitors for diseases characterized by aberrant glucose metabolism, such as cancer. Future investigations will likely focus on further elucidating the structural basis of isoform-specific regulation and on the discovery and characterization of novel small-molecule modulators of PFK-1 activity. A deeper understanding of this critical enzyme will undoubtedly pave the way for innovative therapeutic strategies targeting metabolic pathways.
References
- 1. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 4. proteopedia.org [proteopedia.org]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Biochemical and transcript level differences between the three human phosphofructokinases show optimisation of each isoform for specific metabolic niches | Biochemical Journal | Portland Press [portlandpress.com]
- 7. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Citrate Inhibition-Resistant Form of 6-Phosphofructo-1-Kinase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Citrate inhibition of rat-kidney cortex phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Subcellular Landscape of Fructose-1,6-bisphosphate: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphate (FBP) is a central metabolite in the intricate network of cellular energy metabolism. As the committed step in glycolysis, its production from fructose-6-phosphate is a critical regulatory checkpoint. Beyond its canonical role in the cytosol, emerging evidence reveals a complex and dynamic subcellular distribution of FBP, implicating it in a variety of cellular processes beyond simple energy production. Understanding the precise localization of FBP and the enzymes that govern its metabolism is paramount for elucidating its multifaceted roles in cell signaling, regulation, and disease pathogenesis. This technical guide provides an in-depth exploration of the cellular localization of FBP, detailing the experimental methodologies used to uncover its distribution and presenting key quantitative data. Furthermore, it visualizes the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Subcellular Localization of Fructose-1,6-bisphosphate and Associated Enzymes
The classical view places FBP primarily in the cytosol , the site of glycolysis.[1] However, extensive research has revealed a more nuanced distribution, with FBP and its metabolizing enzymes found in various subcellular compartments, where they may perform non-glycolytic functions.
Cytosol: The cytosol is the primary site of glycolysis, and consequently, a major pool of FBP is found here.[1] The concentration of FBP in the cytosol is dynamically regulated by the activities of phosphofructokinase (PFK) and fructose-1,6-bisphosphatase (FBPase). In rat liver cytosols, steady-state concentrations of FBP have been observed to range from 1 to 30 microM.
Nucleus: A growing body of evidence points to the presence and functional significance of FBP and its related enzymes within the nucleus.
-
Fructose-1,6-bisphosphatase (FBPase) , a key enzyme in gluconeogenesis that hydrolyzes FBP, has been found to localize to the nucleus in various cell types, including dividing myoblasts, hepatocytes, and renal cells.[2][3][4]
-
In rat liver and kidney cells, FBPase is preferentially found in a perinuclear position, suggesting a role in nuclear-cytoplasmic communication.[4]
-
The nuclear accumulation of hepatic FBPase appears to be modulated by the nutritional state and is insulin-dependent, indicating a role in metabolic signaling to the nucleus.[2] In smooth muscle cells, FBPase is found in the cytoplasm and the nucleus, with its nuclear presence almost entirely restricted to heterochromatin areas.[3]
Mitochondria: The presence and role of FBP in mitochondria are areas of active investigation.
-
Studies have suggested that FBP may be present in mitochondria and can directly impact mitochondrial function by inhibiting oxidative phosphorylation.[5] This FBP-mediated inhibition has been observed in isolated rat liver mitochondria.[5]
-
This suggests a potential feedback mechanism where high glycolytic flux, leading to elevated FBP levels, can suppress mitochondrial respiration, a phenomenon related to the Crabtree effect.
Other Subcellular Locations:
-
Endoplasmic Reticulum: Fructose-1,6-bisphosphate aldolase, an enzyme that binds and cleaves FBP, has been shown to be associated with the endoplasmic reticulum in rat liver cells.
-
Z-lines of Muscle Cells: In differentiated muscle cells, FBPase has been found to associate with the Z-lines, the boundaries of the sarcomere, suggesting a structural or regulatory role in muscle contraction.
Quantitative Data on Fructose-1,6-bisphosphate Subcellular Distribution
Quantifying the concentration of metabolites within specific subcellular compartments is technically challenging. The development of sensitive techniques like non-aqueous fractionation and genetically encoded biosensors is beginning to provide valuable insights. The following table summarizes available quantitative data on FBP concentrations. It is important to note that concentrations can vary significantly based on cell type, metabolic state, and the analytical method employed.
| Cell Type/Organism | Subcellular Compartment | FBP Concentration (µM) | Method | Reference(s) |
| Liver Cancer Cells (Various) | Whole Cell | Low micromolar range | HYlight Biosensor | [6] |
| Rat Liver | Cytosol | 1 - 30 (steady-state) | Enzymatic Assays |
Further research utilizing advanced techniques is required to provide a more comprehensive and comparative quantification of FBP across different organelles in various cell types and physiological conditions.
Experimental Protocols
Subcellular Fractionation for Metabolite Analysis (Non-Aqueous Fractionation - NAF)
Non-aqueous fractionation is the preferred method for determining the in vivo subcellular distribution of water-soluble metabolites, as it minimizes metabolite leakage and enzymatic activity during the fractionation process.[7][8]
Principle: Lyophilized (freeze-dried) tissue is disrupted, and the resulting particles are separated based on their density in a non-aqueous density gradient created with organic solvents (e.g., heptane and tetrachloroethylene). The distribution of metabolites across the collected fractions is then correlated with the distribution of marker enzymes specific to different compartments (e.g., cytosol, mitochondria, nucleus).
Detailed Protocol Steps:
-
Harvesting and Quenching: Rapidly harvest tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilization: Freeze-dry the tissue under vacuum to remove all water.
-
Homogenization: Homogenize the lyophilized tissue in a water-free organic solvent (e.g., heptane) using a ball mill or similar disruption method.
-
Density Gradient Preparation: Prepare a linear density gradient in centrifuge tubes using a mixture of a low-density solvent (e.g., heptane) and a high-density solvent (e.g., tetrachloroethylene).
-
Centrifugation: Resuspend the homogenized tissue powder in a small volume of the gradient mixture and layer it on top of the prepared density gradient. Centrifuge at high speed until the subcellular particles reach their isopycnic equilibrium.
-
Fraction Collection: Carefully collect fractions from the top to the bottom of the gradient.
-
Analysis of Fractions:
-
Metabolite Extraction: Extract metabolites from each fraction using a suitable extraction solvent (e.g., methanol/water).
-
Metabolite Quantification: Analyze the extracted metabolites using techniques like LC-MS/MS or GC-MS.
-
Marker Enzyme Assays: Measure the activity of compartment-specific marker enzymes in each fraction (e.g., phosphofructokinase for cytosol, citrate synthase for mitochondria, and lactate dehydrogenase for cytosol, though nuclear markers are more challenging for this method).
-
-
Data Analysis: Correlate the distribution of FBP across the fractions with the distribution of the marker enzymes to calculate its relative abundance in each compartment.
Immunofluorescence for Localization of FBP-Metabolizing Enzymes
Immunofluorescence allows for the visualization of the subcellular localization of specific proteins, such as FBPase and aldolase.
Principle: Cells or tissue sections are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to the target protein is applied, followed by a secondary antibody conjugated to a fluorophore that recognizes the primary antibody. The localization of the protein is then visualized using fluorescence microscopy.
Detailed Protocol Steps:
-
Cell Culture and Fixation: Grow adherent cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. For tissue sections, deparaffinization and antigen retrieval steps are necessary.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with a solution containing a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against the target protein (e.g., anti-FBPase) in the blocking buffer to the recommended concentration. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining (Optional): To visualize the nucleus, counterstain with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Imaging: Wash the cells again with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and seal. Visualize the fluorescence signal using a confocal or epifluorescence microscope.
Real-time FBP Imaging with FRET Biosensors (e.g., HYlight)
Genetically encoded Förster Resonance Energy Transfer (FRET) biosensors, such as HYlight, enable the real-time monitoring of FBP dynamics in living cells with subcellular resolution.[6]
Principle: The HYlight biosensor consists of a circularly permuted green fluorescent protein (cpGFP) inserted into an FBP-binding protein. Upon binding to FBP, the biosensor undergoes a conformational change that alters the fluorescence properties of the cpGFP, leading to a ratiometric change in fluorescence intensity that can be quantified.
Detailed Protocol Steps:
-
Biosensor Delivery: Transfect the cells of interest with a plasmid encoding the HYlight biosensor.
-
Cell Culture: Culture the transfected cells under desired experimental conditions.
-
Live-Cell Imaging Setup: Place the culture dish on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition: Acquire fluorescence images at two different excitation wavelengths (e.g., 405 nm and 488 nm) with a single emission wavelength (e.g., 510 nm).
-
Experimental Perturbation: Treat the cells with various stimuli (e.g., glucose, inhibitors of glycolysis) to induce changes in intracellular FBP levels and record the corresponding changes in fluorescence.
-
Data Analysis:
-
Select regions of interest (ROIs) within individual cells (e.g., cytosol, nucleus).
-
Measure the fluorescence intensity at both excitation wavelengths for each ROI over time.
-
Calculate the ratio of the two fluorescence intensities (e.g., 488 nm / 405 nm).
-
Plot the fluorescence ratio over time to visualize the dynamic changes in FBP concentration.
-
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The subcellular localization of fructose-1,6-bisphosphate is far more complex than its traditional depiction as a mere cytosolic intermediate of glycolysis. Its presence and the localization of its metabolizing enzymes in the nucleus, mitochondria, and other subcellular compartments suggest a broader role in cellular regulation and signaling. For researchers and drug development professionals, appreciating this complexity is crucial. Targeting FBP metabolism requires a nuanced understanding of its compartmentalized functions. The continued development and application of advanced analytical techniques, such as non-aqueous fractionation and genetically encoded biosensors, will be instrumental in further dissecting the subcellular dynamics of FBP and unraveling its full spectrum of biological activities. This guide provides a foundational resource to aid in the design and interpretation of experiments aimed at exploring the intricate world of this central metabolite.
References
- 1. Nuclear accumulation of fructose 1,6-bisphosphatase is impaired in diabetic rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear localization of fructose 1,6-bisphosphatase in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization of the fructose 1,6-bisphosphatase at the nuclear periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Compartmentalized Metabolome – A Validation of the Non-Aqueous Fractionation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
The Nexus of Glycolysis: A Technical Guide to Fructose-1,6-Bisphosphate Biosynthesis in Yeast
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of fructose-1,6-bisphosphate in the model organism Saccharomyces cerevisiae. We will delve into the core enzymatic reaction, its intricate regulation, quantitative data, and detailed experimental protocols relevant to researchers in metabolic engineering, drug discovery, and fundamental biology.
The Core Biosynthesis Pathway: The "Committed Step" of Glycolysis
The synthesis of fructose-1,6-bisphosphate is a pivotal and essentially irreversible step in the glycolytic pathway, catalyzed by the enzyme phosphofructokinase-1 (PFK1) . This reaction commits glucose to glycolysis.[1] PFK1 facilitates the transfer of a phosphate group from ATP to fructose-6-phosphate, yielding fructose-1,6-bisphosphate and ADP.[1] In yeast, PFK1 is an octameric enzyme that exhibits complex allosteric regulation, making it a critical control point for glycolytic flux.[1]
Enzymatic Reaction
The core reaction is as follows:
Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP
This reaction is catalyzed by Phosphofructokinase-1 (PFK1), with magnesium (Mg²⁺) as an essential cofactor.
Allosteric Regulation of Phosphofructokinase-1
The activity of PFK1 is tightly regulated by a host of allosteric effectors, allowing the cell to modulate glycolytic flux in response to its energetic state.
-
Activators:
-
Fructose-2,6-bisphosphate (F2,6BP): The most potent activator of yeast PFK1. It significantly increases the enzyme's affinity for its substrate, fructose-6-phosphate, and overcomes the inhibitory effects of ATP.
-
AMP and ADP: High levels of AMP and ADP are indicative of a low energy state in the cell, and they act as allosteric activators of PFK1 to stimulate glycolysis and ATP production.[1]
-
Inorganic Phosphate (Pi): Can also activate yeast PFK1, particularly at lower pH and in the presence of AMP or fructose-2,6-bisphosphate.[2]
-
-
Inhibitors:
-
ATP: While ATP is a substrate for PFK1, at high concentrations, it acts as an allosteric inhibitor. This is a crucial feedback mechanism; when the cell has an abundance of energy (high ATP), glycolysis is slowed down at this key regulatory step.
-
Citrate: An intermediate of the citric acid cycle, citrate can inhibit PFK1 activity. High levels of citrate signal that the downstream metabolic pathways are saturated, and thus, the influx of metabolites from glycolysis can be reduced.
-
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of fructose-1,6-bisphosphate in S. cerevisiae.
Table 1: Kinetic Parameters of Phosphofructokinase-1 (PFK1)
| Substrate/Effector | Parameter | Value | Conditions |
| Fructose-6-Phosphate | Km | ~0.1 - 1.0 mM | Varies with ATP and activator concentrations |
| ATP | Km | ~0.05 - 0.2 mM | As a substrate |
| ATP | Ki | ~0.5 - 2.0 mM | As an inhibitor |
| Fructose-2,6-Bisphosphate | Ka | ~0.5 - 5.0 µM | Activation constant |
| AMP | Ka | ~0.1 - 0.5 mM | Activation constant |
Note: These values are approximate and can vary depending on the specific yeast strain, pH, and experimental conditions.
Table 2: In Vivo Concentrations of Key Metabolites in S. cerevisiae
| Metabolite | Concentration (mM) | Growth Condition |
| Glucose-6-Phosphate | 1.5 - 5.7 fold increase at 12°C vs 30°C | Chemostat culture |
| Fructose-6-Phosphate | 1.5 - 5.7 fold increase at 12°C vs 30°C | Chemostat culture |
| Fructose-1,6-Bisphosphate | 1.5 - 5.7 fold increase at 12°C vs 30°C | Chemostat culture |
| ATP | ~2-fold higher at 12°C vs 30°C | Chemostat culture |
| ADP | ~2.3-fold lower at 12°C vs 30°C | Chemostat culture |
| AMP | ~6.9-fold lower at 12°C vs 30°C | Chemostat culture |
Data adapted from studies on S. cerevisiae grown in chemostat cultures. Concentrations can vary significantly with growth phase and environmental conditions.[3]
Signaling Pathway: The Ras/cAMP Pathway and Glycolytic Flux
In yeast, the Ras/cAMP signaling pathway is a crucial regulator of cell proliferation and is intricately linked to glucose metabolism. Fructose-1,6-bisphosphate has been identified as a key signaling molecule that couples glycolytic flux to the activation of Ras.[4]
An accumulation of fructose-1,6-bisphosphate can activate the Ras guanine nucleotide exchange factor (GEF), Cdc25.[4] Activated Cdc25 promotes the exchange of GDP for GTP on Ras proteins (Ras1 and Ras2), leading to their activation. Activated Ras, in turn, stimulates adenylate cyclase (Cyr1) to produce cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, influencing cell growth, proliferation, and stress resistance.[6] This creates a feedback loop where high glycolytic flux can potentiate growth signals.
Experimental Protocols
Preparation of Yeast Cell Extracts for Enzyme Assays
This protocol is a general method for obtaining yeast cell extracts suitable for enzymatic activity measurements.
-
Cell Culture and Harvest:
-
Grow S. cerevisiae in an appropriate liquid medium (e.g., YPD) to the desired growth phase (typically mid-log phase).
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold distilled water and once with ice-cold lysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and a protease inhibitor cocktail).
-
-
Cell Lysis:
-
Resuspend the cell pellet in a minimal volume of ice-cold lysis buffer.
-
Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of acid-washed glass beads (0.5 mm diameter).
-
Disrupt the cells by vigorous vortexing or using a bead beater for 5-8 cycles of 1 minute of vortexing followed by 1 minute of cooling on ice.
-
-
Clarification of Lysate:
-
Centrifuge the crude lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (the cell extract) to a pre-chilled tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell extract using a standard method such as the Bradford assay. This is crucial for calculating the specific activity of the enzyme.
-
Spectrophotometric Assay of Phosphofructokinase-1 (PFK1) Activity
This is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
PFK1 Reaction: Fructose-6-Phosphate + ATP → Fructose-1,6-Bisphosphate + ADP
-
Coupling Reactions:
-
ADP + Phosphoenolpyruvate → ATP + Pyruvate (catalyzed by Pyruvate Kinase)
-
Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (catalyzed by Lactate Dehydrogenase)
-
The rate of NADH oxidation is directly proportional to the PFK1 activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.
-
Substrate Solution: 100 mM Fructose-6-Phosphate.
-
ATP Solution: 50 mM ATP.
-
Coupling Enzyme Mix: A solution in assay buffer containing:
-
10 U/mL Pyruvate Kinase (PK)
-
15 U/mL Lactate Dehydrogenase (LDH)
-
15 mM Phosphoenolpyruvate (PEP)
-
2.5 mM NADH
-
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:
-
800 µL Assay Buffer
-
100 µL Coupling Enzyme Mix
-
50 µL Substrate Solution
-
(Optional) Allosteric effectors (e.g., AMP, Fructose-2,6-bisphosphate) at desired concentrations.
-
Yeast cell extract (containing 10-50 µg of total protein).
-
-
Initiation of Reaction:
-
Mix the contents of the cuvette by gentle inversion and incubate at 30°C for 5 minutes to allow for the consumption of any endogenous ADP/pyruvate.
-
Initiate the PFK1 reaction by adding 20 µL of the ATP solution.
-
-
Measurement:
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over 5-10 minutes.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
The specific activity is calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Specific Activity (U/mg) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (6.22 * mg of protein in assay * light path (cm))
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Quantification of Fructose-1,6-Bisphosphate by Ion Chromatography
Ion chromatography is a robust method for the separation and quantification of phosphorylated sugars from complex biological samples.
Procedure:
-
Metabolite Extraction:
-
Rapidly quench yeast metabolism by adding a culture sample to a cold solvent (e.g., 60% methanol at -40°C).
-
Centrifuge to pellet the cells and extract metabolites using a suitable extraction solvent (e.g., boiling ethanol or a chloroform/methanol/water mixture).
-
Lyophilize the extract to dryness and resuspend in ultrapure water.
-
-
Chromatographic Separation:
-
Use a high-performance anion-exchange column (e.g., Dionex CarboPac series) with a suitable eluent gradient (e.g., sodium hydroxide and sodium acetate).
-
Inject the resuspended metabolite extract onto the column.
-
-
Detection and Quantification:
-
Detect the eluting compounds using pulsed amperometric detection (PAD) or by coupling the ion chromatography system to a mass spectrometer (IC-MS).
-
Quantify the fructose-1,6-bisphosphate peak by comparing its area to a standard curve generated from known concentrations of a fructose-1,6-bisphosphate standard.[7]
-
This technical guide provides a foundational understanding of the biosynthesis of fructose-1,6-bisphosphate in yeast, offering valuable data and protocols for researchers. The central role of PFK1 in regulating glycolytic flux makes it a key target for studies in metabolic diseases and for the engineering of microbial cell factories.
References
- 1. Kinetic modelling of yeast phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of inorganic phosphate on the kinetic properties of yeast phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fructose-1,6-bisphosphate couples glycolytic flux to activation of Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
The Energetics of a Key Metabolic Switch: A Technical Guide to the Thermodynamics of Fructose-1,6-Bisphosphate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core thermodynamic principles governing the hydrolysis of fructose-1,6-bisphosphate (F1,6BP), a critical regulatory junction in cellular metabolism. This reaction, catalyzed by the enzyme fructose-1,6-bisphosphatase (FBPase), represents an irreversible step in gluconeogenesis and stands in opposition to the corresponding step in glycolysis. A thorough understanding of its energetics is paramount for research in metabolic diseases, cancer biology, and the development of targeted therapeutics.
Quantitative Thermodynamic Parameters
The hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (F6P) and inorganic phosphate (Pi) is a highly exergonic reaction under standard conditions, ensuring the unidirectionality of gluconeogenesis at this step.[1][2] The key thermodynamic parameters are summarized in the table below. It is important to note that while data for the Gibbs free energy change is readily available for F1,6BP hydrolysis, specific experimental values for enthalpy and entropy changes are less common. Therefore, data for the related hydrolysis of fructose-6-phosphate is included for comparative purposes.
| Thermodynamic Parameter | Value | Compound | Conditions | Reference |
| Standard Gibbs Free Energy Change (ΔG°') | -16.3 kJ/mol | Fructose-1,6-bisphosphate | pH 7.0, 25°C, 1 mM Mg²⁺ | [3] |
| -16.7 kJ/mol | Fructose-1,6-bisphosphate | - | [4] | |
| -17 kJ/mol | Fructose-1,6-bisphosphate | - | [2] | |
| Standard Enthalpy Change (ΔH°) | -7.61 ± 0.68 kJ/mol | Fructose-6-phosphate | 25°C | [5] |
| Standard Entropy Change (ΔS°) | Not available | Fructose-1,6-bisphosphate | - | - |
| Change in Heat Capacity (ΔCp°) | -28 ± 42 J/mol·K | Fructose-6-phosphate | 25°C | [5] |
Note: The standard Gibbs free energy change (ΔG°') is the change in Gibbs free energy under standard conditions (298.15 K, 1 atm pressure, 1 M concentration of reactants and products, and pH 7.0).
Signaling and Regulatory Pathways
The hydrolysis of fructose-1,6-bisphosphate is a tightly controlled process, primarily through the allosteric regulation of fructose-1,6-bisphosphatase (FBPase). This regulation is crucial for preventing futile cycles of glycolysis and gluconeogenesis, which would lead to a net consumption of ATP. The primary allosteric inhibitors are adenosine monophosphate (AMP) and fructose-2,6-bisphosphate (F2,6BP), while ATP can act as an activator.[3][6]
Experimental Protocols
The determination of the thermodynamic parameters and the activity of fructose-1,6-bisphosphatase can be achieved through various experimental techniques. Below are detailed methodologies for some of the key approaches.
Enzyme-Coupled Colorimetric Assay for FBPase Activity
This method provides a continuous and sensitive measurement of FBPase activity by coupling the production of fructose-6-phosphate to a series of enzymatic reactions that result in a color change. The following protocol is adapted from commercially available kits.[7][8]
Principle: Fructose-1,6-bisphosphatase hydrolyzes F1,6BP to F6P. F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose isomerase. Subsequently, glucose-6-phosphate dehydrogenase oxidizes G6P, leading to the reduction of a chromogenic probe, which can be measured spectrophotometrically.
Materials:
-
FBPase Assay Buffer
-
Fructose-1,6-bisphosphate (FBPase Substrate)
-
FBPase Converter Enzyme Mix (containing phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)
-
FBPase Developer (containing the chromogenic probe)
-
Purified Fructose-1,6-bisphosphatase (Positive Control)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 450 nm in kinetic mode
Procedure:
-
Reagent Preparation: Reconstitute all lyophilized components as per the manufacturer's instructions. Keep all reagents on ice during use.
-
Sample Preparation: Prepare cell or tissue lysates in FBPase Assay Buffer. Centrifuge to remove insoluble material.
-
Standard Curve: Prepare a fructose-6-phosphate standard curve by performing serial dilutions of a stock solution.
-
Reaction Mix Preparation: For each reaction, prepare a master mix containing FBPase Assay Buffer, FBPase Converter, and FBPase Developer.
-
Assay Protocol:
-
Add samples and standards to the wells of the 96-well plate.
-
For each sample, prepare a parallel background control well that will not receive the FBPase substrate.
-
Initiate the reaction by adding the FBPase Substrate to the sample and standard wells.
-
Immediately start measuring the absorbance at 450 nm in kinetic mode at 37°C for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background readings from the sample readings.
-
Determine the rate of the reaction (ΔOD/Δt) from the linear portion of the kinetic curve.
-
Calculate the FBPase activity using the standard curve to convert the rate of change in absorbance to the rate of F6P production.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat change (enthalpy, ΔH) associated with a biochemical reaction. It can also be used to determine the equilibrium constant (Keq) and, consequently, the Gibbs free energy (ΔG) and entropy (ΔS) of the reaction.
Principle: A solution of the substrate (fructose-1,6-bisphosphate) is titrated into a solution containing the enzyme (fructose-1,6-bisphosphatase) in the sample cell of the calorimeter. The heat released or absorbed during the enzymatic reaction is measured.
Materials:
-
Isothermal Titration Calorimeter
-
Purified Fructose-1,6-bisphosphatase
-
Fructose-1,6-bisphosphate solution of known concentration
-
Reaction buffer
Procedure:
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Sample Preparation: Prepare solutions of the enzyme and substrate in the same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.
-
Loading: Load the enzyme solution into the sample cell and the substrate solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the substrate into the enzyme solution.
-
Data Acquisition: The instrument records the heat change associated with each injection.
-
Data Analysis:
-
Integrate the heat flow signal for each injection to obtain the heat change per injection.
-
The initial injections will show a large heat change as the enzyme is saturated with the substrate. As the substrate is depleted, the heat change per injection will decrease.
-
The total heat change can be used to calculate the enthalpy of the reaction (ΔH).
-
Analysis of the binding isotherm can also yield the equilibrium constant (Keq), from which ΔG and ΔS can be calculated.
-
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
This method allows for the separation and quantification of the substrate (F1,6BP) and the product (F6P) of the FBPase reaction, providing a direct measure of enzyme activity.[9][10]
Principle: The reaction mixture is subjected to liquid chromatography to separate F1,6BP and F6P. The separated molecules are then ionized by electrospray ionization and detected by a mass spectrometer.
Materials:
-
Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization source
-
Chromatography column suitable for separating sugar phosphates (e.g., an amino-propyl column)
-
Mobile phase buffers
-
Fructose-1,6-bisphosphate and Fructose-6-phosphate standards
Procedure:
-
Enzymatic Reaction: Perform the FBPase-catalyzed hydrolysis of F1,6BP in a reaction buffer. Stop the reaction at various time points.
-
Sample Preparation: Prepare the samples for LC-MS analysis, which may involve protein precipitation and filtration.
-
LC Separation: Inject the sample onto the chromatography column. Use a suitable gradient of mobile phase to achieve separation of F1,6BP and F6P.
-
MS Detection: The eluting compounds are ionized and detected by the mass spectrometer. The abundance of the ions corresponding to F1,6BP and F6P is measured.
-
Data Analysis:
-
Generate standard curves for F1,6BP and F6P using solutions of known concentrations.
-
Quantify the amounts of substrate consumed and product formed in the enzymatic reaction at each time point by comparing their peak areas to the standard curves.
-
Calculate the initial reaction velocity and other kinetic parameters.
-
Conclusion
The hydrolysis of fructose-1,6-bisphosphate is a thermodynamically favorable and highly regulated process that is essential for glucose homeostasis. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate this critical metabolic reaction. A deeper understanding of the thermodynamics and regulation of fructose-1,6-bisphosphatase will undoubtedly contribute to the development of novel therapeutic strategies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. FructoseBisPhosphatase [clfs690.alivetek.org]
- 3. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solved The standard free energy change (ΔG°') for | Chegg.com [chegg.com]
- 5. Thermodynamics of hydrolysis of sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. abcam.com [abcam.com]
- 8. store.genprice.com [store.genprice.com]
- 9. Snapshots of catalysis: the structure of fructose-1,6-(bis)phosphate aldolase covalently bound to the substrate dihydroxyacetone phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of Intracellular Fructose-1,6-bisphosphate by LC-MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-1,6-bisphosphate (FBP) is a pivotal metabolic intermediate in the central carbon metabolism, playing a crucial role in both glycolysis and gluconeogenesis.[1][2] As a key regulatory point, the intracellular concentration of FBP can provide significant insights into the metabolic state of cells and tissues. Accurate quantification of FBP is therefore essential for research in metabolic diseases such as diabetes and cancer, as well as in drug development for evaluating the effects of therapeutic agents on metabolic pathways.[1][2] This document provides a detailed protocol for the quantification of intracellular FBP using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.[2]
FBP's central role in metabolism makes it a valuable biomarker for various health conditions.[1][2] For instance, abnormal FBP levels have been associated with impaired glucose metabolism and insulin resistance.[2] Furthermore, elevated FBP levels have been observed in several types of cancer, suggesting its potential as a prognostic marker.[2]
Signaling Pathway Context: Glycolysis and Gluconeogenesis
Fructose-1,6-bisphosphate is a key intermediate in the glycolysis and gluconeogenesis pathways. In glycolysis, fructose-6-phosphate is phosphorylated to form FBP, which is then cleaved into two triose phosphates. In gluconeogenesis, FBP is dephosphorylated to form fructose-6-phosphate. The regulation of FBP levels is critical for controlling the flux through these pathways.
Experimental Workflow
The quantification of intracellular FBP by LC-MS involves a series of steps, from sample collection to data analysis. The overall workflow is designed to ensure accurate and reproducible measurements.
Detailed Protocols
Sample Preparation: Intracellular Metabolite Extraction
This protocol is designed for the extraction of intracellular metabolites from cultured cells.
Materials:
-
Cultured cells (minimum of 1 x 106 cells)[2]
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol/water (50/50, v/v), chilled to -80°C[3]
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 4°C and >13,000 rpm
-
Vacuum concentrator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolism Quenching: Immediately add 1 mL of chilled methanol/water (50/50, v/v) to the culture dish. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously for 1 minute and incubate at -80°C for 2 hours to ensure complete cell lysis and protein precipitation.[4]
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube, avoiding the protein pellet.
-
Drying and Resuspension: Dry the supernatant under a vacuum concentrator. Resuspend the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer.
LC Parameters:
| Parameter | Setting | Reference |
| Column | Phenomenex Luna NH2 (150 mm x 2.0 mm) | [3][5][6] |
| Mobile Phase A | 5 mM triethylamine acetate buffer in water | [3][5][6] |
| Mobile Phase B | Acetonitrile | [3][5][6] |
| Gradient | 80:20 (A:B) with a linear pH gradient from 9 to 10 over 15 minutes | [3][5][6] |
| Flow Rate | 0.3 mL/min | [3][5][6] |
| Column Temperature | 30°C | [7] |
| Injection Volume | 5 µL | [4] |
MS Parameters:
| Parameter | Setting | Reference |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [3][5][6] |
| Polarity | Negative | [3][5][6] |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [3][5][6] |
| Monitored Ion (m/z) | 339 for FBP | [3][5][6] |
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS method for FBP quantification.
| Parameter | Value | Reference |
| Linearity Range | 50 - 400 µM | [3][5][6] |
| Limit of Detection (LOD) | 0.44 µM | [3][5][6] |
| Limit of Quantification (LOQ) | 1.47 µM | [3][5][6] |
| Precision (RSD) | 1.0 - 6.3% | [3][5][6] |
Applications
The ability to accurately quantify intracellular FBP has numerous applications in research and development:
-
Disease Research: Understanding the role of FBP in the pathophysiology of diseases like diabetes, cancer, and other metabolic disorders.[1][2]
-
Drug Development: Evaluating the on-target and off-target effects of therapeutic agents on cellular metabolism.[1]
-
Biomarker Identification: Investigating FBP as a potential biomarker for disease diagnosis, prognosis, and monitoring treatment response.[1][2]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of intracellular fructose-1,6-bisphosphate using LC-MS. The described methods for sample preparation and LC-MS analysis, along with the provided quantitative data and workflow diagrams, offer a robust framework for researchers, scientists, and drug development professionals to accurately measure this key metabolic intermediate. The precise quantification of FBP will aid in advancing our understanding of cellular metabolism and its role in health and disease.
References
- 1. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Fructose 1,6-bisphosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity. | Semantic Scholar [semanticscholar.org]
- 7. advion.com [advion.com]
Application Notes and Protocols for Fructose-1,6-Bisphosphate Aldolase Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13), commonly known as aldolase, is a key enzyme in the glycolytic and gluconeogenic pathways.[1][2][3][4] It catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[4][5] There are three main isozymes in vertebrates: Aldolase A (muscle and red blood cells), Aldolase B (liver and kidney), and Aldolase C (brain).[1][4][6] Measuring aldolase activity is crucial for studying metabolic pathways and has diagnostic relevance, as elevated levels can be indicative of muscle or liver damage.[1][7]
These application notes provide detailed protocols for a continuous spectrophotometric enzyme assay to determine aldolase activity.
Assay Principle
The activity of aldolase is determined using a coupled-enzyme assay.[8] Aldolase first catalyzes the conversion of FBP to G3P and DHAP. The DHAP produced is then converted to glycerol-1-phosphate by the action of glycerol-phosphate dehydrogenase (GDH), which is coupled with the oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the aldolase activity and is monitored by the decrease in absorbance at 340 nm.[5][8] Triosephosphate isomerase (TPI) is also added to ensure the conversion of G3P to DHAP, thus allowing the total aldolase activity to be measured.[5]
Alternatively, a colorimetric assay can be employed where the reaction products are coupled to the generation of a colored product, which is measured at 450 nm.[1][2][3][9][10][11]
Experimental Protocols
I. Spectrophotometric Assay Monitoring NADH Oxidation
This protocol is a classic method for determining aldolase activity by observing the decrease in absorbance at 340 nm.
A. Reagents and Buffers
| Reagent | Stock Concentration | Final Concentration in Assay |
| Collidine Buffer (pH 7.4) | 100 mM | 51.0 mM |
| Fructose-1,6-bisphosphate (FBP) | 50 mM | 2.7 mM |
| NADH | 10 mM | 0.15 mM - 12 mM |
| Glycerol-phosphate dehydrogenase (GDH) | ≥ 1000 U/mL | ≥ 80 KU/L |
| Triosephosphate isomerase (TPI) | ≥ 1000 U/mL | ≥ 10 KU/L |
| Mono-iodoacetate | 5 mM | 0.27 mM |
Note: The concentrations provided are based on literature and may need optimization for specific experimental conditions.[5]
B. Sample Preparation
-
Serum/Plasma: Can be used directly. Non-hemolyzed serum, heparinized, or EDTA plasma is recommended.[5]
-
Tissue Homogenates:
-
Cell Lysates:
-
Resuspend 1 x 10^6 cells in 100 µL of ice-cold Aldolase Assay Buffer.
-
Homogenize by pipetting up and down.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
C. Assay Procedure
-
Prepare a master mix of the reagents (buffer, FBP, NADH, GDH, TPI, and mono-iodoacetate) according to the final concentrations required.
-
Pipette the master mix into a cuvette.
-
Add the sample (e.g., serum, tissue homogenate) to the cuvette and mix gently.
-
Place the cuvette in a spectrophotometer set to 340 nm and 37°C.
-
Record the absorbance at 340 nm for 5-10 minutes at regular intervals (e.g., every 30 seconds).
D. Calculation of Enzyme Activity
The aldolase activity is calculated from the rate of decrease in absorbance at 340 nm using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
One unit (U) of aldolase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
II. Colorimetric Assay
This protocol utilizes a series of reactions that result in a colored product with an absorbance maximum at 450 nm.
A. Reagents and Buffers
| Reagent |
| Aldolase Assay Buffer |
| Aldolase Substrate (FBP) |
| Aldolase Enzyme Mix |
| Aldolase Developer |
| NADH Standard |
| Aldolase Positive Control |
Note: The specific concentrations of reagents in commercial kits are often proprietary. It is recommended to follow the manufacturer's instructions.[1][3]
B. Sample Preparation
Follow the same procedure as described in the spectrophotometric assay for serum/plasma, tissue homogenates, and cell lysates.[1]
C. Assay Procedure
-
Prepare standards and samples in a 96-well plate.
-
Prepare a Reaction Mix containing Aldolase Assay Buffer, Aldolase Enzyme Mix, Aldolase Developer, and Aldolase Substrate.
-
For background control, prepare a similar mix but omit the Aldolase Substrate.
-
Add the Reaction Mix to the wells containing standards and samples.
-
Add the Background Control Mix to the corresponding sample wells.
-
Measure the absorbance at 450 nm in a kinetic mode for 10-60 minutes at 37°C.[1][9]
D. Calculation of Enzyme Activity
-
Subtract the 0 standard reading from all standard readings.
-
Plot the NADH Standard Curve.
-
Calculate the change in absorbance for the sample by subtracting the initial reading from the final reading.
-
Apply the corrected sample absorbance to the NADH standard curve to get the amount of NADH generated.
-
Calculate the aldolase activity based on the amount of NADH generated per unit time per volume of sample.
Visualizations
Aldolase Coupled Enzymatic Assay Workflow
Caption: Workflow for the Fructose-1,6-Bisphosphate Aldolase Activity Assay.
Signaling Pathway of the Coupled Aldolase Assay
Caption: Enzymatic reactions in the coupled assay for aldolase activity.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Aldolase Activity Assay Kit (Colorimetric) (ab196994) | Abcam [abcam.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 5. medichem-me.com [medichem-me.com]
- 6. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldolase | Randox Reagent [randox.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Aldolase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for the Extraction of Fructose-1,6-bisphosphate from Mammalian Cells
Introduction
Fructose-1,6-bisphosphate (F1,6BP) is a central metabolite in the glycolytic pathway, serving as the substrate for aldolase and a key allosteric regulator of enzymes such as pyruvate kinase.[1][2] Its intracellular concentration provides a critical snapshot of glycolytic flux and cellular energy status. Accurate measurement of F1,6BP is essential for research in metabolism, oncology, and drug development.[3] The primary challenge in quantifying F1,6BP lies in its rapid turnover and the need to efficiently quench metabolic activity and extract the metabolite from the complex cellular matrix.
This document provides detailed protocols for the extraction of F1,6BP from both adherent and suspension mammalian cells. Two primary methods are presented: a cold methanol/water extraction suitable for liquid chromatography-mass spectrometry (LC-MS) based analysis, and a perchloric acid (PCA) precipitation method often used for enzymatic assays and nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Principles of Extraction
The successful extraction of F1,6BP requires two critical steps:
-
Metabolic Quenching: Cellular metabolism must be arrested instantaneously to prevent enzymatic degradation or alteration of F1,6BP levels. This is typically achieved by rapidly exposing the cells to a cold solution (e.g., ice-cold methanol) or by snap-freezing in liquid nitrogen.[6][7]
-
Cell Lysis and Metabolite Solubilization: The cell membrane must be disrupted to release intracellular contents. The chosen solvent must effectively solubilize polar metabolites like F1,6BP while simultaneously precipitating proteins and lipids, which can interfere with downstream analysis.[8][9]
Comparison of Extraction Methods
Different extraction methods offer distinct advantages and are suited for different analytical platforms.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Cold Methanol/Water | Uses a cold polar solvent mixture to quench metabolism, lyse cells, and precipitate proteins. | Simple, effective for a broad range of polar metabolites, directly compatible with LC-MS.[10] | May have lower extraction efficiency for some compounds compared to acid methods. | LC-MS Metabolomics |
| Perchloric Acid (PCA) | Uses a strong acid to quench metabolism and precipitate proteins and nucleic acids. | Highly efficient for extracting water-soluble metabolites.[4][5] | Requires a neutralization and desalting step; acid can cause degradation of labile metabolites.[11] | Enzymatic Assays, NMR |
| Boiling Ethanol | Uses hot ethanol to denature enzymes and extract metabolites. | Rapidly inactivates enzymes. | Can cause thermal degradation of some metabolites. | General Metabolomics |
| Methanol/Chloroform/Water | A biphasic extraction that separates polar metabolites from lipids.[8] | Allows for simultaneous extraction of polar and non-polar fractions.[9] | More complex procedure; potential for metabolite loss at the interface. | Global Metabolomics/Lipidomics |
Experimental Workflow Overview
The overall process from cell culture to data acquisition follows a structured workflow designed to ensure sample integrity and reproducibility.
Caption: Experimental workflow for F1,6BP extraction and analysis.
Detailed Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle perchloric acid in a chemical fume hood.
Protocol 1: Cold Methanol/Water Extraction (for LC-MS Analysis)
This protocol is optimized for adherent cells and is highly effective for preserving metabolites for analysis by mass spectrometry.[12]
Materials:
-
Culture plates with adherent mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
LC-MS grade Methanol, pre-chilled to -80°C
-
LC-MS grade Water, pre-chilled to 4°C
-
Cell scraper, pre-chilled to -20°C
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge (4°C)
-
Vacuum concentrator (SpeedVac)
Procedure for Adherent Cells (per 10 cm dish):
-
Place the culture dish on ice and aspirate the growth medium.
-
Quickly wash the cells twice with 5 mL of ice-cold PBS to remove extracellular metabolites. Aspirate PBS completely.
-
Immediately add 1 mL of pre-chilled 80% methanol (-80°C) to the dish to quench metabolism.[13]
-
Place the dish on dry ice for 5 minutes.
-
Using a pre-chilled cell scraper, scrape the cells into the methanol solution.
-
Transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds and incubate on ice for 15 minutes to facilitate protein precipitation.
-
Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[7]
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator.
-
Store the dried metabolite pellet at -80°C until analysis.[14]
Procedure for Suspension Cells (per 1x10⁷ cells):
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Aspirate the medium and resuspend the cell pellet in 5 mL of ice-cold PBS. Centrifuge again.
-
Aspirate the PBS and add 1 mL of pre-chilled 80% methanol (-80°C).
-
Vortex vigorously for 30 seconds to resuspend the pellet and lyse the cells.
-
Proceed from Step 7 of the adherent cell protocol.
Protocol 2: Perchloric Acid (PCA) Extraction (for Enzymatic Assays)
This method uses strong acid to effectively extract small water-soluble metabolites.[4][15]
Materials:
-
Cell pellet (adherent or suspension)
-
6% (v/v) Perchloric Acid (PCA), ice-cold
-
Potassium Hydroxide (KOH) solution (e.g., 5 M), ice-cold
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge (4°C)
Procedure (per 1x10⁷ cells):
-
Start with a washed cell pellet prepared as described in steps 1-2 (adherent, after scraping) or 1-3 (suspension) of the previous protocols.
-
Resuspend the cell pellet in 1 mL of ice-cold 6% PCA.[15]
-
Vortex vigorously for 20 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[15]
-
Transfer the supernatant to a new pre-chilled tube.
-
Neutralize the extract by adding ice-cold KOH solution dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.5 - 7.0.
-
The neutralization will cause the precipitation of potassium perchlorate (KClO₄). Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt.[5]
-
Transfer the neutralized supernatant to a new tube. This extract is now ready for enzymatic quantification or can be stored at -80°C.
Quantification of Fructose-1,6-bisphosphate
LC-MS/MS Analysis
For samples prepared with Protocol 1, the dried pellet is reconstituted in a suitable solvent (e.g., 50:50 methanol:water). F1,6BP is then separated using liquid chromatography (often with an anion-exchange or HILIC column) and quantified using a mass spectrometer in negative ion mode.[16][17]
| Parameter | Typical Value / Setting |
| Chromatography Column | Phenomenex Luna NH2 or equivalent[16] |
| Mobile Phase | Acetonitrile with an aqueous buffer (e.g., ammonium acetate) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transition | Precursor ion (m/z) = 339; Product ions for quantification[16][17] |
| Quantification | Based on a standard curve of purified F1,6BP |
Enzymatic Assay
For samples prepared with Protocol 2, F1,6BP can be quantified using a coupled enzyme assay. Commercial kits are available for this purpose.[1][18] The principle involves the enzymatic conversion of F1,6BP through a series of reactions that ultimately lead to the production of a fluorometric or colorimetric signal (e.g., NADPH).[2]
| Component | Function |
| Fructose-1,6-Bisphosphatase (FBP) | Hydrolyzes F1,6BP to Fructose-6-Phosphate (F6P)[1] |
| Phosphoglucoisomerase (PGI) | Converts F6P to Glucose-6-Phosphate (G6P)[2] |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Oxidizes G6P, reducing NADP⁺ to NADPH[2] |
| Detection | NADPH is measured by fluorescence (Ex/Em = 340/460 nm) or absorbance |
F1,6BP in Glycolysis and Signaling
F1,6BP is not merely an intermediate; it is a key signaling molecule that indicates high glycolytic flux. Its most well-known role is the feed-forward activation of Pyruvate Kinase, which commits carbon to the final steps of glycolysis. Recent studies also suggest it plays a role in activating the Ras signaling pathway, linking metabolism directly to cell proliferation.[19]
Caption: Role of Fructose-1,6-bisphosphate in glycolysis and signaling.
References
- 1. Fructose-1,6-Bisphosphate Assay Kit (Fluorometic) (ab284537) | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Nuclear magnetic resonance spectroscopy is highly sensitive for lipid-soluble metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Analyzing proteins and metabolites: All-in-One Extraction [mpimp-golm.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. biospec.net [biospec.net]
- 11. mdpi.com [mdpi.com]
- 12. Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. nmrprobe.org [nmrprobe.org]
- 16. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. abcam.com [abcam.com]
- 19. researchgate.net [researchgate.net]
Synthesis of Fructose-1,6-bisphosphate Analogs for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fructose-1,6-bisphosphate (FBP) analogs. These synthetic molecules are invaluable tools for studying metabolic pathways, elucidating enzyme mechanisms, and developing novel therapeutic agents. The methodologies described herein cover both chemical and chemoenzymatic approaches, offering flexibility for various research applications.
Introduction to Fructose-1,6-bisphosphate Analogs
Fructose-1,6-bisphosphate is a central metabolite in glycolysis and gluconeogenesis. Analogs of FBP are structurally similar molecules that can be used to probe and modulate the activity of enzymes that interact with FBP, such as aldolase and fructose-1,6-bisphosphatase (FBPase).[1][2] FBPase, in particular, is a key regulatory enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type 2 diabetes.[3][4][5] FBP analogs can serve as inhibitors, substrates, or mechanistic probes for these and other enzymes.
Applications of FBP Analogs:
-
Enzyme Inhibition Studies: Designing potent and selective inhibitors for enzymes like FBPase is a major focus of drug discovery.[3][4][5][6]
-
Mechanistic Probes: Modified FBP molecules help in understanding the binding and catalytic mechanisms of enzymes.
-
Metabolic Pathway Analysis: Introducing FBP analogs into biological systems can help to dissect complex metabolic networks.
-
Drug Development: Some FBP analogs have shown therapeutic potential, particularly in the context of metabolic diseases like type 2 diabetes.[4][5]
Synthetic Strategies for FBP Analogs
The synthesis of FBP analogs can be approached through purely chemical methods, enzymatic methods, or a combination of both (chemoenzymatic synthesis). The choice of strategy depends on the desired structure, stereochemistry, and scale of the synthesis.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes for specific transformations, combined with the versatility of traditional organic chemistry.[7][8] This approach is particularly useful for creating complex, chiral molecules with high purity. Fructose-1,6-bisphosphate aldolase is a key enzyme utilized in the synthesis of FBP analogs and other complex molecules.[1][9]
General Workflow for Chemoenzymatic Synthesis of FBP Analogs:
Caption: A generalized workflow for the chemoenzymatic synthesis of FBP analogs.
Chemical Synthesis
Purely chemical synthesis offers broad flexibility in modifying the FBP scaffold. Various FBP analogs have been synthesized chemically to probe enzyme function and for drug development purposes.[10]
Application Notes and Protocols
Synthesis of FBPase Inhibitors
FBPase is a prime target for the development of anti-diabetic drugs.[4][11] Many FBP analogs have been synthesized and evaluated as FBPase inhibitors. These inhibitors can be broadly categorized based on their binding site on the enzyme: the active site or an allosteric site.[3][12]
Signaling Pathway: Regulation of Gluconeogenesis by FBPase
Caption: Simplified pathway showing the role of FBPase in gluconeogenesis and its inhibition.
Table 1: Inhibitory Activity of Selected FBPase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| AMP | Pig Kidney FBPase | 1.3 ± 0.1 | [3] |
| AMP | Human Liver FBPase | 9.8 ± 0.1 | [3] |
| Compound 15 (Achyrofuran analog) | Pig Kidney FBPase | 1.5 ± 0.1 | [3] |
| Compound 15 (Achyrofuran analog) | Human Liver FBPase | 8.1 ± 0.8 | [3] |
| Compound 16 (Achyrofuran analog) | Pig Kidney FBPase | 5.0 ± 0.3 | [3] |
| Compound 16 (Achyrofuran analog) | Human Liver FBPase | 6.0 ± 0.3 | [3] |
| Compound 4.11 (Purine analog) | FBPase | Equip otent to AMP | [6] |
| Compound 4.13 (Purine analog) | FBPase | Equip otent to AMP | [6] |
| Compound 22f (Indole derivative) | FBPase | Submicromolar | [5] |
| Compound 22g (Indole derivative) | FBPase | Submicromolar | [5] |
| Inhibitor 4.4 (Benzimidazole analog) | Human Liver FBPase | 0.055 | [13] |
Protocol: General Synthesis of an Achyrofuran Analog (Compound 15) [3]
This protocol is a generalized representation based on the synthetic scheme provided in the literature.
-
Iodination of 1,3,5-trimethoxybenzene: Commercially available 1,3,5-trimethoxybenzene is iodinated using solid iodine in the presence of iodic acid in refluxing ethanol for 18 hours.
-
Ullmann Coupling: The resulting iodinated compound undergoes an Ullmann coupling reaction in the presence of copper solid at 235°C for 1 hour to form the biphenyl intermediate.
-
Demethylation: The biphenyl intermediate is demethylated using hydrobromic acid in acetic acid under reflux for 18 hours.
-
Acylation: The demethylated product is then acylated with an appropriate acid chloride in the presence of aluminum chloride in a carbon disulfide and chloroform solvent system at 50°C for 1 hour to yield the final achyrofuran analog.
Protocol: FBPase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of synthesized FBP analogs.
-
Prepare Assay Buffer: 0.2 M Tris-acetate, 4 mM MgCl2, 4 mM (NH4)2SO4, 0.1 mM EDTA, pH 7.5.
-
Prepare Enzyme Solution: Dilute FBPase to the desired concentration in the assay buffer.
-
Prepare Substrate Solution: Prepare a solution of fructose-1,6-bisphosphate in the assay buffer.
-
Prepare Inhibitor Solutions: Prepare serial dilutions of the synthesized FBP analogs in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution and the inhibitor solution.
-
Incubate for a specified time at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the production of inorganic phosphate over time using a suitable colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Logical Relationship: Structure-Activity Relationship (SAR) Studies
Caption: The logical flow for identifying lead compounds through SAR studies of FBP analogs.
Conclusion
The synthesis of fructose-1,6-bisphosphate analogs is a vibrant area of research with significant implications for basic science and drug discovery. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel FBP analogs for their specific research needs. The combination of chemical and enzymatic methods offers a powerful toolkit for accessing a wide range of molecular structures, paving the way for new discoveries in metabolism and medicine.
References
- 1. Development of fructose-1,6-bisphosphate aldolase enzyme peptide mimics as biocatalysts in direct asymmetric aldol reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose-1,6-bisphosphatase inhibitors. 1. Purine phosphonic acids as novel AMP mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic approaches to plant natural product inspired compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Progress in the Chemoenzymatic Synthesis of Natural Products [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A library of novel allosteric inhibitors against Fructose 1,6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fructose-1,6-bisphosphatase by a new class of allosteric effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Fosfructose as a Substrate for In Vitro Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing fosfructose derivatives—specifically fructose-6-phosphate (F6P) and fructose-1,6-bisphosphate (F1,6BP)—as substrates in in vitro enzyme kinetic studies. The enzymes phosphofructokinase (PFK), fructose-1,6-bisphosphatase (FBPase), and aldolase are highlighted as key examples of enzymes that metabolize these substrates. Understanding the kinetic parameters of these enzymes is crucial for drug development and metabolic research.
Introduction to this compound in Enzyme Kinetics
Fructose phosphates are central intermediates in fundamental metabolic pathways, including glycolysis and gluconeogenesis. Their concentrations and the activities of the enzymes that process them are tightly regulated, making them key points of control in cellular metabolism. In vitro enzyme kinetic assays using this compound substrates are essential for characterizing enzyme function, identifying inhibitors or activators, and screening potential drug candidates.
Key Enzymes and their this compound Substrates
Three critical enzymes in the glycolytic and gluconeogenic pathways utilize this compound substrates:
-
Phosphofructokinase (PFK): A key regulatory enzyme in glycolysis, PFK catalyzes the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.
-
Fructose-1,6-bisphosphatase (FBPase): A rate-limiting enzyme in gluconeogenesis, FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.
-
Aldolase: This enzyme catalyzes the reversible cleavage of fructose-1,6-bisphosphate into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). It also acts on fructose-1-phosphate.
Data Presentation: Quantitative Kinetic Data
The following tables summarize the kinetic parameters for PFK, FBPase, and aldolase from various biological sources. These values can serve as a reference for expected enzyme performance in in vitro assays.
Table 1: Kinetic Parameters for Phosphofructokinase (PFK) with Fructose-6-Phosphate (F6P) as a Substrate
| Enzyme Source | S0.5 / Km for F6P | Km for ATP | Notes |
| Setaria cervi (bovine filarial parasite) | 1.05 mM | 3 µM | Intersecting lines in Lineweaver-Burk plots suggest a sequential binding mechanism.[1] |
| Mammalian | Varies | - | Exhibits positive cooperativity for F6P.[2] |
| Gilthead sea bream (Sparus aurata) muscle | Sigmoidal kinetics | Sigmoidal kinetics | The enzyme is active as a homooctamer.[3] |
Table 2: Kinetic Parameters for Fructose-1,6-bisphosphatase (FBPase) with Fructose-1,6-bisphosphate (F1,6BP) as a Substrate
| Enzyme Source | Km for F1,6BP | Kis for F1,6BP | Notes |
| Human muscle | 0.77 µM | 90 µM | The enzyme is inhibited by its substrate, F1,6BP.[4][5] |
| Red-eared slider turtle (Trachemys scripta elegans) liver (normoxic) | 240 nM | - | - |
| Red-eared slider turtle (Trachemys scripta elegans) liver (anoxic) | 180 nM | - | A significant decrease in Km is observed during anoxia.[6] |
Table 3: Kinetic Parameters for Aldolase with Fructose-1,6-bisphosphate (F1,6BP) as a Substrate
| Enzyme Source | Km for F1,6BP | Vmax | Notes |
| Human placenta (low substrate concentration) | 3.048 ± 1.39 mM | 636.103 ± 196.165 mU/mg protein | - |
| Human placenta (high substrate concentration) | 23.063 ± 6.845 mM | 1885.457 ± 292.48 mU/mg protein | Exhibits biphasic kinetics depending on substrate concentration.[7] |
| Muscle | 2.3 x 10-6 M | 1 (relative) | - |
| Anoxybacillus gonensis G2 | 576 µM | 2.4 µM min-1 mg protein-1 | Thermophilic bacterium.[8] |
Experimental Protocols
The following are generalized protocols for assaying the activity of PFK, FBPase, and aldolase. These can be adapted based on the specific enzyme source and available laboratory equipment.
Protocol 1: Phosphofructokinase (PFK) Activity Assay
This assay measures the PFK-catalyzed conversion of F6P and ATP to F1,6BP and ADP. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Fructose-6-phosphate (F6P) solution
-
ATP solution
-
NADH solution
-
Coupling enzymes: aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
Enzyme sample (e.g., cell lysate, purified protein)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold PFK Assay Buffer.[9][10] Centrifuge to remove insoluble material and collect the supernatant.
-
Reaction Mix Preparation: Prepare a reaction mix containing PFK Assay Buffer, F6P, ATP, NADH, and the coupling enzymes. The final concentrations should be optimized, but a starting point could be 5 mM F6P, 1 mM ATP, and 0.3 mM NADH.[11]
-
Assay Execution:
-
Add the enzyme sample to the wells of the microplate.
-
For a background control, prepare parallel samples without the F6P substrate.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 20-60 minutes).[9]
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in absorbance over time).
-
Subtract the background rate from the sample rate.
-
Use the Beer-Lambert law to convert the rate of absorbance change to the rate of ADP production, which is proportional to PFK activity. One unit of PFK activity is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute under the assay conditions.[10]
-
Protocol 2: Fructose-1,6-bisphosphatase (FBPase) Activity Assay
This assay measures the hydrolysis of F1,6BP to F6P. The production of F6P is coupled to the reduction of NADP+, which can be monitored at 340 nm.
Materials:
-
FBPase Assay Buffer (e.g., 15 mM imidazole-HCl, pH 7.2, 5 mM MgSO4)[12]
-
Fructose-1,6-bisphosphate (F1,6BP) solution
-
NADP+ solution
-
Coupling enzymes: phosphoglucose isomerase and glucose-6-phosphate dehydrogenase
-
Enzyme sample
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare the enzyme sample as described in the PFK assay protocol, using the FBPase Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing FBPase Assay Buffer, F1,6BP, NADP+, and the coupling enzymes. A starting concentration of 0.1 mM F1,6BP and 0.2 mM NADP+ can be used.[12]
-
Assay Execution:
-
Data Analysis:
-
Calculate the rate of NADP+ reduction (increase in absorbance over time).
-
Correct for the background rate.
-
Determine the FBPase activity based on the rate of NADP+ reduction.
-
Protocol 3: Aldolase Activity Assay
This assay measures the cleavage of F1,6BP into G3P and DHAP. The reaction is coupled to the oxidation of NADH.
Materials:
-
Aldolase Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)[7]
-
Fructose-1,6-bisphosphate (F1,6BP) solution
-
NADH solution
-
Coupling enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
Enzyme sample
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare the enzyme sample as previously described, using the Aldolase Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing Aldolase Assay Buffer, F1,6BP, NADH, and the coupling enzymes.
-
Assay Execution:
-
Add the enzyme sample to the microplate wells.
-
For a background control, omit the F1,6BP substrate.
-
Initiate the reaction by adding the reaction mix.
-
Measure the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for 10-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation.
-
Subtract the background rate.
-
Determine the aldolase activity. One unit of aldolase activity is the amount of enzyme that generates 1.0 µmole of NADH per minute.
-
Visualization of Metabolic Pathways
The following diagrams illustrate the roles of PFK, FBPase, and aldolase within the glycolysis and gluconeogenesis pathways.
Conclusion
The use of this compound substrates in in vitro enzyme kinetic assays is fundamental for studying carbohydrate metabolism and for the development of therapeutic agents targeting metabolic diseases. The protocols and data presented here provide a solid foundation for researchers to design and execute robust kinetic experiments for phosphofructokinase, fructose-1,6-bisphosphatase, and aldolase. Accurate characterization of these enzymes will continue to be a critical aspect of biochemical and pharmaceutical research.
References
- 1. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subunit Interactions and Composition of the Fructose 6-Phosphate Catalytic Site and the Fructose 2,6-Bisphosphate Allosteric Site of Mammalian Phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and kinetic properties of 6-phosphofructo-1-kinase from gilthead sea bream muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans: An Assessment of Enzyme Activity, Expression and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. store.genprice.com [store.genprice.com]
- 14. abcam.com [abcam.com]
Application Notes and Protocols for Real-Time Monitoring of Fructose-1,6-Bisphosphate Using Fluorescent Biosensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fructose-1,6-bisphosphate (FBP) is a key metabolic intermediate and a critical regulator of glycolytic flux.[1][2][3] Its concentration within a cell is strongly correlated with the overall rate of glycolysis.[1][2][3][4][5][6] The ability to monitor FBP levels in real-time and with single-cell resolution provides invaluable insights into cellular metabolism, particularly in the context of diseases like cancer and diabetes.[5][7] Genetically encoded fluorescent biosensors have emerged as powerful tools for such monitoring, offering high spatiotemporal resolution in living cells.[8][9][10][11][12]
This document provides detailed application notes and protocols for the use of a specific fluorescent biosensor, HYlight, for the real-time monitoring of FBP.[1][2][4][5][6][13][7] HYlight is a genetically encoded biosensor developed by inserting a circularly permuted green fluorescent protein (cpGFP) into the ligand-binding domain of the Bacillus subtilis transcriptional regulator CggR, which has a high affinity and specificity for FBP.[1][2][3][4][6]
HYlight Biosensor: Principle and Characteristics
HYlight functions as a ratiometric biosensor. Upon binding to FBP, the conformation of the CggR domain changes, which in turn alters the fluorescent properties of the embedded cpGFP.[14] Specifically, FBP binding leads to an increase in fluorescence emission at 510 nm when excited at 488 nm and a decrease in fluorescence when excited at 400 nm.[1][2][4] The ratiometric readout (ratio of emission from 488 nm excitation to 405 nm excitation) provides a robust and sensitive measure of FBP concentration, minimizing variability due to biosensor expression levels and pH fluctuations.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative characteristics of the HYlight biosensor based on in vitro characterization:
| Parameter | Value | Reference |
| Apparent Affinity (Kd) for FBP | 3.8 - 12.5 µM (in vitro) | [1][2] |
| Dynamic Range (ΔR/R) | ~3.0 (in vitro, ratiometric) | [1][2] |
| Excitation Wavelengths | 405 nm and 488 nm | [1][2][4] |
| Emission Wavelength | 510 nm | [1][2][4][14] |
| Optimal pH Range | Largely insensitive to pH changes | [1] |
| Specificity | High for FBP compared to other glycolytic metabolites | [1] |
Signaling Pathway and Experimental Workflow
Fructose-1,6-Bisphosphate in Glycolysis
FBP is a central metabolite in the glycolytic pathway. Its formation from fructose-6-phosphate, catalyzed by phosphofructokinase (PFK), is a major committed step in glycolysis.[15] FBP levels are indicative of the glycolytic flux and can allosterically regulate other enzymes in the pathway. Furthermore, FBP has been shown to play a role in signaling pathways, such as the activation of Ras, a key regulator of cell proliferation.[9][16]
Experimental Workflow for Real-Time FBP Monitoring
The general workflow for using the HYlight biosensor involves introducing the biosensor into the cells of interest, followed by live-cell imaging to monitor changes in the ratiometric fluorescence signal in response to various stimuli.
Experimental Protocols
The following are detailed protocols for the transfection, imaging, and data analysis using the HYlight biosensor in mammalian cells.
Protocol 1: Transfection of Mammalian Cells with HYlight Biosensor
Materials:
-
Mammalian cells of interest (e.g., HEK293, MIN6)
-
Complete cell culture medium
-
Plasmid DNA encoding the HYlight biosensor
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Culture plates or dishes suitable for microscopy (e.g., glass-bottom dishes)
-
Opti-MEM or other serum-free medium
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in glass-bottom dishes at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In tube A, dilute the HYlight plasmid DNA in Opti-MEM.
-
In tube B, dilute the transfection reagent in Opti-MEM.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.
-
-
Transfection: Add the transfection complex dropwise to the cells in the culture dish. Gently rock the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for biosensor expression.
-
Verification: Before proceeding with imaging experiments, verify the expression of the HYlight biosensor by observing GFP fluorescence using a fluorescence microscope.
Protocol 2: Real-Time Imaging of FBP Dynamics
Materials:
-
Transfected cells expressing the HYlight biosensor
-
Imaging medium (e.g., glucose-free DMEM or a buffered salt solution)
-
Stimulants (e.g., glucose, metabolic inhibitors like oligomycin or 2-deoxyglucose)
-
Confocal or widefield fluorescence microscope equipped with:
-
Excitation sources for 405 nm and 488 nm
-
Emission filter for 510 nm
-
Environmental chamber to maintain 37°C and 5% CO2
-
Procedure:
-
Preparation for Imaging:
-
Replace the culture medium with pre-warmed imaging medium.
-
To establish a baseline, incubate the cells in glucose-free medium for 1 hour prior to imaging.[2]
-
-
Microscope Setup:
-
Place the culture dish on the microscope stage within the environmental chamber.
-
Set the excitation wavelengths to 405 nm and 488 nm and the emission wavelength to 510 nm.[14]
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
-
Baseline Recording: Acquire a series of baseline images, alternating between 405 nm and 488 nm excitation, for a few minutes before adding any stimulant.
-
Stimulation and Time-Lapse Imaging:
-
Add the desired stimulant (e.g., a final concentration of 11 mM glucose) to the imaging medium.[2]
-
Immediately start acquiring a time-lapse series of images, capturing both the 405 nm and 488 nm excited fluorescence at regular intervals (e.g., every 15-30 seconds).
-
For glycolytic stress tests, sequential additions of oligomycin and 2-deoxyglucose can be performed.[2]
-
Protocol 3: Data Analysis
Software:
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
-
Image Processing:
-
Open the time-lapse image series in the analysis software.
-
Perform background subtraction to correct for any non-specific fluorescence.
-
-
ROI Selection:
-
Define Regions of Interest (ROIs) around individual cells to measure the mean fluorescence intensity.
-
-
Ratio Calculation:
-
For each time point and each ROI, calculate the fluorescence ratio (R) by dividing the mean intensity of the image acquired with 488 nm excitation (F488) by the mean intensity of the image acquired with 405 nm excitation (F405): R = F488 / F405
-
-
Normalization:
-
Normalize the ratio data to the baseline to represent the change in FBP levels over time. This is typically expressed as ΔR/R0, where R0 is the average baseline ratio before stimulation.
-
-
Data Visualization:
-
Plot the normalized ratio (ΔR/R0) as a function of time to visualize the dynamics of FBP in response to the stimulus.
-
Troubleshooting
-
Low Transfection Efficiency: Optimize cell density, DNA concentration, and transfection reagent-to-DNA ratio.
-
Weak Fluorescence Signal: Ensure sufficient biosensor expression time (24-48 hours). Check the microscope's laser power and detector settings.
-
High Phototoxicity: Reduce laser power and/or exposure time. Decrease the frequency of image acquisition.
-
No Response to Stimulus: Verify the bioactivity of the stimulant. Ensure the cells are healthy and metabolically active. As a control, a "binding-dead" version of HYlight can be used to check for FBP-independent fluorescence changes.[15]
Conclusion
The HYlight fluorescent biosensor provides a powerful and quantitative method for the real-time monitoring of fructose-1,6-bisphosphate dynamics in living cells. By following the detailed protocols outlined in this document, researchers can gain valuable insights into the regulation of glycolysis and its role in various physiological and pathological processes. This information is crucial for understanding cellular metabolism and for the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Monitoring glycolytic dynamics in single cells using a fluorescent biosensor for fructose 1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fructose-1,6-bisphosphate couples glycolytic flux to activation of Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Genetically Encoded Fluorescent Biosensors for Quantitative In Vivo Imaging | Carnegie Science [carnegiescience.edu]
- 11. Elucidating the spatiotemporal dynamics of glucose metabolism with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and application of genetically encoded biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for real-time glycolytic monitoring in mammalian cells using confocal microscopy and HYlight, a biosensor for fructose 1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for real-time glycolytic monitoring in mammalian cells using confocal microscopy and HYlight, a biosensor for fructose 1,6-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Fosfructose: A Novel Therapeutic Avenue for Hypophosphatemia
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Hypophosphatemia, a condition characterized by abnormally low serum phosphate levels, can lead to a range of serious clinical manifestations, from muscle weakness and respiratory failure to cardiac arrhythmias and altered mental status. While conventional treatment involves the administration of inorganic phosphate salts, emerging evidence suggests that fosfructose (fructose-1,6-diphosphate or FDP), a key glycolytic intermediate, may offer a valuable therapeutic alternative, particularly in patient populations with concurrent malnutrition or tissue ischemia.
This compound is a naturally occurring intracellular metabolite that plays a pivotal role in anaerobic glycolysis and cellular energy production.[1] Its potential as a therapeutic agent for hypophosphatemia stems from its ability to deliver phosphate directly to cells, thereby replenishing intracellular stores and supporting ATP synthesis.[1][2] This document provides detailed application notes and protocols based on available clinical research for the investigation of this compound as a therapeutic agent for hypophosphatemia.
Mechanism of Action
This compound is believed to exert its therapeutic effect in hypophosphatemia through several mechanisms:
-
Direct Cellular Phosphate Repletion: Exogenously administered this compound can be taken up by cells.[2] This direct intracellular delivery of an organic phosphate source can bypass limitations of inorganic phosphate transport and efficiently replenish depleted intracellular phosphate pools. This is particularly relevant in conditions like malnutrition where intracellular phosphate depletion can be severe.
-
Stimulation of Glycolysis and ATP Production: As a high-energy glycolytic intermediate, this compound can directly enter the glycolytic pathway, bypassing the rate-limiting phosphofructokinase step.[1] This leads to a more rapid generation of ATP, the primary energy currency of the cell. A study in healthy subjects demonstrated a significant increase in intraerythrocytic ATP concentration following FDP infusion.[1]
-
Improved Tissue Function: By restoring intracellular phosphate and energy levels, this compound can improve the function of vital tissues. In a study of malnourished COPD patients with hypophosphatemia, intravenous FDP administration significantly improved respiratory muscle strength, even without a corresponding increase in serum phosphate levels, suggesting preferential uptake by muscle tissue.
Quantitative Data from Clinical Studies
The following table summarizes the key quantitative findings from clinical studies investigating the effects of intravenous this compound administration.
| Study Population | This compound Dosage | Key Findings | Reference |
| Healthy Adult Volunteers (N=45) | 5 g of a 10% solution infused into a brachial vein | - Significant increase in serum inorganic phosphate (P < .0001) - Significant increase in intraerythrocytic ATP (P < .01) | [1] |
| Malnourished COPD Patients with Hypophosphatemia (N=45) | Not specified in abstract | - Significant increase in maximal inspiratory pressure (PImax) from 43.0 ± 18.3 to 49.8 ± 14.9 cm H₂O (p < 0.005) - No significant change in serum phosphorus levels | [3][4] |
Experimental Protocols
Protocol 1: Evaluation of Metabolic Responses to this compound in Healthy Subjects
This protocol is based on the methodology described by Markov et al. (2000).[1]
1. Subject Population:
-
Healthy adult volunteers of both sexes.
2. Materials:
-
This compound (FDP) solution (10%) for intravenous infusion.
-
Normal saline or 5% dextrose solution for placebo control if required.
-
Blood collection tubes for serum phosphate and intraerythrocytic ATP analysis.
-
Indirect calorimetry equipment.
3. Procedure:
-
Establish a steady metabolic state in the subject, monitored via indirect calorimetry.
-
Administer a 5 g dose of 10% this compound solution via intravenous infusion into a brachial vein.
-
Collect blood samples at baseline and at specified time points post-infusion for the analysis of serum inorganic phosphate and intraerythrocytic ATP concentrations.
-
Continuously monitor respiratory quotient (RQ) and energy derivation from carbohydrates and lipids using indirect calorimetry.
-
Monitor vital signs, including heart and respiration rates.
4. Data Analysis:
-
Compare pre- and post-infusion levels of serum phosphate and intraerythrocytic ATP using appropriate statistical tests (e.g., paired t-test).
-
Analyze changes in RQ and energy substrate utilization over time.
Protocol 2: Assessment of Respiratory Muscle Strength in Malnourished Patients with Hypophosphatemia
This protocol is adapted from the study conducted on malnourished COPD patients.[3][4]
1. Subject Population:
-
Malnourished patients with a confirmed diagnosis of hypophosphatemia.
2. Materials:
-
This compound (FDP) solution for intravenous infusion.
-
Placebo solution (e.g., normal saline).
-
Equipment for measuring maximal inspiratory pressure (PImax) and maximal expiratory pressure (PEmax).
-
Spirometer for assessing maximal voluntary ventilation (MVV).
-
Blood collection tubes for serum phosphate analysis.
3. Procedure:
-
Obtain baseline measurements of PImax, PEmax, and MVV.
-
Collect baseline blood samples for serum phosphate determination.
-
Administer the investigational product (this compound or placebo) intravenously over a specified period. The original study protocol for the specific dosage and duration would need to be sourced for replication.
-
Repeat measurements of PImax, PEmax, and MVV at the end of the treatment period.
-
Collect follow-up blood samples for serum phosphate analysis.
4. Data Analysis:
-
Compare the change in PImax, PEmax, and MVV from baseline to post-treatment between the this compound and placebo groups using statistical methods appropriate for comparative trials.
-
Analyze the changes in serum phosphate levels within and between the groups.
Visualizations
Caption: Proposed mechanism of action of this compound in treating hypophosphatemia.
Caption: A generalized experimental workflow for a clinical trial of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as a therapeutic agent for hypophosphatemia, particularly in patient populations where direct intracellular phosphate and energy repletion are critical. The data from studies in healthy volunteers and malnourished patients indicate a favorable metabolic and functional response to intravenous this compound administration.[1][3]
However, it is important to note that the use of this compound for the primary indication of treating hypophosphatemia is not yet established as a standard of care. Further rigorous, well-controlled clinical trials are warranted to:
-
Establish optimal dosing regimens for different severities of hypophosphatemia.
-
Directly compare the efficacy and safety of this compound with standard inorganic phosphate replacement therapies.
-
Elucidate the precise signaling pathways involved in this compound uptake and its impact on phosphate homeostasis.
-
Investigate its potential role in specific conditions associated with hypophosphatemia, such as refeeding syndrome and critical illness.
These future studies will be crucial in defining the therapeutic niche of this compound and potentially offering a novel and effective treatment for this common and clinically significant electrolyte disorder.
References
- 1. Metabolic responses to fructose-1,6-diphosphate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of intravenous fructose 1,6-diphosphate administration in malnourished chronic obstructive pulmonary disease patients with chronic respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Troubleshooting & Optimization
"optimizing buffer conditions for phosphofructokinase activity assays"
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions and successfully perform phosphofructokinase (PFK) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for a PFK activity assay?
The optimal pH for PFK activity is generally in the slightly alkaline range, typically between pH 7.4 and 9.0.[1][2] However, the ideal pH can be influenced by the specific isoform of PFK and the concentrations of other assay components, particularly ATP.[3] Acidic conditions, especially below pH 7.0, can be inhibitory.[4][5] For instance, PFK purified from rat myocardium shows a significant, reversible loss of activity when the pH drops to 6.5.[6] When setting up your assay, it is crucial to use a buffer system that can maintain a stable pH throughout the experiment.
Q2: My PFK activity is lower than expected. What are the common causes?
Low or no PFK activity can stem from several factors related to reagents, buffer conditions, or the sample itself. A systematic approach is best for troubleshooting.
Common Causes for Low PFK Activity:
-
Improper Reagent Preparation: Ensure all lyophilized components, such as the PFK substrate, enzyme mix, and ATP, have been correctly reconstituted and stored.[1][7] Avoid repeated freeze-thaw cycles.[1]
-
Suboptimal Buffer Conditions: The assay buffer must be at the correct pH and warmed to room temperature before use.[1] Cold assay buffer can significantly reduce enzyme activity.
-
Presence of Inhibitors: High concentrations of ATP or the presence of citrate in the sample can allosterically inhibit PFK.[5][8]
-
Sample Quality: Ensure samples were rapidly homogenized in ice-cold assay buffer and centrifuged to remove insoluble material.[1][7] For unknown samples, testing several dilutions is recommended to ensure the readings fall within the linear range of the standard curve.[1]
-
Interference from Sample: Samples may contain endogenous ADP or NADH, which can generate a background signal. A sample blank (without the PFK substrate) should be run for each sample to correct for this.[1]
Below is a logical workflow to help diagnose the issue.
Caption: Troubleshooting workflow for low PFK activity.
Q3: How does ATP concentration affect the PFK assay?
ATP has a dual role in the PFK reaction, which is a critical point for assay optimization. It serves as a substrate at the catalytic site but also acts as an allosteric inhibitor by binding to a separate regulatory site.[3][8][9]
-
At low concentrations, ATP acts as a substrate, and the reaction rate increases with its concentration.
-
At high concentrations, ATP binds to the allosteric site, which decreases the enzyme's affinity for its other substrate, fructose-6-phosphate (F6P), thereby inhibiting the overall reaction.[8][10]
This inhibitory effect is more pronounced at acidic pH.[4] Therefore, it is essential to titrate ATP to a concentration that is sufficient for the reaction without causing significant inhibition.
Q4: Which ions are important for the assay buffer?
Certain ions are crucial for PFK activity and should be included in the assay buffer.
-
Magnesium (Mg²⁺): This is an essential cofactor. PFK's true substrate is not free ATP but the Mg²⁺-ATP complex.[10] Mg²⁺ should be present in the buffer at a concentration sufficient to chelate the ATP.
-
Potassium (K⁺) and Ammonium (NH₄⁺): These ions can act as activators for PFK from various tissues.[11] They can enhance enzyme activity and, importantly, help to relieve the allosteric inhibition caused by high levels of ATP.[11]
-
Phosphate (Pi): Inorganic phosphate can synergistically increase the activation of PFK in the presence of NH₄⁺ ions.[11]
Q5: What are the key allosteric regulators of PFK-1 I should be aware of?
PFK-1 is a major control point in glycolysis and is heavily regulated by the energy state of the cell.[12] Understanding its regulators is key to designing and interpreting your assay. High-energy signals inhibit the enzyme, while low-energy signals activate it.
Caption: Allosteric regulation of PFK-1 by key effectors.
Data Summary Tables
Table 1: Buffer Recommendations and pH Optima
| Buffer System | Typical pH Range | Optimal pH for PFK Activity | Reference |
| Tris-HCl | 7.5 - 9.0 | ~9.0 | [2] |
| HEPES | 7.1 - 8.0 | ~7.4 | [13] |
| PIPES | 6.4 - 7.0 | Activity decreases at lower pH | [13] |
| Commercial Kits | Not specified | Typically ~7.4 | [1] |
Table 2: Key Allosteric Regulators of PFK-1
| Regulator | Effect on PFK-1 | Physiological Significance | Reference |
| Activators | |||
| AMP, ADP | Activation | Signals low cellular energy | [10][14] |
| Fructose-2,6-bisphosphate | Potent Activation | Feedforward stimulation when glucose is abundant | [8] |
| Inhibitors | |||
| ATP | Inhibition (at high conc.) | Signals high cellular energy | [8][9] |
| Citrate | Inhibition | Signals that the citric acid cycle is saturated | [5] |
| Protons (Low pH) | Inhibition | Feedback from high rates of anaerobic glycolysis | [4][5] |
Experimental Protocols
Standard Protocol: Colorimetric Coupled PFK Activity Assay
This protocol is based on a common coupled enzyme assay where the production of ADP by PFK is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm, or the generation of a colored product measured at 450 nm.[1][7][15]
1. Reagent Preparation
-
PFK Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 100 mM KCl). Warm to room temperature before use.[1][15]
-
PFK Substrate (F6P): Reconstitute lyophilized F6P in Assay Buffer. Keep on ice.[7]
-
ATP Solution: Reconstitute lyophilized ATP in ultrapure water. Keep on ice.[7]
-
Enzyme/Developer Mix: Reconstitute the lyophilized coupling enzymes (e.g., aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase for a 340 nm assay, or a proprietary mix for a 450 nm assay) in Assay Buffer.[7][15]
-
NADH/Probe: Prepare NADH solution (for 340 nm assay) or a colorless probe (for 450 nm assay) as per kit instructions.[7][15]
2. Sample Preparation
-
Homogenize tissue (~20 mg) or cells (~2 x 10⁶) in 200 µL of ice-cold PFK Assay Buffer.[1][7]
-
Centrifuge the homogenate at 12,000-13,000 x g for 5-10 minutes at 4°C.[1][7]
-
Collect the supernatant for the assay. If interference from endogenous ADP or NADH is suspected, use a 10 kD spin column to clean up the sample.[7]
3. Assay Procedure (96-well plate format)
Caption: General experimental workflow for a PFK activity assay.
-
Standard Curve: Prepare a standard curve (e.g., NADH or NADPH) according to the kit manual. Add standards to wells and adjust the final volume to 50 µL with Assay Buffer.[1][7]
-
Sample Wells: Add 1-50 µL of your sample supernatant to multiple wells. Adjust the final volume to 50 µL with Assay Buffer.
-
Background Control Wells: For each sample, prepare a parallel background control well. Add the same amount of sample and adjust the volume to 50 µL with Assay Buffer.
-
Reaction Mix: Prepare a master Reaction Mix for all standard and sample wells. For each well, this typically contains Assay Buffer, PFK Enzyme Mix, PFK Developer/Probe, ATP, and PFK Substrate.[7]
-
Background Mix: Prepare a Background Control Mix that contains all components except the PFK Substrate.[7]
-
Initiate Reaction: Add 50 µL of the Reaction Mix to the standard and sample wells. Add 50 µL of the Background Control Mix to the background control wells. Mix well.
-
Measurement: Immediately start measuring the absorbance (e.g., at 450 nm) in a microplate reader in kinetic mode at 37°C.[7] Record data every 1-5 minutes for 20-60 minutes.
4. Data Calculation
-
Plot the standard curve.
-
Choose two time points (T1 and T2) in the linear range of the reaction for your samples.
-
Calculate the change in absorbance (ΔOD) for each sample and background control (OD₂ - OD₁).
-
Subtract the ΔOD of the background control from the ΔOD of the corresponding sample to get the corrected ΔOD.
-
Use the corrected ΔOD to determine the amount of product (e.g., NADH) generated from the standard curve.
-
Calculate PFK activity using the following formula, where one unit is defined as the amount of enzyme that generates 1.0 µmole of product per minute at 37°C.[1]
PFK Activity (units/mL) = (Amount of product from standard curve in nmol) / (Reaction time in min x Sample volume in mL)
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nipro.co.jp [nipro.co.jp]
- 3. Analysis of phosphofructokinase-1 activity as affected by pH and ATP concentration | Semantic Scholar [semanticscholar.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. youtube.com [youtube.com]
- 6. pH-induced hysteretic properties of phosphofructokinase purified from rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. proteopedia.org [proteopedia.org]
- 11. The effects of ammonium, inorganic phosphate and potassium ions on the activity of phosphofructokinases from muscle and nervous tissues of vertebrates and invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectrophotometric Measurement of Fosfructose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the spectrophotometric measurement of Fosfructose.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound spectrophotometric assays?
A1: The most common interferences in enzymatic spectrophotometric assays for this compound and other phosphorylated sugars can be broadly categorized into three groups:
-
Substrate-Related Interferences: These are compounds structurally similar to this compound or other substrates in the enzymatic reaction pathway that can compete for enzyme binding sites.
-
Matrix-Related Interferences: These are substances present in the sample matrix (e.g., biological fluids, cell lysates) that can affect the reaction or the spectrophotometric reading.
-
Instrument- and Reagent-Related Interferences: These are issues arising from the spectrophotometer itself, the reagents used, or the experimental setup.
Q2: My absorbance readings are unstable or drifting. What could be the cause?
A2: Unstable or drifting absorbance readings can be due to several factors. Ensure the spectrophotometer has had adequate time to warm up (typically 15-30 minutes) to allow the lamp to stabilize.[1][2] Temperature fluctuations in the assay solution can also affect enzyme kinetics, leading to drifting readings. It is also crucial to ensure your sample is well-mixed and that there are no air bubbles in the cuvette, as these can scatter light and cause erratic readings.[1]
Q3: Why is my blank reading higher than expected?
A3: A high blank reading can be caused by contamination in your buffer or reagents. Ensure you are using high-purity water and fresh reagents. The blank solution must be the exact same solvent or buffer that your sample is dissolved in; using water to blank a buffered sample is a common source of error.[1] Additionally, if your assay measures NADH absorbance at 340 nm, any compound in your sample that also absorbs at this wavelength will contribute to a high blank reading.[3]
Q4: Can other phosphorylated sugars interfere with my this compound measurement?
A4: Yes, other phosphorylated sugars can be a significant source of interference. If the enzymes used in your assay are not highly specific for this compound, other sugars like glucose-6-phosphate, fructose-6-phosphate (if you are measuring a different this compound), or ribose-5-phosphate may also be processed, leading to inaccurate results.[4]
Troubleshooting Guides
Issue 1: Inaccurate or Non-Reproducible Results
This is a common problem that can stem from several sources. Follow this logical troubleshooting workflow to identify and resolve the issue.
Issue 2: Suspected Interference from Structurally Similar Sugars
If you suspect that other phosphorylated sugars are interfering with your assay, the following steps can help you confirm and mitigate the issue.
Experimental Protocol: Testing for Cross-Reactivity
-
Prepare Individual Sugar Solutions: Prepare solutions of potentially interfering sugars (e.g., glucose-6-phosphate, ribose-5-phosphate) at concentrations expected to be found in your samples.
-
Run Individual Sugar Assays: Run your standard this compound assay protocol, but substitute the this compound with each of the individual interfering sugar solutions.
-
Analyze Results: If you observe a significant signal in the absence of this compound, it indicates that the interfering sugar is being utilized by the assay enzymes.
-
Mitigation:
-
Enzyme Specificity: Consult the literature or the enzyme manufacturer to confirm the specificity of the enzymes used in your assay kit. You may need to source a more specific enzyme.
-
Sample Pre-treatment: In some cases, it may be possible to enzymatically remove the interfering sugar before running the this compound assay. For example, if glucose-6-phosphate is an interferent, you could pre-treat the sample with glucose-6-phosphatase.
-
Table 1: Common Interfering Substances and Mitigation Strategies
| Interfering Substance | Type of Interference | Potential Mitigation Strategy |
| Glucose-6-Phosphate | Substrate Cross-Reactivity | Use of a more specific enzyme; enzymatic removal of glucose-6-phosphate prior to assay. |
| Fructose-6-Phosphate | Substrate Cross-Reactivity | Use of an assay specific to the target this compound isomer. |
| Ribose-5-Phosphate | Substrate Cross-Reactivity | Chromatographic separation of sugars prior to spectrophotometric analysis. |
| NADH/NADPH | Absorbance Overlap | If the sample contains endogenous NADH or NADPH, this will interfere with assays that measure changes in NADH concentration at 340 nm.[3] A sample blank without the enzymes can help to correct for this. |
| Redox Compounds | Chemical Interference | These can interfere with assays that rely on the conversion of NAD+ to NADH.[3] Consider alternative detection methods or sample purification. |
Issue 3: Interference from Sample Matrix in NADH-Coupled Assays
Many enzymatic assays for this compound are coupled to the oxidation or reduction of nicotinamide adenine dinucleotide (NAD+/NADH), with the change in absorbance measured at 340 nm.[3] Components in the sample matrix can interfere with this measurement.
Experimental Protocol: Correcting for Matrix Interference
-
Prepare a Sample Blank: For each sample, prepare a corresponding blank that contains the sample matrix but omits one of the key coupling enzymes. This will allow you to measure the background absorbance from the matrix itself.
-
Measure Absorbance: Measure the absorbance of both the complete reaction mixture and the sample blank at 340 nm.
-
Calculate Corrected Absorbance: Subtract the absorbance of the sample blank from the absorbance of the complete reaction mixture to obtain the true absorbance change due to the enzymatic reaction.
Table 2: Quantitative Impact of Common Interferences (Illustrative)
| Interferent | Concentration | % Signal Change (Example) | Notes |
| Glucose-6-Phosphate | 1 mM | +15% | The degree of interference is highly dependent on the specificity of the enzymes used. |
| Bilirubin | 5 mg/dL | +8% | Can interfere with UV absorbance measurements.[5] |
| Hemoglobin | 1 g/L | +12% | Can cause spectral interference, particularly if there is hemolysis in the sample. |
| High Turbidity | N/A | Variable | Light scattering from particulate matter can lead to artificially high and unstable absorbance readings. Centrifuge samples to pellet particulates. |
Disclaimer: The quantitative data in Table 2 is for illustrative purposes only and will vary depending on the specific assay conditions and sample matrix.
References
Technical Support Center: Fructose-1,6-bisphosphate (FBP) in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of fructose-1,6-bisphosphate (FBP) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Fructose-1,6-bisphosphate in aqueous solutions?
A1: The stability of FBP in aqueous solutions is primarily influenced by pH, temperature, and the presence of certain cations. Extreme pH values (highly acidic or alkaline) and elevated temperatures can lead to the hydrolysis of the phosphate groups.
Q2: What is the expected stability of FBP in a neutral aqueous solution at room temperature?
A2: Fructose-1,6-bisphosphate is relatively stable in neutral aqueous solutions (pH ~7) at room temperature for short periods. However, for long-term storage, it is crucial to maintain low temperatures (e.g., -20°C or -80°C) to minimize degradation. One study has noted that FBP is considerably more stable than its precursors, glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).
Q3: How does pH affect the stability of FBP?
A3: Both acidic and alkaline conditions can promote the hydrolysis of the phosphate esters of FBP. Alkaline hydrolysis, for instance, can lead to the formation of fructose-6-phosphate and inorganic phosphate. It has also been reported that alkaline conditions can facilitate an intramolecular cyclization followed by hydrolysis to form fructose 2,6-bisphosphate.
Q4: Can divalent cations affect the stability of FBP solutions?
A4: Yes, divalent cations can influence the stability of FBP. For instance, the presence of alkaline earth metal salts has been shown to accelerate the degradation of fructose, a related sugar, suggesting a similar effect could occur with FBP.
Q5: What are the main degradation products of FBP in aqueous solutions?
A5: The primary non-enzymatic degradation of FBP involves the hydrolysis of its phosphate groups, leading to the formation of fructose-6-phosphate (F6P), fructose-1-phosphate, and inorganic phosphate (Pi). Under certain conditions, other sugar phosphates and degradation products may also be formed.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in enzymatic assays using FBP solution. | Degradation of FBP stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). | Prepare fresh FBP solutions for critical experiments. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. |
| Contamination of the FBP solution with phosphatases. | Use sterile, nuclease-free water and labware for preparing solutions. Filter-sterilize the FBP solution if necessary. | |
| Precipitate forms in the FBP solution upon storage. | Formation of insoluble salts, especially with certain buffers or the presence of high concentrations of divalent cations. | Prepare FBP solutions in a buffer with low concentrations of divalent cations. If a precipitate is observed, try gently warming and vortexing the solution. If it persists, prepare a fresh solution. Consider the use of a chelating agent like EDTA at a low concentration if compatible with downstream applications. |
| Observed loss of FBP concentration over time during an experiment. | Hydrolysis of FBP due to non-optimal pH or elevated temperature of the experimental buffer. | Ensure the pH of your experimental buffer is within a stable range for FBP (ideally near neutral). If the experiment requires elevated temperatures, minimize the incubation time as much as possible. Run a control experiment to quantify the rate of FBP degradation under your specific experimental conditions. |
| Difficulty in quantifying FBP using analytical methods like LC-MS. | Spontaneous loss of phosphate groups during sample preparation. | Keep samples on ice throughout the preparation process. Use a rapid extraction and analysis protocol to minimize the time the sample spends at room temperature. |
Experimental Protocols
Protocol: Assessing the Stability of Fructose-1,6-bisphosphate
This protocol outlines a general method for determining the stability of FBP under specific experimental conditions (e.g., varying pH and temperature). The quantification of FBP can be performed using techniques such as LC-MS/MS or a coupled enzyme assay.
Materials:
-
Fructose-1,6-bisphosphate (high purity)
-
Aqueous buffers of desired pH values (e.g., phosphate buffer, Tris-HCl)
-
High-purity water
-
Incubators or water baths set to desired temperatures
-
LC-MS/MS system or a spectrophotometer and reagents for a coupled enzyme assay
-
Quenching solution (e.g., ice-cold methanol or perchloric acid)
-
Microcentrifuge tubes
Methodology:
-
Preparation of FBP Stock Solution:
-
Prepare a concentrated stock solution of FBP in high-purity water. Determine the precise concentration using a validated analytical method.
-
Store the stock solution in single-use aliquots at -80°C.
-
-
Stability Experiment Setup:
-
Prepare a series of test solutions by diluting the FBP stock solution into the different aqueous buffers of varying pH.
-
For each condition (e.g., pH 4, 7, and 9), prepare multiple replicates.
-
Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench the degradation reaction by adding the aliquot to a quenching solution (e.g., 2 volumes of ice-cold methanol). This will stop further degradation.
-
Store the quenched samples at -80°C until analysis.
-
-
Quantification of FBP:
-
Using LC-MS/MS:
-
Thaw the quenched samples on ice.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant using a validated LC-MS/MS method for the quantification of FBP.[1] The detection can be performed in negative polarity, monitoring the transition for FBP (e.g., m/z 339 → m/z 97).
-
-
Using a Coupled Enzyme Assay:
-
Thaw the quenched samples on ice.
-
Neutralize the samples if an acidic quenching solution was used.
-
Use a commercial Fructose-1,6-Bisphosphatase Activity Assay Kit in a reverse manner or a custom-developed coupled enzyme assay. For example, FBP can be converted to Fructose-6-Phosphate (F6P), which is then used in a reaction that produces a measurable signal (e.g., colorimetric or fluorescent).
-
-
-
Data Analysis:
-
Plot the concentration of FBP remaining versus time for each condition.
-
Calculate the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Summarize the results in a table to compare the stability of FBP under the different tested conditions.
-
Visualizations
Caption: Potential non-enzymatic degradation pathway of Fructose-1,6-bisphosphate in aqueous solution.
Caption: General experimental workflow for assessing the stability of Fructose-1,6-bisphosphate.
References
Technical Support Center: Separation of Fructose-1,6-bisphosphate (Fosfructose) and Other Sugar Phosphates by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of fructose-1,6-bisphosphate and other sugar phosphates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Which HPLC technique is best suited for separating fructose-1,6-bisphosphate from other sugar phosphates?
A1: Several HPLC techniques can be employed, with the choice depending on the specific sample matrix and the isomers to be separated. The most common and effective methods include:
-
Anion-Exchange Chromatography (AEC): This is a powerful technique for separating sugar phosphates based on their charge. Since fructose-1,6-bisphosphate has two phosphate groups, it will be more strongly retained than monophosphorylated sugars.[1][2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like sugar phosphates. It offers a different selectivity compared to anion exchange and is compatible with mass spectrometry.[4][5]
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns provide unique selectivity for polar and structurally related compounds, including isomers of sugar phosphates.[6][7][8] This method is also compatible with mass spectrometry.
-
Mixed-Mode Chromatography: Columns that combine multiple retention mechanisms (e.g., anion-exchange and HILIC) can offer enhanced selectivity and resolution for complex mixtures of sugar phosphates.[1][9][10]
Q2: What are the typical mobile phases used for sugar phosphate separation?
A2: The mobile phase composition is critical for achieving good separation. Common mobile phases include:
-
For Anion-Exchange Chromatography: Typically, aqueous buffers with a salt gradient (e.g., sodium chloride, sodium perchlorate, or ammonium acetate) are used to elute the analytes. High pH mobile phases, often containing sodium hydroxide and sodium acetate, are also used with specific anion-exchange columns like the Dionex CarboPAC series.[2]
-
For HILIC: A high percentage of an organic solvent, typically acetonitrile (ACN), is used as the weak solvent, and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is the strong solvent. A typical starting condition is 80-90% ACN.[4]
-
For PGC Chromatography: Mobile phases often consist of a mixture of water and acetonitrile, sometimes with additives like formic acid or acetic acid to improve peak shape and selectivity.[7]
Q3: What detection methods are suitable for sugar phosphates?
A3: Sugar phosphates lack a strong UV chromophore, so standard UV detection can be challenging. More suitable detection methods include:
-
Mass Spectrometry (MS): Provides high sensitivity and specificity and can confirm the identity of the separated compounds.[4][6][11]
-
Charged Aerosol Detection (CAD): A universal detector that provides a response proportional to the mass of the analyte.[9][10][12]
-
Evaporative Light Scattering Detection (ELSD): Another universal detector suitable for non-volatile analytes like sugar phosphates.[1]
-
Pulsed Amperometric Detection (PAD): Often used with high-performance anion-exchange chromatography (HPAEC) for the sensitive detection of carbohydrates.[13]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of fructose-1,6-bisphosphate and other sugar phosphates.
Problem 1: Poor Peak Resolution Between Sugar Phosphate Isomers (e.g., Fructose-6-phosphate and Glucose-6-phosphate)
-
Possible Cause: Insufficient column efficiency or selectivity for the specific isomers.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
For HILIC: Adjust the water content in the mobile phase. A shallower gradient or isocratic elution with a slightly higher water percentage may improve resolution.[5] Also, consider changing the pH or the concentration of the buffer.
-
For Anion-Exchange: Modify the salt gradient. A shallower gradient will increase the separation time and may improve the resolution between closely eluting peaks.
-
For PGC: Alter the concentration of the organic modifier or the acidic additive.[7]
-
-
Change the Column: If mobile phase optimization is insufficient, try a column with a different stationary phase. For example, if you are using a HILIC column, consider trying a PGC or a mixed-mode column which may offer different selectivity.[8][10]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Decrease the Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can significantly enhance peak efficiency and resolution.
-
Problem 2: Peak Tailing
-
Possible Cause: Secondary interactions between the phosphate groups and active sites on the column, or extra-column band broadening.
-
Troubleshooting Steps:
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. For silica-based columns, operating at a pH where the silanols are less likely to interact with the analytes can help.
-
Use a Biocompatible HPLC System: Sugar phosphates can interact with metal surfaces in the HPLC system. Using a system with PEEK or other biocompatible materials can minimize these interactions.[5]
-
Check for Extra-Column Volume: Ensure that the tubing between the column and the detector is as short and narrow as possible to minimize band broadening.[14][15]
-
Problem 3: Retention Time Instability
-
Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or poor column equilibration.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[15] If using a gradient, ensure the pump is mixing the solvents accurately.
-
Use a Column Oven: Temperature fluctuations can significantly affect retention times, especially in HILIC mode. A column oven will ensure a stable operating temperature.[14]
-
Allow for Sufficient Column Equilibration: HILIC and ion-exchange columns often require longer equilibration times than reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[15]
-
Experimental Protocols
Method 1: HILIC-MS for Sugar Phosphate Separation
This method is adapted from a protocol for the analysis of phosphorylated sugars using a HILIC column with MS detection.[4]
-
Column: Shodex HILICpak VT-50 2D (2.0 mm ID × 150 mm, 5 µm)
-
Mobile Phase: 25 mM Ammonium Formate (aq.) / Acetonitrile (80:20, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 5 µL
-
Detection: ESI-MS (Negative Ion Mode)
Method 2: Anion-Exchange Chromatography for Sugar Phosphate Separation
This protocol is based on the separation of sugar phosphates using a mixed-mode column with anion-exchange properties.[1]
-
Column: Primesep SB (4.6 × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Water (20:80, v/v) with Ammonium Formate buffer at pH 3.0
-
Flow Rate: 1.0 mL/min
-
Detection: ELSD
Data Presentation
Table 1: Comparison of HPLC Methods for Sugar Phosphate Separation
| Parameter | HILIC-MS[4] | Anion-Exchange[1] | PGC-MS[6] | Mixed-Mode[10] |
| Column | Shodex HILICpak VT-50 2D | Primesep SB | Hypercarb PGC | Newcrom B |
| Dimensions | 2.0 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm | 4.6 x 100 mm | 4.6 x 150 mm, 3 µm |
| Mobile Phase | 25 mM NH4HCO2 in ACN/H2O | ACN/H2O with AmFm buffer | ACN/H2O with formic acid | ACN/H2O with AmFm buffer |
| Detection | ESI-MS | ELSD | ESI-MS/MS | CAD |
Visualizations
Caption: A generalized workflow for the analysis of sugar phosphates, from sample preparation to HPLC analysis.
Caption: A decision tree for troubleshooting poor peak resolution in the HPLC separation of sugar phosphates.
References
- 1. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion chromatographic determination of sugar phosphates in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Quantification of sugars and sugar phosphates in Arabidopsis thaliana tissues using porous graphitic carbon liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Determination of Fructose 1,6 Bisphosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast analysis of sugar phosphates by HPLC-CAD - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
"addressing matrix effects in mass spectrometry analysis of Fosfructose"
Welcome to the technical support center for the mass spectrometry analysis of Fosfructose (Fructose 1,6-bisphosphate). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][4] Given that this compound is a polar, phosphorylated compound, it is particularly susceptible to matrix effects in complex biological samples like plasma, tissue homogenates, and cell lysates.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
The most common method to evaluate matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has undergone the entire extraction procedure. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
There are three main strategies to address matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][5]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for polar compounds like sugar phosphates.[6][7][8]
-
Correction using Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most reliable way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction. Matrix-matched calibration curves, where standards are prepared in a blank matrix extract, can also be used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Signal for this compound | - Significant Ion Suppression: High levels of salts, phospholipids, or other endogenous compounds in the sample extract. - Poor Extraction Recovery: The chosen sample preparation method is not suitable for the polar nature of this compound. - Suboptimal MS Parameters: Incorrect ionization polarity (this compound is best detected in negative ion mode), or inappropriate source and gas settings. - Analyte Degradation: this compound may be unstable under certain extraction or storage conditions. | - Improve Sample Cleanup: Employ a more rigorous sample preparation method like solid-phase extraction (SPE). - Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[2] - Optimize MS Source Conditions: Tune the mass spectrometer specifically for this compound standards to ensure optimal ionization and transmission.[9][10] - Check Sample Stability: Ensure samples are processed and stored under conditions that prevent the degradation of phosphorylated compounds. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column Overload: Injecting too high a concentration of the analyte.[5] - Inappropriate Injection Solvent: The solvent used to dissolve the final extract is too strong (e.g., high water content in HILIC), causing peak distortion.[11][12] - Column Contamination or Degradation: Accumulation of matrix components on the column frit or stationary phase.[12][13] - Secondary Interactions: Interaction of the phosphate group with active sites on the column or in the LC system.[5] | - Reduce Injection Volume or Concentration: Perform a dilution series to determine the optimal analyte concentration.[5] - Match Injection Solvent to Mobile Phase: For HILIC, the injection solvent should have a high organic content, similar to the initial mobile phase conditions.[11] - Use a Guard Column and Perform Column Washes: Protect the analytical column from contaminants and implement regular washing procedures.[13] - Consider a Different Column Chemistry: If peak tailing persists, a column with a different stationary phase may be necessary. |
| Shifting or Unstable Retention Times | - Insufficient Column Equilibration (especially in HILIC): HILIC columns require extended equilibration times between injections to ensure a stable water layer on the stationary phase.[6] - Mobile Phase Instability: Changes in mobile phase pH or composition over the course of an analytical run. - Temperature Fluctuations: Inconsistent column temperature can lead to retention time drift. | - Increase Equilibration Time: For HILIC methods, ensure at least 10-15 column volumes for equilibration between gradient runs.[6] - Prepare Fresh Mobile Phase Daily: Buffers and additives in the mobile phase can degrade over time.[5] - Use a Column Oven: Maintain a constant and consistent column temperature.[9] |
| Difficulty Separating this compound from Isomers | - Suboptimal Chromatographic Conditions: The chosen mobile phase, gradient, or column is not providing sufficient resolution for isomers like Glucose-6-phosphate or Fructose-6-phosphate. | - Optimize the LC Method: Adjust the mobile phase pH, buffer concentration, and gradient slope to improve separation.[14] - Evaluate Different HILIC Stationary Phases: Different HILIC column chemistries can offer varying selectivities for sugar phosphate isomers.[15][16] - Consider Derivatization: Chemical derivatization can alter the chromatographic properties of the isomers, potentially leading to better separation.[17][18][19] |
Data Presentation: Comparison of Sample Preparation Methods for Sugar Phosphates
The following table summarizes quantitative data on the impact of different sample preparation strategies on the analysis of this compound and similar sugar phosphates, as reported in various studies. This highlights the variability of matrix effects across different sample types and analytical methods.
| Analyte | Matrix | Sample Preparation Method | Matrix Effect / Recovery | Reference |
| Fructose 1,6-bisphosphate | Tobacco Leaf | Chloroform/Methanol Extraction | -13% (Ion Enhancement) | [14][16] |
| Fructose 1,6-bisphosphate (derivatized) | Yeast (~10³ cells) | Not specified | 92.3% (Ion Suppression) | [17] |
| Glucose-6-phosphate | Guinea Pig Serum | 50x Dilution with Water & Ultrafiltration | 120% Recovery | [8] |
| Sugar Phosphates (general) | Mouse Heart Tissue | Reductive Amination Derivatization & LLE | 87.4% to 109.4% Accuracy | [18][20] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.
-
Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase (e.g., 90% acetonitrile for HILIC analysis).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Dilution and Filtration for Less Complex Matrices
For matrices with lower protein content, a simple dilution and filtration approach may be sufficient to mitigate matrix effects.
-
Sample Dilution: Dilute the sample (e.g., cell culture media, urine) 50-fold with ultrapure water.[8]
-
Internal Standard Addition: Add the internal standard to the diluted sample.
-
Ultrafiltration: Filter the diluted sample through an ultrafiltration device (e.g., 10 kDa molecular weight cut-off) to remove any remaining proteins or large molecules.[8]
-
Analysis: The filtrate is ready for direct injection.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Mechanism of ion suppression in electrospray ionization.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. eijppr.com [eijppr.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. How to Avoid Common Problems with HILIC Methods [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protocol Refinement for Consistent Fosfructose Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable quantification of Fructose-6-Phosphate (Fosfructose/F6P).
Troubleshooting Guides
This section addresses specific issues that may arise during F6P quantification experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contamination of reagents or samples. 2. Presence of interfering substances in the sample (e.g., other phosphorylated sugars, reducing agents). 3. Autofluorescence from the sample or microplate. | 1. Use fresh, high-purity reagents and sterile techniques. 2. Include a sample blank (without the final enzyme mix) to subtract background fluorescence. Consider sample purification steps like solid-phase extraction if interference is suspected. 3. Use black microplates with clear bottoms for fluorescence assays to minimize background. |
| Low or No Signal | 1. Inactive or degraded enzyme/reagents. 2. Incorrect assay buffer pH or temperature. 3. Low F6P concentration in the sample. 4. Incorrect wavelength settings on the plate reader. | 1. Ensure proper storage of all kit components, especially enzymes, at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Allow all reagents to equilibrate to room temperature before use. Verify the pH of the assay buffer. 3. Concentrate the sample or use a larger sample volume. Ensure the sample concentration falls within the linear range of the standard curve. 4. Double-check that the excitation and emission wavelengths on the plate reader are set correctly for the fluorophore used in the assay. |
| Poor Standard Curve Linearity | 1. Inaccurate pipetting during standard dilution. 2. Instability of the F6P standard. 3. Saturation of the detector at high standard concentrations. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare fresh dilutions for each experiment. 2. Prepare fresh F6P standards for each assay run. Store the stock solution in aliquots at -20°C or below. 3. Adjust the gain setting of the plate reader or use a narrower range of standard concentrations. |
| High Well-to-Well Variability | 1. Inconsistent pipetting volumes. 2. Bubbles in the wells. 3. Temperature gradients across the microplate. 4. Incomplete mixing of reagents in the wells. | 1. Ensure accurate and consistent pipetting across all wells. 2. Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly if bubbles are present. 3. Incubate the plate in a temperature-controlled environment to ensure uniform temperature. 4. Mix the contents of each well thoroughly by gentle shaking or pipetting up and down. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample type for F6P quantification?
A1: F6P can be quantified from a variety of biological samples, including cell lysates, tissue homogenates, and plasma. The choice of sample will depend on the specific research question. It is crucial to perform proper sample preparation, including deproteinization, to remove interfering substances.
Q2: How should I prepare my samples for a fluorometric F6P assay?
A2: For cell and tissue samples, rapid homogenization in a suitable buffer on ice is recommended to minimize enzymatic degradation of F6P. This is typically followed by deproteinization using methods such as perchloric acid (PCA) precipitation followed by neutralization with KOH, or by using spin columns with a molecular weight cutoff (e.g., 10 kDa) to remove proteins.
Q3: What are some common interfering substances in F6P assays?
A3: Other phosphorylated sugars and compounds that can be converted to intermediates of the detection reaction can interfere with the assay. For example, in assays where F6P is converted to Glucose-6-Phosphate (G6P), the presence of endogenous G6P in the sample will lead to an overestimation of F6P. It is important to run a sample blank that omits the F6P conversion enzyme to account for this.
Q4: How can I ensure the accuracy and reproducibility of my F6P measurements?
A4: To ensure accuracy and reproducibility, it is essential to:
-
Always run a standard curve with each experiment.
-
Prepare fresh reagents and standards for each assay.
-
Run samples and standards in at least duplicate.
-
Use calibrated pipettes and good laboratory practices to minimize pipetting errors.
-
Carefully follow the recommended protocol for your specific assay kit.
Q5: My sample readings are outside the linear range of the standard curve. What should I do?
A5: If your sample readings are higher than the highest standard, you will need to dilute your sample and re-run the assay. If the readings are below the lowest standard, you may need to concentrate your sample or use a larger volume of the sample in the assay.
Data Presentation
Table 1: Intracellular Fructose-6-Phosphate Concentrations in Various Cell Types
| Cell Type | Condition | F6P Concentration (nmol/10^6 cells) | Reference |
| MCF-7 (Human breast cancer) | Normoxia | ~0.8 | |
| Leishmania major promastigotes | 95% O2 | ~1.5 | [1] |
| Leishmania major promastigotes | 10% O2 | ~1.0 | [1] |
| Mammalian iBMK cell line | Glucose-rich media | ~0.5 | [2][3] |
| Saccharomyces cerevisiae (Yeast) | Glucose-rich media | ~2.0 | [2][3] |
| Escherichia coli | Glucose-rich media | ~3.0 | [2][3] |
Table 2: Validation Parameters for an LC-ESI-MS Method for F6P Quantification.[4]
| Parameter | Value |
| Linearity Range | 50 - 400 µM |
| Limit of Detection (LOD) | 0.44 µM |
| Limit of Quantification (LOQ) | 1.47 µM |
| Intraday Precision (%RSD) | 1.0 - 6.3% |
| Interday Precision (%RSD) | 1.0 - 6.3% |
Experimental Protocols
Detailed Methodology for Fluorometric F6P Quantification
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for your assay.
1. Reagent Preparation:
-
F6P Assay Buffer: Bring to room temperature before use.
-
F6P Standard: Reconstitute lyophilized F6P standard in ddH₂O to create a stock solution (e.g., 100 mM). Prepare a series of dilutions from the stock to generate a standard curve (e.g., 0 to 10 nmol/well).
-
Enzyme Mixes: Reconstitute lyophilized enzymes in the provided assay buffer. Keep on ice during use.
2. Sample Preparation:
-
Cell Lysates:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in 2-4 volumes of cold assay buffer.
-
Homogenize the cells by sonication or with a Dounce homogenizer on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Deproteinize the supernatant using a 10 kDa spin column or by PCA precipitation.
-
-
Tissue Homogenates:
-
Weigh the tissue and add 2-4 volumes of cold assay buffer.
-
Homogenize the tissue using a tissue homogenizer on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Deproteinize the supernatant.
-
3. Assay Procedure:
-
Add 50 µL of each standard and sample to separate wells of a black 96-well microplate.
-
Prepare a reaction master mix containing the F6P enzyme mix and fluorescent probe according to the kit's instructions.
-
Add 50 µL of the reaction master mix to each well.
-
For samples where endogenous G6P is a concern, prepare a sample blank by adding a reaction mix that omits the F6P converting enzyme.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
4. Data Analysis:
-
Subtract the fluorescence of the blank (0 standard) from all readings.
-
If sample blanks were used, subtract the sample blank reading from the corresponding sample reading.
-
Plot the standard curve of fluorescence intensity versus F6P amount (nmol).
-
Determine the F6P concentration in the samples from the standard curve.
Mandatory Visualization
Glycolysis Pathway
The following diagram illustrates the central role of Fructose-6-Phosphate in the glycolysis pathway.
Caption: Fructose-6-Phosphate as a key intermediate in glycolysis.
Experimental Workflow for F6P Quantification
This diagram outlines the major steps in a typical fluorometric assay for F6P quantification.
Caption: Workflow for fluorometric Fructose-6-Phosphate quantification.
References
- 1. The role of fructose 1,6-bisphosphate-mediated glycolysis/gluconeogenesis genes in cancer prognosis | Aging [aging-us.com]
- 2. Metabolite concentrations, fluxes, and free energies imply efficient enzyme usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive absolute cellular metabolite co - Various - BNID 112694 [bionumbers.hms.harvard.edu]
Technical Support Center: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fructose-1,6-bisphosphatase (FBPase) inhibition assays. The information is tailored for scientists in academic research and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical FBPase inhibition assay?
A1: Most FBPase inhibition assays are coupled enzymatic reactions. FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate (FBP) to fructose-6-phosphate (F6P) and inorganic phosphate. The F6P is then converted by subsequent enzymatic reactions, which ultimately leads to the production of a detectable signal, such as the reduction of NADP+ to NADPH, which can be measured by absorbance at 340 nm or fluorescence.[1][2][3] The rate of signal production is proportional to the FBPase activity. Inhibitors will decrease this rate.
Q2: What are the key components of an FBPase inhibition assay?
A2: The essential components include:
-
FBPase enzyme: The target of inhibition.
-
Fructose-1,6-bisphosphate (FBP): The substrate for FBPase.
-
Assay Buffer: To maintain optimal pH and provide necessary ions.
-
Cofactors: Divalent cations like Mg²⁺ or Mn²⁺ are typically required for FBPase activity.[2][4]
-
Coupling Enzymes: Such as phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH).[1][2]
-
Detection Reagent: For example, NADP+ for spectrophotometric or fluorometric detection.[1][2]
-
Inhibitor: The test compound being screened.
Q3: What are the different types of FBPase inhibitors?
A3: FBPase inhibitors can be classified based on their binding site and mechanism of action:
-
Active site inhibitors: These compounds, like the natural inhibitor fructose-2,6-bisphosphate, bind to the active site and compete with the substrate.[5]
-
Allosteric inhibitors: These molecules bind to a site distinct from the active site, inducing a conformational change that reduces enzyme activity. A well-known example is AMP.[5][6]
-
Novel allosteric site inhibitors: Some synthetic inhibitors have been found to bind to a "novel" allosteric site at the interface of the enzyme's subunits.[5]
Troubleshooting Guide
High Background Signal
Q: My negative control (no enzyme or no substrate) shows a high signal. What could be the cause?
A: High background signal can obscure the detection of true enzyme activity. Here are the common causes and solutions:
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure water is nuclease-free. |
| Autohydrolysis of Substrate | Prepare substrate solutions fresh before each experiment. Store stock solutions at the recommended temperature. |
| Interference from Test Compound | Run a control with the test compound in the absence of the enzyme to check for intrinsic fluorescence or absorbance at the detection wavelength.[7] |
| Non-specific Reduction of NADP+ | Ensure that the coupling enzymes are not contaminated and are specific for their substrates. Some compounds in the sample might directly reduce NADP+. |
Low or No Signal/Activity
Q: I am not observing any FBPase activity, or the signal is very low, even in my positive control.
A: A lack of signal suggests a problem with one or more critical components of the assay.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage of the FBPase enzyme at the recommended temperature, typically -80°C. Avoid repeated freeze-thaw cycles.[8] Use a fresh aliquot of the enzyme. |
| Incorrect Assay Conditions | Verify the pH and temperature of the assay buffer. Most enzyme assays perform optimally at room temperature (20-25°C).[8] Ensure the correct concentration of cofactors (e.g., Mg²⁺) is present. |
| Degraded Substrate or Cofactors | Prepare fresh substrate and cofactor solutions. Some components are sensitive to light and temperature. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components and reagents.[9] |
| Incorrect Wavelength or Filter Settings | Confirm that the plate reader is set to the correct wavelength for detection (e.g., 340 nm for NADPH absorbance).[9] |
Inconsistent or Non-Reproducible Results
Q: I am getting significant variability between replicate wells or between experiments.
A: Inconsistent results can stem from technical errors or reagent instability.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.[9][10] Prepare a master mix for the reaction components to minimize well-to-well variation.[9] |
| Incomplete Mixing | Gently mix all reagents and the final reaction mixture thoroughly without introducing bubbles. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells, consider not using them or filling them with buffer.[8] Ensure the plate is sealed properly during incubation. |
| Inhibitor Precipitation | Some test compounds may have poor solubility in the assay buffer. Visually inspect for any precipitation. Consider using a lower concentration of the inhibitor or adding a small amount of a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity). |
| Temperature Fluctuations | Ensure a stable incubation temperature. Use a temperature-controlled plate reader if possible.[8] |
Experimental Protocols
Standard FBPase Inhibition Assay Protocol (Coupled Enzyme Assay)
This protocol is a generalized procedure and may require optimization for specific enzymes or inhibitors.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgCl₂).
-
Prepare a stock solution of Fructose-1,6-bisphosphate (FBP).
-
Prepare stock solutions of coupling enzymes (Phosphoglucose Isomerase and Glucose-6-Phosphate Dehydrogenase) and NADP⁺.
-
Prepare a stock solution of the FBPase enzyme.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
Add all reaction components except the substrate to the wells of a 96-well plate. This includes the assay buffer, coupling enzymes, NADP⁺, FBPase enzyme, and the inhibitor (or vehicle control).
-
Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FBP substrate to all wells.
-
Immediately start monitoring the change in absorbance at 340 nm over time in a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Quantitative Data Summary
The following table provides examples of inhibitor concentrations and their effects on FBPase activity, compiled from published data.
| Inhibitor | Enzyme Source | IC₅₀ | Reference |
| AMP | Pig Kidney FBPase | 1.3 µM | [5] |
| Compound 15 | Pig Kidney FBPase | 1.5 µM | [5] |
| AMP | Human Liver FBPase | 9.7 µM | [5] |
| Compound 15 | Human Liver FBPase | 8.1 µM | [5] |
| Compound 16 | Pig Kidney FBPase | 5.0 µM | [5] |
| Compound 16 | Human Liver FBPase | 6.0 µM | [5] |
Visual Guides
FBPase Signaling Pathway in Gluconeogenesis
Caption: FBPase is a key regulatory enzyme in the gluconeogenesis pathway.
Experimental Workflow for FBPase Inhibition Assay
Caption: A typical workflow for an FBPase inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting FBPase assays.
References
- 1. Regulation of Fructose 1,6-Bisphosphatase in Procyclic Form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.brighton.ac.uk [research.brighton.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimization of Enzymatic Reactions Involving Phosphofructokinase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving phosphofructokinase (PFK).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with phosphofructokinase in a question-and-answer format.
Q1: My PFK enzyme activity is lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low PFK activity can stem from several factors. A logical troubleshooting workflow can help identify the root cause.
Validation & Comparative
A Tale of Two Fructoses: A Comparative Analysis of Fructose-1,6-bisphosphate and Fructose-2,6-bisphosphate in Metabolic Regulation
For researchers, scientists, and drug development professionals, understanding the nuanced roles of key metabolic regulators is paramount. This guide provides a comprehensive comparative analysis of two critical fructose bisphosphate isomers: fructose-1,6-bisphosphate (F1,6BP) and fructose-2,6-bisphosphate (F2,6BP). While structurally similar, these molecules play vastly different roles in the central carbon metabolism of glycolysis and gluconeogenesis, making their distinct functions a crucial area of study for targeting metabolic diseases.
Fructose-1,6-bisphosphate is a key intermediate in the glycolytic pathway, standing at a pivotal point in the breakdown of glucose for energy. In contrast, fructose-2,6-bisphosphate is not a direct intermediate of glycolysis but acts as a potent allosteric regulator, effectively serving as a master switch between anabolic and catabolic processes in response to hormonal signals.
At a Glance: Key Distinctions
| Feature | Fructose-1,6-bisphosphate (F1,6BP) | Fructose-2,6-bisphosphate (F2,6BP) |
| Primary Role | Glycolytic Intermediate | Allosteric Regulator of Glycolysis & Gluconeogenesis |
| Metabolic Pathway | Directly in the glycolytic pathway[1] | Not in the direct pathway of glycolysis or gluconeogenesis[2] |
| Key Enzyme Interactions | Substrate for Aldolase; product of Phosphofructokinase-1 (PFK-1)[1][3] | Activator of PFK-1; Inhibitor of Fructose-1,6-bisphosphatase (FBPase-1)[4][5] |
| Synthesis | Phosphorylation of fructose-6-phosphate by PFK-1[1] | Phosphorylation of fructose-6-phosphate by Phosphofructokinase-2 (PFK-2)[4][6] |
| Degradation | Cleavage by Aldolase into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate[1] | Dephosphorylation by Fructose-2,6-bisphosphatase (FBPase-2) to fructose-6-phosphate[4] |
| Hormonal Regulation | Indirectly affected by hormonal control of glycolytic flux. | Directly regulated by hormones like insulin and glucagon via the bifunctional enzyme PFK-2/FBPase-2.[7] |
| Physiological Significance | Essential for the progression of glycolysis. | Crucial for the reciprocal regulation of glycolysis and gluconeogenesis, preventing futile cycling.[8][9] |
The Central Regulatory Network: Glycolysis and Gluconeogenesis
The interplay between F1,6BP and F2,6BP is central to the reciprocal regulation of glycolysis and gluconeogenesis. F2,6BP acts as a potent signaling molecule that communicates the cell's energetic state and hormonal cues to the core metabolic machinery.
As depicted in Figure 1, high levels of insulin lead to the dephosphorylation and activation of the PFK-2 domain of the bifunctional enzyme, resulting in an increased concentration of F2,6BP.[7] This, in turn, allosterically activates PFK-1, promoting the conversion of fructose-6-phosphate to F1,6BP and driving glycolysis forward. Conversely, glucagon triggers the phosphorylation and activation of the FBPase-2 domain, leading to a decrease in F2,6BP levels.[7] This relieves the inhibition of FBPase-1, favoring gluconeogenesis.
Experimental Analysis of Enzyme Kinetics
To investigate the distinct effects of these bisphosphates on key regulatory enzymes, a series of in vitro enzyme activity assays can be performed. A typical experimental workflow is outlined below.
Experimental Protocol: PFK-1 Activity Assay
This protocol outlines a spectrophotometric assay to measure the activity of Phosphofructokinase-1 (PFK-1) and assess the modulatory effects of F2,6BP. The assay couples the production of ADP from the PFK-1 reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified PFK-1 enzyme
-
Fructose-6-phosphate (F6P)
-
Adenosine triphosphate (ATP)
-
Fructose-2,6-bisphosphate (F2,6BP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, DTT)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, F6P, ATP, PEP, NADH, and the coupling enzymes (PK and LDH).
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified PFK-1 enzyme to the cuvette.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PFK-1 activity.
-
To test the effect of F2,6BP , pre-incubate the PFK-1 enzyme with varying concentrations of F2,6BP before adding it to the reaction mixture.
-
Calculate the specific activity of PFK-1 in the absence and presence of different concentrations of F2,6BP.
Data Analysis:
The initial reaction velocities are determined from the linear portion of the absorbance versus time plot. Kinetic parameters such as Vmax (maximum velocity) and Km (Michaelis constant) for the substrate F6P can be determined by fitting the data to the Michaelis-Menten equation. The activation constant (Ka) for F2,6BP can be determined by plotting the enzyme activity against the concentration of F2,6BP.
Conclusion
The comparative analysis of fructose-1,6-bisphosphate and fructose-2,6-bisphosphate highlights the elegant complexity of metabolic regulation. While F1,6BP is a committed intermediate of glycolysis, F2,6BP serves as a critical allosteric effector, fine-tuning the balance between glucose breakdown and synthesis. A thorough understanding of their distinct roles and the experimental methodologies to probe their functions is essential for researchers in metabolism and for the development of novel therapeutic strategies targeting metabolic disorders. The provided protocols and diagrams serve as a foundational guide for further investigation into these fascinating and vital molecules.
References
- 1. Khan Academy [khanacademy.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Fructose_1,6-bisphosphate [bionity.com]
- 4. Fructose 2,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 5. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Regulation by Fructose-2,6-Bisphosphate (F-2,6-BP) Mnemonic for USMLE [pixorize.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Antibody Cross-Reactivity: A Focus on Fructose-1,6-Bisphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies targeting the small molecule metabolite, fructose-1,6-bisphosphate. While specific antibodies against fructose-1,6-bisphosphate are not widely documented in publicly available research, this guide outlines the expected cross-reactivity profile based on structural similarity to other endogenous molecules and details the standard experimental protocols used to validate antibody specificity. The data presented herein is illustrative, based on established principles of immunology and antibody development against small molecules (haptens).
Introduction to Anti-Fructose-1,6-Bisphosphate Antibodies
Fructose-1,6-bisphosphate is a key intermediate in the glycolysis and gluconeogenesis metabolic pathways.[1][2][3][4] The ability to specifically detect and quantify this metabolite is of significant interest for studying metabolic regulation and diseases such as cancer and diabetes. Antibodies that can specifically bind to fructose-1,6-bisphosphate would be invaluable tools for immunoassays like ELISA and for intracellular imaging.
However, as a small molecule, fructose-1,6-bisphosphate is not immunogenic on its own. To generate antibodies, it must be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process, known as haptenization, allows the small molecule to be recognized by the immune system, leading to the production of specific antibodies.[5][6][7] The specificity and cross-reactivity of the resulting antibodies are critical parameters that determine their utility.
Hypothetical Cross-Reactivity Profile
An ideal antibody against fructose-1,6-bisphosphate would exhibit high affinity for its target and minimal binding to structurally related molecules. The primary determinants of cross-reactivity are the structural similarities between the target antigen and other molecules, particularly in the regions recognized by the antibody (epitopes). For fructose-1,6-bisphosphate, potential cross-reactants would include other phosphorylated sugars.
The following table presents a hypothetical comparison of the binding characteristics of a monoclonal antibody developed against fructose-1,6-bisphosphate. The cross-reactivity is expressed as the percentage of binding relative to fructose-1,6-bisphosphate, as would be determined by a competitive immunoassay.
| Compound | Structure | Position of Phosphate Groups | Key Structural Differences from Fructose-1,6-Bisphosphate | Hypothetical Cross-Reactivity (%) |
| Fructose-1,6-bisphosphate | Furanose ring | C1 and C6 | Target Analyte | 100% |
| Fructose-6-phosphate | Furanose ring | C6 | Lacks the C1 phosphate group | < 5% |
| Fructose-1-phosphate | Furanose ring | C1 | Lacks the C6 phosphate group | < 5% |
| Glucose-1,6-bisphosphate | Pyranose ring | C1 and C6 | Different hexose isomer (aldohexose vs. ketohexose) | < 1% |
| Glucose-6-phosphate | Pyranose ring | C6 | Different hexose isomer and lacks the C1 phosphate group | < 0.1% |
| Sedoheptulose-1,7-bisphosphate | Heptose ring | C1 and C7 | Seven-carbon sugar | < 0.1% |
| Ribose-5-phosphate | Pentose ring | C5 | Five-carbon sugar | < 0.1% |
Experimental Protocols for Assessing Cross-Reactivity
The determination of antibody specificity and cross-reactivity is a critical step in the validation of any new antibody, particularly those intended for quantitative applications. The following are standard experimental methodologies used for this purpose.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the most common method for quantifying the cross-reactivity of antibodies against small molecules.[8][9][10][11] In this assay, the target antigen (fructose-1,6-bisphosphate conjugated to a protein different from the immunizing carrier) is immobilized on a microplate. A fixed amount of the anti-fructose-1,6-bisphosphate antibody is pre-incubated with varying concentrations of the free target analyte or potential cross-reactants. This mixture is then added to the coated plate. The more free analyte or cross-reactant present in the solution, the less antibody will be available to bind to the immobilized antigen. The amount of bound antibody is then detected using a secondary antibody conjugated to an enzyme that produces a measurable signal.
Protocol:
-
Coating: Microtiter plates are coated with a fructose-1,6-bisphosphate-ovalbumin (OVA) conjugate.
-
Blocking: Non-specific binding sites on the plate are blocked using a solution such as 1% BSA in PBS.
-
Competition: A constant concentration of the anti-fructose-1,6-bisphosphate antibody is incubated with a serial dilution of either the fructose-1,6-bisphosphate standard or the potential cross-reacting compound.
-
Incubation: The antibody-analyte mixtures are added to the coated and blocked microtiter plate and incubated.
-
Detection: The plate is washed, and a secondary antibody conjugated to horseradish peroxidase (HRP) is added.
-
Signal Generation: After another wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with an acid solution.
-
Measurement: The absorbance is read at 450 nm. The concentration of the competitor that causes 50% inhibition of the maximal signal (IC50) is determined.
Cross-reactivity Calculation: Cross-reactivity (%) = (IC50 of Fructose-1,6-bisphosphate / IC50 of Potential Cross-reactant) x 100
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time analysis of molecular interactions.[12][13][14][15][16] It can be used to determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants of the antibody to its target and potential cross-reactants.
Protocol:
-
Immobilization: The anti-fructose-1,6-bisphosphate antibody is immobilized on a sensor chip.
-
Binding Analysis: Solutions containing various concentrations of fructose-1,6-bisphosphate or potential cross-reactants are flowed over the sensor surface.
-
Data Acquisition: The binding of the analyte to the immobilized antibody causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram.
-
Regeneration: The sensor surface is regenerated by flowing a solution that disrupts the antibody-analyte interaction, preparing it for the next sample.
-
Kinetic Analysis: The resulting sensorgrams are fitted to a binding model to determine the kinetic parameters (ka, kd, and KD).
Visualizations
Signaling Pathway Context
Caption: Role of Fructose-1,6-bisphosphate in Glycolysis and Gluconeogenesis.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for Antibody Production and Cross-Reactivity Validation.
Conclusion
The development of highly specific antibodies against fructose-1,6-bisphosphate holds great promise for advancing metabolic research. A thorough characterization of their cross-reactivity profile is paramount to ensure data accuracy and reliability. While direct experimental data for such antibodies is not yet prevalent, the principles of hapten immunization and the established methodologies of competitive ELISA and SPR provide a clear framework for their development and validation. Researchers in this field should anticipate potential cross-reactivity with other phosphorylated sugars and employ rigorous validation strategies to select for antibodies with the highest specificity for fructose-1,6-bisphosphate.
References
- 1. Glycolysis vs. Gluconeogenesis: The Dual Engines of Glucose Metabolism - MetwareBio [metwarebio.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Regulation of Glycolysis and Gluconeogenesis by Acetylation of PKM and PEPCK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 6. eurjther.com [eurjther.com]
- 7. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. sinobiological.com [sinobiological.com]
- 10. microbenotes.com [microbenotes.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Small Molecule Immunosensing Using Surface Plasmon Resonance | Semantic Scholar [semanticscholar.org]
- 15. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 16. par.nsf.gov [par.nsf.gov]
A Comparative Analysis of Fructose-1,6-bisphosphate and Glucose-1-phosphate as Metabolic Regulators
In the intricate network of cellular metabolism, the precise control of enzymatic activity is paramount for maintaining homeostasis and adapting to changing energy demands. Allosteric regulation, the process by which effector molecules bind to an enzyme at a site distinct from the active site to modulate its activity, is a key mechanism in this control. This guide provides a detailed comparison of two critical phosphate-containing sugar molecules, Fructose-1,6-bisphosphate (FBP) and Glucose-1-phosphate (G1P), highlighting their distinct roles as metabolic regulators.
Fructose-1,6-bisphosphate (FBP): A Feed-Forward Activator of Glycolysis
Fructose-1,6-bisphosphate is a central intermediate in the glycolytic pathway. Its primary regulatory role is the potent feed-forward activation of pyruvate kinase (PK), the enzyme that catalyzes the final, irreversible step of glycolysis.[1][2] This mechanism ensures that once a significant flux of glucose enters the glycolytic pathway, the downstream enzymes are prepared to process the intermediates, thereby pulling the pathway forward and committing glucose to catabolism.
Mechanism of Action
FBP acts as an allosteric activator of most pyruvate kinase isozymes (particularly the L and M2 types).[1] It binds to a regulatory site on the PK enzyme, which is located approximately 40 Å away from the active site.[3] This binding event induces a significant conformational change in the enzyme, shifting it from a low-activity "T" (tense) state to a high-activity "R" (relaxed) state.[3] The activated R-state enzyme exhibits a much higher affinity for its substrate, phosphoenolpyruvate (PEP), thus dramatically increasing the rate of pyruvate and ATP production.[3][4]
Signaling Pathway Diagram
Caption: FBP-mediated feed-forward activation of Pyruvate Kinase.
Quantitative Data on FBP Regulation
The table below summarizes the kinetic parameters illustrating the effect of FBP on Pyruvate Kinase activity.
| Enzyme Isozyme | Substrate | Condition | K_m (PEP) | K_a (FBP) | Reference |
| Pyruvate Kinase (Yeast) | PEP | - FBP | ~2.5 mM | N/A | [3] |
| Pyruvate Kinase (Yeast) | PEP | + FBP | ~0.05 mM | ~10 µM | [3] |
| Pyruvate Kinase (E. coli) | PEP | - FBP | High (mM range) | N/A | [5] |
| Pyruvate Kinase (E. coli) | PEP | + FBP | Low (µM range) | ~1-5 µM | [5] |
| Pyruvate Kinase (Rat Liver) | PEP | Inhibited | N/A | ~20 µM (for max activation) | [6] |
Experimental Protocol: Pyruvate Kinase Activity Assay
This protocol describes a common method for measuring pyruvate kinase activity via a lactate dehydrogenase (LDH) coupled assay.[7][8][9] The production of pyruvate by PK is coupled to the oxidation of NADH by LDH, which can be monitored spectrophotometrically.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.[8]
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 50 mM).
-
Adenosine diphosphate (ADP) stock solution (e.g., 100 mM).
-
NADH stock solution (e.g., 10 mM).
-
Fructose-1,6-bisphosphate (FBP) stock solution (for activator testing).
-
Lactate Dehydrogenase (LDH) enzyme (e.g., 1000 units/mL).
-
Enzyme sample (e.g., purified pyruvate kinase or cell lysate).
-
96-well plate or quartz cuvettes.
-
Spectrophotometer capable of reading absorbance at 340 nm.[7]
Procedure:
-
Prepare Reaction Mixture: For each reaction, prepare a master mix in a microcentrifuge tube. For a 200 µL final volume, this would include:
-
140 µL Assay Buffer
-
4 µL ADP (final concentration 2 mM)
-
4 µL NADH (final concentration 0.2 mM)
-
2 µL LDH (e.g., 4-5 units/mL final)[7]
-
10 µL PEP (final concentration 2.5 mM)
-
10 µL of FBP solution or water (control).
-
-
Equilibration: Add 180 µL of the reaction mixture to each well/cuvette and incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[9][10]
-
Initiate Reaction: Add 20 µL of the enzyme sample to the mixture to start the reaction. Mix gently.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes). The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.[9]
-
Calculate Activity: The activity is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of PK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.[10]
Glucose-1-phosphate (G1P): A Substrate in Glycogen Metabolism
Glucose-1-phosphate is primarily known as the product of glycogenolysis, the breakdown of glycogen.[11][12][13] It is generated when glycogen phosphorylase cleaves the α-1,4-glycosidic bonds of glycogen. Unlike FBP, G1P is not a potent allosteric regulator that signals the status of a pathway. Instead, its concentration is a direct consequence of the activity of glycogen phosphorylase, and it serves as a substrate that must be converted to Glucose-6-phosphate by phosphoglucomutase to enter glycolysis.[12][14]
Role in Metabolic Control
The primary regulation in glycogen metabolism occurs at the level of the enzymes glycogen phosphorylase (GP) and glycogen synthase. GP itself is heavily regulated by both covalent modification (phosphorylation) and allosteric effectors like AMP (activator), ATP, and glucose (inhibitors).[11][15][16] G1P's role is that of a product. While high concentrations of a product can cause feedback inhibition in many enzymatic reactions, the key regulatory signals for glycogenolysis are the cell's immediate energy status (AMP/ATP ratio) and hormonal signals that lead to the phosphorylation of GP.[11]
Metabolic Pathway Diagram
Caption: Regulation of Glycogen Phosphorylase and the role of G1P.
Quantitative Data on Glycogen Phosphorylase Regulation
This table summarizes key kinetic parameters for Glycogen Phosphorylase, highlighting its allosteric regulators rather than G1P itself.
| Enzyme Form | Regulator | Effect | K_i / K_a | Target Site | Reference |
| Phosphorylase b (GPb) | AMP | Activation | K_a ≈ 0.1-1 mM | Allosteric (Nucleotide site) | [11][15] |
| Phosphorylase b (GPb) | ATP | Inhibition | K_i ≈ 1-5 mM | Allosteric (Nucleotide site) | [15] |
| Phosphorylase a (GPa) | Glucose | Inhibition | K_i ≈ 2-10 mM | Allosteric (Catalytic site) | [15] |
| Phosphorylase a (GPa) | Caffeine | Inhibition | IC₅₀ ≈ 145 µM | Allosteric (Nucleotide site) | [17] |
Experimental Protocol: Glycogen Phosphorylase Activity Assay
This protocol measures the activity of glycogen phosphorylase in the direction of glycogenolysis by quantifying the amount of G1P produced.[18][19]
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂.[17]
-
Glycogen solution (e.g., 10 mg/mL).
-
Inorganic Phosphate (Pi) source (e.g., 100 mM KH₂PO₄).
-
Enzyme sample (e.g., purified glycogen phosphorylase or tissue homogenate).[19]
-
G1P detection system (e.g., a commercial kit that couples G1P to a colorimetric or fluorometric output, often involving phosphoglucomutase and glucose-6-phosphate dehydrogenase).[18][19]
-
96-well plate.
-
Microplate reader.
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to clarify the lysate.[18][19]
-
Standard Curve: Prepare a G1P standard curve according to the detection kit manufacturer's instructions, typically ranging from 0 to 10 nmol/well.[19]
-
Reaction Setup: To wells of a 96-well plate, add the sample (e.g., 2-10 µL of lysate). For each sample, prepare a parallel background control well which will not receive the glycogen substrate. Adjust the volume in all wells to 50 µL with Assay Buffer.[18][19]
-
Reaction Mix Preparation: Prepare a Reaction Mix containing the G1P detection reagents and the glycogen substrate. Prepare a Background Reaction Mix that contains the detection reagents but lacks the glycogen.
-
Initiate Reaction: Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Reaction Mix to the background control wells.
-
Measure Signal: Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 450 nm) or fluorescence in kinetic mode at a constant temperature (e.g., 30°C) for 30-60 minutes.[18]
-
Calculate Activity: Subtract the background reading from the sample reading. Calculate the rate of G1P production by comparing the change in signal over time to the standard curve. One unit of activity is defined as the amount of enzyme that generates 1 µmol of G1P per minute.[18]
Comparative Analysis: FBP vs. G1P
| Feature | Fructose-1,6-bisphosphate (FBP) | Glucose-1-phosphate (G1P) |
| Primary Role | Allosteric Activator | Enzyme Product / Substrate |
| Metabolic Pathway | Glycolysis | Glycogenolysis & Glycogenesis |
| Target Enzyme | Pyruvate Kinase | Phosphoglucomutase (as substrate) |
| Mechanism | Binds to a distinct allosteric site, inducing a conformational change from T-state to R-state, increasing substrate affinity.[1][3] | Acts as a substrate for phosphoglucomutase. Does not act as a primary allosteric regulator for glycogen phosphorylase. |
| Regulatory Logic | Feed-Forward Activation: High levels signal a high flux through upper glycolysis, preparing the final step of the pathway to proceed rapidly. | Product of a Regulated Step: Its concentration reflects the activity of glycogen phosphorylase, which is controlled by energy status (AMP/ATP) and hormones. |
| Physiological Impact | Commits glucose metabolites to pyruvate formation and subsequent ATP production or biosynthesis.[2] | Links glycogen stores directly to the glucose phosphate pool for entry into cellular metabolism.[12][13] |
Experimental Workflow Comparison
Caption: Contrasting workflows for studying FBP activation vs. G1P production.
Conclusion
Fructose-1,6-bisphosphate and Glucose-1-phosphate occupy fundamentally different positions in the hierarchy of metabolic control. FBP is a classic example of a feed-forward allosteric activator, serving as a critical signal that integrates the upper and lower stages of glycolysis. Its presence communicates a state of high glycolytic flux, ensuring the pathway proceeds efficiently to completion.
In contrast, G1P is not a signaling molecule in the same vein. It is the direct output of the highly regulated process of glycogenolysis. The control of its production lies with the complex regulation of glycogen phosphorylase by hormones and energy sensors. Therefore, while both are key phosphorylated sugar intermediates, FBP is a proactive regulator of pathway flux, whereas G1P is a passive product whose concentration is a downstream consequence of upstream regulatory events. Understanding these distinct roles is crucial for researchers in metabolic diseases and drug development seeking to modulate glucose homeostasis.
References
- 1. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fructose-1,6-bisphosphate-activated pyruvate kinase from Escherichia coli. Nature of bonds involved in the allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of the activation of rat liver pyruvate kinase by fructose 1,6-diphosphate and methods for characterizing hysteretic transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate kinase enzyme assay [bio-protocol.org]
- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 11. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]
- 12. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]
- 13. Human Metabolome Database: Showing metabocard for Glucose 1-phosphate (HMDB0001586) [hmdb.ca]
- 14. ECMDB: Glucose 1-phosphate (ECMDB01586) (M2MDB000423) [ecmdb.ca]
- 15. Glucose 6-Phosphate Regulates Hepatic Glycogenolysis Through Inactivation of Phosphorylase | Diabetes | American Diabetes Association [diabetesjournals.org]
- 16. Role of glycogen phosphorylase in liver glycogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. abcam.com [abcam.com]
A Researcher's Guide to Fructose-1,6-Bisphosphate Measurement: A Comparative Analysis of Methodologies for Enhancing Inter-Laboratory Reproducibility
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of key metabolites is paramount. Fructose-1,6-bisphosphate (F1,6BP), a central molecule in the glycolytic pathway, is a critical indicator of cellular metabolic status.[1][2][3] Its levels can provide insights into disease states like cancer and metabolic disorders, and are crucial for evaluating the efficacy of therapeutic interventions.[3][4] However, the reproducibility of F1,6BP measurements across different laboratories can be a significant challenge, influenced by the choice of assay, sample handling, and data analysis. This guide provides a comparative overview of common methodologies for F1,6BP measurement, offering experimental data and protocols to aid researchers in selecting the most appropriate method for their needs and improving cross-laboratory consistency.
Comparison of Fructose-1,6-Bisphosphate Measurement Methodologies
The selection of an appropriate assay for F1,6BP quantification depends on several factors including the sample type, required sensitivity, available equipment, and the specific research question. The following table summarizes the key characteristics of commonly employed methods.
| Methodology | Principle | Typical Sample Types | Reported Sensitivity/Detection Limit | Advantages | Potential for Inter-Lab Variability |
| Enzymatic Assays (Colorimetric/Fluorometric) | Coupled enzymatic reactions where the product of F1,6BP conversion is linked to a change in absorbance or fluorescence.[1][5] | Cell lysates, tissue homogenates, plant tissues.[1] | Colorimetric: < 100 µU of FBP activity[5]; Fluorometric: < 0.5 µM of F1,6BP.[1] | High specificity, relatively simple and fast, widely available in kit format. | High: Dependent on enzyme quality, reaction kinetics (time, temperature), calibration standards, and background correction. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility.[6] | Cell extracts, enzyme reaction mixtures.[6] | Allows for quantification of multiple glycolytic metabolites simultaneously.[6] | High resolution, small sample volume, can separate isomers like F1,6BP and F2,6BP.[6] | Moderate: Sensitive to buffer composition, capillary coating, injection volume, and detector calibration. |
| High-Performance Liquid Chromatography (HPLC) | Separation of F1,6BP from other metabolites based on its chemical properties as it passes through a column. Methods like ion-pairing reverse phase HPLC can be used. | Various biological samples. | Can be highly sensitive depending on the detector used. | High specificity and accuracy, can be coupled with mass spectrometry for definitive identification. | Moderate to High: Dependent on column performance, mobile phase composition, flow rate, and detector response. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection and quantification based on the magnetic properties of atomic nuclei (e.g., 31P). | Samples with relatively high concentrations of F1,6BP. | Typically requires higher concentrations (around 1mM). | Non-destructive, provides structural information, can distinguish between different phosphate-containing compounds. | Low to Moderate: Highly reproducible if a stable internal standard is used and acquisition parameters are consistent. |
| Fluorescence Sensing (e.g., Uranyl-Salophen Complexes) | A sandwich-type fluorescence sensing method where F1,6BP binds to a solid-phase receptor and a labeled receptor, leading to a fluorescent signal.[7] | Sample solutions. | Detection limit of 0.027 nmol mL-1.[7] | High sensitivity and a wide linear range (0.05-5.0 nmol mL-1).[7] | Moderate: Dependent on the synthesis and stability of the complexes, and calibration of the fluorescence measurement. |
| Genetically Encoded Biosensors (e.g., HYlight) | A fluorescent biosensor that ratiometrically monitors intracellular F1,6BP concentrations.[8] | Live cells (e.g., liver cancer cells, hepatocytes).[8] | Affinity for FBP is ~1 µM.[8] | Allows for real-time monitoring of F1,6BP dynamics in living cells. | High: Dependent on biosensor expression levels, cellular environment (pH, ionic strength), and imaging setup. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of results. Below are outlines of common methodologies for F1,6BP measurement.
Enzymatic Assay (Fluorometric) using a Commercial Kit
This protocol is based on the principle that Fructose-1,6-Bisphosphatase (FBP) hydrolyzes F1,6BP to Fructose-6-Phosphate (F6P). F6P then participates in a series of reactions that generate a stable fluorophore.[1]
a. Sample Preparation:
-
Homogenize tissue (e.g., 10 mg) or cells (e.g., 2 x 106) in 500 µl of ice-cold assay buffer.[1]
-
Incubate on ice for 10 minutes.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[1]
-
Collect the supernatant for the assay.[1]
b. Assay Procedure:
-
Prepare a standard curve by diluting a stock solution of F1,6BP to generate a series of known concentrations (e.g., 0, 100, 200, 300, 400, and 500 pmol/well).[1]
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the F1,6BP enzyme, converter, and probe as per the kit instructions.
-
Add the reaction mix to each well.
-
Incubate at 37°C for a specified time (e.g., 40 minutes), protected from light.[1]
-
Measure the fluorescence at an excitation/emission wavelength of 535/587 nm.[1]
-
Calculate the F1,6BP concentration in the samples based on the standard curve.
Capillary Electrophoresis
This method allows for the simultaneous separation and quantification of multiple glycolytic metabolites.[6]
a. Sample Preparation:
-
Extract metabolites from cells or tissues using a suitable extraction buffer.
-
Centrifuge to remove cellular debris.
-
The supernatant can be directly analyzed or further purified if necessary.
b. CE Procedure:
-
Flush the capillary with the running buffer.
-
Perform preliminary electrophoresis runs with the enzyme buffer to stabilize retention times.[6]
-
Calibrate the instrument by running a standard solution with a known concentration of F1,6BP (e.g., 200 µM).[6]
-
Inject the sample into the capillary.
-
Apply a high voltage to separate the metabolites.
-
Detect the metabolites as they pass a detector (e.g., UV-Vis).
-
Identify and quantify F1,6BP based on its migration time and peak area relative to the standard.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a typical enzymatic assay workflow and the central role of F1,6BP in glycolysis.
Caption: Workflow for F1,6BP measurement using an enzymatic assay.
Caption: The central role of F1,6BP in the glycolytic pathway.
Recommendations for Improving Inter-Laboratory Reproducibility
Achieving consistent F1,6BP measurements across different laboratories requires a multi-faceted approach:
-
Standardized Protocols: The adoption of detailed and standardized protocols for sample collection, storage, and preparation is fundamental. Variations in these pre-analytical steps can significantly impact the final measurement.
-
Use of Reference Materials: The inclusion of certified reference materials with known concentrations of F1,6BP in each analytical run can help to calibrate instruments and normalize results, thereby reducing inter-laboratory discrepancies.
-
Cross-Validation of Methods: When different methods are used across labs, it is advisable to perform a cross-validation study using a shared set of samples to understand the bias and variability between the assays.
-
Participation in Proficiency Testing Schemes: Regular participation in inter-laboratory comparison studies, where a central body distributes identical samples to multiple labs for analysis, is a key component of quality assurance.[9][10][11] This allows laboratories to assess their performance against their peers and identify areas for improvement.
By carefully selecting the measurement methodology, adhering to detailed protocols, and implementing robust quality control measures, the scientific community can enhance the reproducibility of fructose-1,6-bisphosphate measurements, leading to more reliable and comparable research outcomes.
References
- 1. store.genprice.com [store.genprice.com]
- 2. Fructose 1,6-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. Fructose 1,6-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Fructose 1,6- bis phosphatase: getting the message across - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. genomics.lbl.gov [genomics.lbl.gov]
- 7. Determination of fructose 1,6-bisphosphate using a double-receptor sandwich type fluorescence sensing method based on uranyl-salophen complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracking fructose 1,6-bisphosphate dynamics in liver cancer cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchmark-intl.com [benchmark-intl.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
Fueling the Fire: A Comparative Guide to the Metabolomics of Cancer Cells with Altered Fructose-2,6-Bisphosphate Levels
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer is a complex and dynamic environment, with aerobic glycolysis, or the "Warburg effect," being a hallmark of many tumor types. A key regulator of this metabolic shift is fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. The intracellular levels of F2,6BP are tightly controlled by a family of bifunctional enzymes known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB). Among the four isoforms (PFKFB1-4), PFKFB3 and PFKFB4 are frequently overexpressed in various cancers and play crucial, yet distinct, roles in regulating cancer cell metabolism.[1][2] This guide provides a comparative analysis of the metabolomic consequences of altering PFKFB3 and PFKFB4 levels in cancer cells, supported by experimental data and detailed protocols.
At a Glance: PFKFB3 vs. PFKFB4 in Cancer Metabolism
| Feature | PFKFB3 | PFKFB4 |
| Primary Function | Potent kinase, significantly increases F2,6BP levels to drive glycolysis.[1] | Kinase/phosphatase activity is more balanced and context-dependent. Can either promote glycolysis or the pentose phosphate pathway (PPP).[1] |
| Kinase/Phosphatase Ratio | Very high (approx. 730:1), strongly favoring F2,6BP synthesis.[1] | Lower (approx. 4.6:1), allowing for more nuanced regulation.[1] |
| Impact on Glycolysis | Strong promoter of glycolytic flux.[1][3] | Can enhance glycolysis, but its impact is generally less pronounced than PFKFB3.[3] |
| Link to Other Pathways | Drives glucose flux towards lactate production. | Can redirect glucose towards the pentose phosphate pathway (PPP) for nucleotide and lipid synthesis.[3] |
| Expression in Cancer | Overexpressed in a wide range of cancers including breast, colon, pancreatic, and gastric cancers.[1][3] | Also overexpressed in various cancers such as pancreatic, gastric, ovarian, and breast cancer.[1][3] |
Comparative Metabolomic Data
The following table summarizes the metabolic consequences of knocking down PFKFB3 versus PFKFB4 in H460 human lung cancer cells under hypoxic conditions (1% O₂). The data highlights the differential roles of these two isoenzymes in regulating key metabolic pathways.
| Metabolite/Parameter | Control (siCtrl) | PFKFB3 Knockdown (siFB3) | PFKFB4 Knockdown (siFB4) |
| Fructose-2,6-bisphosphate (F2,6BP) (pmol/mg protein) | ~12 | ~4 | ~6 |
| Glucose Uptake (pmol/min/mg protein) | ~250 | ~150 | ~175 |
| Glycolysis (pmol/hr/mg protein) | ~300 | ~150 | ~200 |
| ATP (nmol/mg protein) | ~25 | ~15 | ~18 |
| NADPH (nmol/mg protein) | ~1.5 | ~2.5 | ~1.8 |
Data is approximated from graphical representations in the source material for illustrative purposes.[4]
Key Observations:
-
PFKFB3 knockdown leads to a more substantial decrease in F2,6BP levels, glucose uptake, and overall glycolytic flux compared to PFKFB4 knockdown.
-
The reduction in ATP levels is more pronounced with the silencing of PFKFB3, underscoring its critical role in glycolytic energy production.
-
Interestingly, PFKFB3 knockdown results in a notable increase in NADPH levels, suggesting a potential shunting of glucose into the pentose phosphate pathway when the main glycolytic route is inhibited.
Signaling Pathways Regulating PFKFB3 and PFKFB4
The expression and activity of PFKFB3 and PFKFB4 are regulated by a complex network of signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for developing targeted therapeutic strategies.
Caption: Upstream signaling pathways regulating PFKFB3 and PFKFB4 expression in cancer.
Experimental Protocols
Method for Altering Fructose-2,6-Bisphosphate Levels
F2,6BP levels can be effectively altered by modulating the expression of PFKFB3 or PFKFB4 using siRNA-mediated gene silencing.
Protocol: siRNA Transfection
-
Cell Seeding: Plate cancer cells (e.g., H460) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 100 pmol of target-specific siRNA (for PFKFB3 or PFKFB4) or a non-targeting control siRNA in 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing the cells and complete medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Verification of Knockdown: Harvest the cells and assess the knockdown efficiency by RT-qPCR and/or Western blotting for PFKFB3 or PFKFB4 protein levels.
Protocol for Metabolite Extraction for Mass Spectrometry
This protocol is designed for the extraction of polar metabolites from adherent cancer cells for analysis by LC-MS.
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency in 6-well plates. Perform experimental treatments (e.g., siRNA knockdown).
-
Metabolism Quenching and Cell Washing:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Incubate the plates at -80°C for 15 minutes.
-
Scrape the cells in the methanol solution using a cell scraper and transfer the cell lysate to a microcentrifuge tube.
-
-
Cell Debris Removal: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent (e.g., 50% acetonitrile) for LC-MS analysis.
-
Protocol for Seahorse XF Glycolysis Stress Test
The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: The day of the assay, replace the growth medium with bicarbonate-free Seahorse XF Base Medium supplemented with 2 mM L-glutamine, warmed to 37°C. Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
-
Drug Loading: Prepare solutions of glucose (10 mM), oligomycin (1 µM), and 2-deoxyglucose (2-DG, 50 mM) in the assay medium. Load the drugs into the appropriate ports of the sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and run the Glycolysis Stress Test protocol on the Seahorse XF Analyzer. The instrument will sequentially inject the drugs and measure the ECAR at baseline and after each injection.
-
Data Analysis: Analyze the data to determine key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.
Experimental Workflow
Caption: A typical experimental workflow for comparative metabolomics of cancer cells.
References
- 1. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
Fructose-1,6-Bisphosphate: Evaluating a Key Metabolite as a Novel Biomarker for Metabolic Disease
A comparative guide for researchers on the potential of Fructose-1,6-Bisphosphate versus established biomarkers for Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes (T2D).
Metabolic diseases, including Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes (T2D), represent a growing global health crisis, necessitating the discovery of more specific and sensitive biomarkers for early diagnosis and monitoring. Fructose-1,6-bisphosphate (FBP), a central intermediate in the glycolysis and gluconeogenesis pathways, has emerged as a theoretical candidate for such a biomarker due to its pivotal role in glucose metabolism, which is frequently dysregulated in these conditions. This guide provides a comprehensive comparison of FBP against currently established clinical biomarkers, presenting available experimental data, detailed measurement protocols, and the underlying biochemical pathways.
The Central Role of FBP in Metabolic Pathways
Fructose-1,6-bisphosphate is a key regulatory point in glucose metabolism. It is formed from fructose-6-phosphate by the enzyme phosphofructokinase-1 (PFK-1) in an energy-consuming step of glycolysis. Conversely, it is converted back to fructose-6-phosphate by fructose-1,6-bisphosphatase (FBPase) during gluconeogenesis, the process of generating glucose from non-carbohydrate sources. The balance between these two enzymes is critical for maintaining glucose homeostasis. In metabolic diseases like T2D and NAFLD, this balance is often disrupted, leading to excessive glucose production and fat accumulation in the liver. This central role suggests that fluctuations in FBP levels could reflect the metabolic state of an individual.
Caption: FBP's central role in Glycolysis and Gluconeogenesis.
Comparison of FBP with Standard Biomarkers
While the biochemical rationale for FBP as a biomarker is strong, clinical validation is essential. To date, there is a notable lack of published studies that have quantified circulating FBP levels in large patient cohorts with NAFLD or T2D and evaluated its diagnostic accuracy (e.g., sensitivity, specificity, AUROC). In contrast, established biomarkers have been extensively validated. The following tables compare the theoretical potential of FBP with the proven performance of standard biomarkers.
For Non-Alcoholic Fatty Liver Disease (NAFLD)
The diagnosis of NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH), currently relies on a combination of imaging, blood tests, and ultimately, liver biopsy.
| Biomarker | Measurement Method | Sensitivity | Specificity | Key Advantages & Disadvantages |
| FBP (Potential) | LC-MS/MS, Enzymatic Assay | Not Established | Not Established | Advantage: Directly reflects altered glucose metabolism. Disadvantage: Lack of clinical validation data. |
| ALT | Photometric Assay | 42-72% (for NASH) | 42-80% (for NASH) | Advantage: Widely available, inexpensive. Disadvantage: Poor specificity; can be normal in advanced disease. |
| AST | Photometric Assay | Variable | Variable | Advantage: Part of routine liver panels. Disadvantage: Lacks specificity for liver injury. An AST/ALT ratio >1 may suggest advanced fibrosis. |
| NAFLD Fibrosis Score (NFS) | Calculation (Age, BMI, Glucose, AST/ALT, Platelets, Albumin) | ~30% | ~96% | Advantage: Non-invasive, uses standard lab values. Disadvantage: Low sensitivity for advanced fibrosis. |
| FIB-4 Index | Calculation (Age, AST, Platelets, ALT) | ~74% | ~62% | Advantage: Simple, non-invasive score. Disadvantage: Moderate accuracy, influenced by age. |
Performance data for established biomarkers are derived from various meta-analyses and may vary between studies and patient populations.
For Type 2 Diabetes (T2D)
The diagnosis and management of T2D primarily rely on measuring blood glucose and long-term glycemic control.
| Biomarker | Measurement Method | Diagnostic Criteria | Key Advantages & Disadvantages |
| FBP (Potential) | LC-MS/MS, Enzymatic Assay | Not Established | Advantage: May reflect acute changes in glucose flux. Disadvantage: No established diagnostic cutoffs or validation data. |
| Fasting Plasma Glucose (FPG) | Enzymatic Assay | ≥126 mg/dL (≥7.0 mmol/L) | Advantage: Gold standard for diagnosis, inexpensive. Disadvantage: Reflects only a single point in time, high day-to-day variability. |
| Hemoglobin A1c (HbA1c) | Immunoassay, HPLC | ≥6.5% (≥48 mmol/mol) | Advantage: Reflects average glucose over 2-3 months, less day-to-day variability. Disadvantage: Can be affected by conditions altering red blood cell turnover. |
| Oral Glucose Tolerance Test (OGTT) | Enzymatic Assay | 2-hr plasma glucose ≥200 mg/dL (≥11.1 mmol/L) | Advantage: High sensitivity for early glucose intolerance. Disadvantage: Inconvenient for patients, less reproducible. |
Experimental Methodologies
Accurate and reproducible measurement is fundamental to biomarker validation. Below are detailed protocols for the quantification of FBP and the standard comparative biomarkers.
Caption: General workflow for biomarker discovery and validation.
Protocol 1: Fructose-1,6-Bisphosphate (FBP) Measurement by LC-MS/MS
This method offers high sensitivity and specificity for quantifying FBP in biological matrices.
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water) containing an appropriate internal standard (e.g., ¹³C-labeled FBP).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or anion-exchange column suitable for polar metabolite separation.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with an ammonium acetate or ammonium formate buffer (e.g., 10 mM, pH adjusted).
-
Gradient: Run a gradient from high organic (e.g., 90% A) to high aqueous content over 10-15 minutes to elute polar compounds.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Monitor the transition from the precursor ion of FBP (m/z 339) to specific product ions (e.g., m/z 97, corresponding to H₂PO₄⁻).
-
Quantification: Generate a standard curve using known concentrations of FBP and calculate the concentration in samples based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Alanine Aminotransferase (ALT) Activity Assay (Photometric)
This is a standard colorimetric method used in clinical laboratories.
-
Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The pyruvate generated is then measured in a coupled enzymatic reaction that produces a colored product.
-
Reagent Preparation:
-
Prepare a reaction mixture containing L-alanine, α-ketoglutarate, and lactate dehydrogenase (LDH) in a suitable buffer (e.g., Tris or phosphate buffer, pH ~7.5).
-
The reaction mixture also includes NADH.
-
-
Assay Procedure:
-
Pipette 10-50 µL of serum or plasma sample into a 96-well plate or cuvette.
-
Add the prepared reaction mixture to the sample.
-
Immediately place the plate/cuvette into a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over several minutes. The decrease is due to the oxidation of NADH to NAD⁺ by LDH as it reduces pyruvate to lactate.
-
-
Calculation:
-
The rate of decrease in absorbance (ΔAbs/min) is directly proportional to the ALT activity in the sample.
-
Calculate the activity (U/L) using the molar extinction coefficient of NADH and the sample volume.
-
Protocol 3: Hemoglobin A1c (HbA1c) Measurement (Turbidimetric Immunoassay)
This is a common, automated method for determining the percentage of glycated hemoglobin.
-
Principle: The assay involves two main reactions. First, the total hemoglobin in a whole blood sample is measured by a colorimetric method after cell lysis. Second, an immunoassay is used to quantify HbA1c specifically. Latex particles coated with antibodies specific to the glycated N-terminal of the hemoglobin beta-chain agglutinate in the presence of HbA1c, causing an increase in turbidity.
-
Sample Preparation:
-
Collect whole blood in an EDTA-containing tube.
-
The automated analyzer performs a lysis step to release hemoglobin from red blood cells.
-
-
Assay Procedure (Automated):
-
Total Hemoglobin Measurement: The lysed sample is mixed with a reagent that converts hemoglobin to a stable colored derivative, and the absorbance is measured.
-
HbA1c Measurement: The lysed sample is mixed with the latex-antibody reagent.
-
The analyzer monitors the change in turbidity at a specific wavelength (e.g., 660 nm) over a fixed time.
-
-
Calculation:
-
The analyzer's software calculates the concentration of HbA1c based on a calibration curve.
-
The final result is reported as a percentage of total hemoglobin (% HbA1c) or in mmol/mol.
-
Conclusion and Future Outlook
Fructose-1,6-bisphosphate holds theoretical promise as a biomarker for metabolic diseases due to its central position in dysregulated glucose pathways. However, its clinical utility remains unproven. There is a critical need for translational studies that measure circulating FBP levels in well-characterized patient cohorts with NAFLD and T2D. Such studies must aim to establish reference ranges, determine diagnostic cutoffs, and rigorously evaluate its sensitivity and specificity against current gold-standard biomarkers.
For researchers and drug development professionals, while FBP is an intriguing target for mechanistic studies, its application as a routine clinical biomarker is not yet supported by evidence. The established markers, despite their limitations, remain the cornerstone of clinical practice. Future metabolomics and validation studies are essential to determine if FBP can transition from a key intracellular metabolite to a validated clinical biomarker capable of improving the diagnosis and management of metabolic diseases.
Assessing the Purity of Commercially Available Fosfructose (Fructose 1,6-bisphosphate)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Comparative Purity of Commercial Fosfructose
The purity of Fructose 1,6-bisphosphate can vary between suppliers and even between different batches from the same supplier. The data presented below has been compiled from publicly available Certificates of Analysis and product specifications. It is crucial for researchers to request lot-specific Certificates of Analysis for the most accurate and up-to-date purity information.
| Supplier | Product Form | Stated Purity | Analytical Method |
| Sigma-Aldrich | D-Fructose 1,6-bisphosphate trisodium salt hydrate | ≥98%[1] | Thin Layer Chromatography (TLC)[1] |
| Sigma-Aldrich | D-Fructose 1,6-bisphosphate tetra(cyclohexylammonium) salt | ≥95% (anhydrous basis) | Enzymatic Assay |
| Thermo Scientific Chemicals | D-Fructose 1,6-bisphosphate trisodium salt octahydrate | 98% | Not Specified |
| BOC Sciences (via ECHEMI) | D-fructose 1,6-bis(dihydrogen phosphate) | 99% (Pharmacy Grade) | Not Specified |
| Wuhan Senwayer Century Chemical Co.,Ltd. (via ECHEMI) | D-fructose 1,6-bis(dihydrogen phosphate) | 99% (Pharmacy Grade) | Not Specified |
| Shaanxi Dideu Medichem Co. Ltd. (via ECHEMI) | D-fructose 1,6-bis(dihydrogen phosphate) | 98% (Pharmacy Grade) | Not Specified |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity requires robust analytical methods. The following are detailed protocols for two common and effective methods: High-Performance Liquid Chromatography (HPLC) and Enzymatic Assay.
High-Performance Liquid Chromatography (HPLC) Method
This method allows for the separation and quantification of Fructose 1,6-bisphosphate from its potential impurities, such as fructose 6-phosphate and inorganic phosphate.
1. Instrumentation and Columns:
-
HPLC system with a Charged Aerosol Detector (CAD) or a Refractive Index Detector (RID).
-
Column: Newcrom B, 4.6 x 150 mm, 3 µm, 100 Å, dual-ended[2].
2. Reagents and Mobile Phase:
-
Acetonitrile (MeCN), HPLC grade.
-
Deionized water (H2O).
-
Ammonium formate (AmFm).
-
Mobile Phase: A mixture of MeCN/H2O (10/90%) with 20 mM AmFm, adjusted to pH 3.0[2].
3. Standard Preparation:
-
Prepare a stock solution of Fructose 1,6-bisphosphate reference standard of known purity in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 mg/mL to 2 mg/mL.
4. Sample Preparation:
-
Accurately weigh and dissolve the commercially available Fructose 1,6-bisphosphate sample in the mobile phase to a known concentration within the calibration range.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[2].
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Detector: CAD or RID.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of Fructose 1,6-bisphosphate in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample as follows: Purity (%) = (Concentration from HPLC / Initial weighed concentration) x 100
Enzymatic Assay Method
This assay is based on the specific enzymatic conversion of Fructose 1,6-bisphosphate and the subsequent spectrophotometric measurement of a reaction product.
1. Principle: Fructose 1,6-bisphosphate is hydrolyzed by fructose-1,6-bisphosphatase to fructose 6-phosphate. Fructose 6-phosphate is then isomerized to glucose 6-phosphate by phosphoglucose isomerase. Finally, glucose 6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of Fructose 1,6-bisphosphate present.
2. Reagents:
-
Glycine Buffer (100 mM, pH 9.5 at 25°C).
-
D-Fructose 1,6-diphosphate solution (41 mM).
-
Manganese Chloride solution (51 mM).
-
β-Nicotinamide adenine dinucleotide phosphate, oxidized form (β-NADP) solution (12 mM).
-
Phosphoglucose Isomerase (PGI) enzyme solution (700 units/mL).
-
Glucose-6-Phosphate Dehydrogenase (G-6-PDH) enzyme solution (300 units/mL).
-
Fructose-1,6-diphosphatase (FDP) enzyme solution (1.5 - 3.0 units/mL).
3. Assay Procedure:
-
Prepare a reaction mixture containing the glycine buffer, manganese chloride solution, and β-NADP solution.
-
Add the PGI and G-6-PDH enzyme solutions.
-
Pipette the reaction mixture into cuvettes and incubate at 25°C for a few minutes to reach thermal equilibrium.
-
Add the Fructose 1,6-bisphosphate sample solution to initiate the reaction.
-
Monitor the increase in absorbance at 340 nm for approximately 5-10 minutes.
-
After the initial rate is recorded, add the FDP enzyme solution to the cuvette and continue to monitor the absorbance at 340 nm until the reaction is complete.
4. Calculation of Purity:
-
Calculate the change in absorbance (ΔA) before and after the addition of the FDP enzyme.
-
Use the molar extinction coefficient of NADPH (6220 L·mol⁻¹·cm⁻¹) to calculate the concentration of Fructose 1,6-bisphosphate in the sample.
-
Purity (%) = [(Calculated concentration x Dilution factor) / Initial weighed concentration] x 100
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and the analytical processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Glycolysis pathway highlighting the central role of Fructose-1,6-bisphosphate.
Caption: Experimental workflow for HPLC-based purity assessment of this compound.
References
A Comparative Guide to Inter-Species Differences in Fructose-1,6-Bisphosphate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Fructose-1,6-bisphosphate (FBP) stands at a critical metabolic junction, its synthesis and degradation tightly controlled to direct the flow of carbon through either glycolysis or gluconeogenesis. The enzymes governing its metabolism—phosphofructokinase-1 (PFK-1), fructose-1,6-bisphosphatase (FBPase), and fructose-1,6-bisphosphate aldolase—exhibit significant diversity across species, reflecting their adaptation to different metabolic needs and environments. This guide provides a comparative analysis of these enzymes in mammals, plants, yeast, and bacteria, supported by experimental data and methodologies.
Key Enzymes at the Fructose-6-Phosphate/Fructose-1,6-Bisphosphate Crossroads
The interconversion between fructose-6-phosphate and fructose-1,6-bisphosphate is a key regulatory point in central carbon metabolism. This step is governed by the opposing activities of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase).
Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis
PFK-1 catalyzes the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a committed step in glycolysis.[1] Its regulation is a primary determinant of glycolytic flux.
Inter-species Variations in PFK-1:
-
Mammals: Mammalian PFK-1 is a tetrameric enzyme composed of three different subunits: muscle (M), liver (L), and platelet (P).[2] The subunit composition varies between tissues, leading to different kinetic and regulatory properties.[2][3] For instance, the M-type has a high affinity for fructose-6-phosphate (F6P), while the L-type has a lower affinity.[3]
-
Yeast (Saccharomyces cerevisiae): Yeast PFK-1 is a hetero-octamer of two different subunits, α and β.[4] Both subunits are homologous to mammalian PFK-1 subunits.[4]
-
Bacteria (Escherichia coli): Bacterial PFK-1 is typically a homotetramer.[3] A key difference in regulation is that most eukaryotic PFK-1 enzymes are potently activated by fructose-2,6-bisphosphate, which overrides the inhibitory effect of ATP.[1] This level of regulation by fructose-2,6-bisphosphate is absent in most prokaryotes.[1]
-
Plants: Plants possess both ATP-dependent PFK and a pyrophosphate-dependent phosphofructokinase (PFP), the latter of which is not typically found in animals.
Comparative Kinetic Data for PFK-1:
| Species/Isoform | Substrate | K₀.₅ (µM) | Vmax (µmol/min/mg) | Allosteric Activators | Allosteric Inhibitors | Reference |
| Human PFK-M | Fructose-6-P | 147 | - | AMP, Fructose-2,6-BP | ATP, Citrate | [3] |
| ATP | 152 | - | [3] | |||
| Human PFK-L | Fructose-6-P | 1360 | - | AMP, Fructose-2,6-BP | ATP, Citrate | [3] |
| ATP | 160 | - | [3] | |||
| Human PFK-P | Fructose-6-P | 1333 | - | AMP, Fructose-2,6-BP | ATP, Citrate | [3] |
| ATP | 276 | - | [3] | |||
| Yeast (S. cerevisiae) | Fructose-6-P | - | - | AMP, Fructose-2,6-BP | ATP | [4] |
| E. coli | Fructose-6-P | - | - | ADP | Phosphoenolpyruvate | [5] |
Fructose-1,6-Bisphosphatase (FBPase): A Key Player in Gluconeogenesis
FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a critical step in gluconeogenesis.[6] Its activity is tightly regulated to prevent futile cycling with PFK-1.
Inter-species Variations in FBPase:
-
Classes of FBPase: FBPases are categorized into five classes (I-V) based on sequence similarity.[6] Eukaryotes and bacteria contain FBPases from classes I-III.[6]
-
Mammals: Mammalian FBPase is a tetramer that is allosterically inhibited by AMP and fructose-2,6-bisphosphate.[6]
-
Yeast (S. cerevisiae): Yeast possesses a cytosolic FBPase that is also subject to allosteric inhibition by AMP and fructose-2,6-bisphosphate.
-
Bacteria (E. coli): The E. coli FBPase (a Class II enzyme) shows significant differences in regulation compared to its mammalian counterpart. While it is inhibited by AMP, it is not synergistically inhibited by fructose-2,6-bisphosphate.[7]
-
Plants: In plants, FBPase is found in both the cytosol and chloroplasts. The cytosolic FBPase is involved in sucrose synthesis and is inhibited by fructose-2,6-bisphosphate. The chloroplastic FBPase is part of the Calvin cycle and is regulated by light via the ferredoxin-thioredoxin system.
Comparative Kinetic and Inhibitory Data for FBPase:
| Species | Kₘ for FBP (µM) | Vmax (units/mg) | kcat (s⁻¹) | IC₅₀ for AMP (µM) | IC₅₀ for Fructose-2,6-BP (µM) | Reference |
| Pig Kidney | - | - | - | 1.3 | - | [8] |
| Human Liver | - | - | - | 9.7 | - | [8] |
| Francisella tularensis (FBPaseII) | 11 | 2.0 | 1.2 | - | - | [9] |
| E. coli (Class I) | - | - | 14.6 | - | - | [10] |
| E. coli (Class II) | - | 3.3 | - | - | - | [9] |
| Red-eared Slider (Control) | 26.9 | - | - | 6.1 | - | [11] |
| Red-eared Slider (Anoxic) | 59.8 | - | - | 3.6 | - | [11] |
Fructose-1,6-Bisphosphate Aldolase: Cleavage for Glycolysis
Aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).
Inter-species Variations in Aldolase:
-
Class I Aldolases: Found in animals and higher plants, these enzymes utilize a Schiff base intermediate formed with a lysine residue in the active site and do not require a metal cofactor.[6]
-
Class II Aldolases: Found in most bacteria and fungi, these enzymes are metal-dependent, typically requiring a divalent cation like Zn²⁺ for catalysis.[6]
Mammalian Isozymes: Vertebrates have three Class I aldolase isozymes with distinct tissue distributions and kinetic properties:
-
Aldolase A: Predominantly found in muscle and red blood cells.
-
Aldolase B: Primarily expressed in the liver, kidney, and small intestine.
-
Aldolase C: Found in the brain and neuronal tissues.
Comparative Kinetic Data for Aldolase:
| Species/Class | Substrate | Kₘ (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Human Placenta (Class I) | Fructose-1,6-BP | 20,003 | 1769.5 | - | [12] |
| Rabbit Muscle (Class I) | Fructose-1,6-BP | 2.3 | - | - | [13] |
| Yeast (Class I) | Fructose-1,6-BP | - | - | - | [13] |
| Cenarchaeum symbiosum (bifunctional) | Fructose-1,6-BP (cleavage) | 100,000 | 0.29 | - | [14] |
| Triosephosphates (condensation) | 110 | 0.24 | - | [14] |
Regulatory Signaling Pathways
The activity of the enzymes involved in fructose-1,6-bisphosphate metabolism is intricately regulated by signaling pathways that respond to the cell's energy status and hormonal cues. A key player in this regulation, particularly in eukaryotes, is the signaling molecule fructose-2,6-bisphosphate (Fru-2,6-BP).
Fructose-2,6-Bisphosphate Signaling in Mammals
In mammals, the concentration of Fru-2,6-BP is controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[15] Hormones like insulin and glucagon regulate the activity of this enzyme through phosphorylation and dephosphorylation.[15][16]
-
Glucagon (low blood glucose): Glucagon signaling leads to the phosphorylation of PFK-2/FBPase-2, which activates its phosphatase activity and inhibits its kinase activity.[15] This lowers the concentration of Fru-2,6-BP, leading to the inhibition of glycolysis and stimulation of gluconeogenesis.[15][16]
-
Insulin (high blood glucose): Insulin signaling results in the dephosphorylation of PFK-2/FBPase-2, activating its kinase activity.[16] This increases the levels of Fru-2,6-BP, which in turn activates PFK-1 and stimulates glycolysis.[16]
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. collab.its.virginia.edu [collab.its.virginia.edu]
- 3. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK1 | SGD [yeastgenome.org]
- 5. A COMPARISON OF THE KINETIC PROPERTIES OF PHOSPHOFRUCTOKINASE FROM BACTERIAL, PLANT AND ANIMAL SOURCES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Characterization of Fructose 1,6-Bisphosphatase II from Francisella tularensis, an Essential Enzyme for Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Aldolase - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Kinetics of Aldolase Isozymes with Fructose Phosphates: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic properties of the three human aldolase isozymes—Aldolase A (muscle), Aldolase B (liver), and Aldolase C (brain)—with their key substrates, Fructose-1,6-bisphosphate (FBP) and Fructose-1-phosphate (F1P). Understanding the distinct catalytic efficiencies of these isozymes is crucial for research in metabolic diseases, cancer biology, and drug development.
Data Presentation: Kinetic Parameters of Aldolase Isozymes
The catalytic efficiencies of aldolase isozymes A, B, and C for the cleavage of Fructose-1,6-bisphosphate (FBP) and Fructose-1-phosphate (F1P) are summarized below. These kinetic parameters highlight the substrate specificity and physiological roles of each isozyme.
| Isozyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Aldolase A | Fructose-1,6-bisphosphate | 10 | 12.1 | 1.21 x 106 |
| Fructose-1-phosphate | - | - | - | |
| Aldolase B | Fructose-1,6-bisphosphate | 0.8 | 0.67 | 8.38 x 105 |
| Fructose-1-phosphate | 2,400 | 4.5 | 1.88 x 103 | |
| Aldolase C | Fructose-1,6-bisphosphate | 10.7 ± 0.5 | 5.2 ± 0.2 | 4.86 x 105[1] |
| Fructose-1-phosphate | 16,000 ± 2000 | 2.8 ± 0.3 | 1.75 x 102[1] |
Experimental Protocols
The determination of aldolase kinetic parameters is typically performed using a coupled-enzyme assay. This method measures the rate of NADH oxidation, which is proportional to the rate of fructose phosphate cleavage by aldolase.
Principle:
Aldolase cleaves Fructose-1,6-bisphosphate or Fructose-1-phosphate into triose phosphates (dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) or glyceraldehyde). In the presence of triosephosphate isomerase (TPI), DHAP is converted to G3P. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) then oxidizes G3P, reducing NAD+ to NADH. The rate of NADH formation is monitored spectrophotometrically at 340 nm. For assays involving Fructose-1-phosphate, the glyceraldehyde produced is phosphorylated by triose kinase to G3P.
Materials:
-
Purified recombinant human aldolase isozymes (A, B, and C)
-
Fructose-1,6-bisphosphate (FBP)
-
Fructose-1-phosphate (F1P)
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
α-glycerophosphate dehydrogenase[2]
-
Assay Buffer (e.g., 100 mM KPi, pH 7.2)[2]
-
EDTA[2]
-
Bovine Serum Albumin (BSA)[2]
-
Microplate reader or spectrophotometer capable of reading at 340 nm[2]
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NAD+, TPI, and GDH. For tissue or cell samples, homogenize in ice-cold aldolase assay buffer[4]. Centrifuge to remove insoluble material[4].
-
Substrate and Enzyme Addition: Add varying concentrations of the substrate (FBP or F1P) to the wells of a microplate. Initiate the reaction by adding a known concentration of the aldolase isozyme.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm in kinetic mode, with readings taken every 2-3 minutes for 10-60 minutes[4].
-
Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curve. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
Mandatory Visualization
Experimental Workflow for Aldolase Kinetics
Caption: Workflow for determining aldolase kinetic parameters.
Aldolase in Cellular Signaling
Aldolase isozymes are not only metabolic enzymes but also participate in various signaling pathways, influencing cell proliferation, invasion, and drug resistance, particularly in cancer.
Wnt Signaling Pathway:
All three aldolase isozymes (A, B, and C) have been shown to positively regulate the canonical Wnt signaling pathway. They achieve this by disrupting the interaction between GSK-3β and Axin, which is a key component of the β-catenin destruction complex. This leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.[5]
Caption: Aldolase regulation of the canonical Wnt signaling pathway.
EGFR Signaling Pathway:
Aldolase A (ALDOA) has been implicated in regulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway in gastric cancer. Overexpression of ALDOA can lead to increased cell proliferation and cisplatin resistance through the activation of EGFR and its downstream effectors, ERK1/2 and AKT.[6]
Caption: Aldolase A involvement in the EGFR signaling pathway.
References
- 1. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans: An Assessment of Enzyme Activity, Expression and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medichem-me.com [medichem-me.com]
- 4. abcam.com [abcam.com]
- 5. Aldolase positively regulates of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldolase A promotes cell proliferation and cisplatin resistance via the EGFR pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fosfructose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of fosfructose, a phosphorylated sugar used in various biochemical assays and research applications. While this compound is not generally classified as a hazardous substance, adherence to proper disposal protocols is necessary to ensure a safe laboratory environment and compliance with regulations.[1][2][3]
Immediate Safety and Handling for Disposal
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses or goggles, gloves, and a lab coat.[4] If the material is in a powdered form, measures should be taken to avoid dust formation.[4][5] In the event of a spill, the material should be swept up and placed into a suitable, clearly labeled container for disposal.[4][5]
Quantitative Data Summary
The following table summarizes key information pertinent to the disposal of this compound, based on data for similar fructose compounds.
| Parameter | Value/Information | Source |
| Physical State | Solid (crystalline powder) | [4][5] |
| Appearance | White | [4][5] |
| Odor | Odorless | [4] |
| Hazard Classification | Not classified as hazardous | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2) (in case of fire) | [4][6] |
| Disposal Recommendation | Dispose of in accordance with local, regional, and national regulations. | |
| Drain Disposal | Do not empty into drains. | [3][7] |
Disposal Protocol
The primary method for this compound disposal is to collect the waste in a designated and properly labeled container for chemical waste.
Step-by-Step Disposal Procedure:
-
Containment: Collect solid this compound waste, including any contaminated materials such as weighing paper or pipette tips, in a suitable, sealed, and clearly labeled waste container.
-
Labeling: The label on the waste container should clearly identify the contents as "this compound waste" and include any other information required by your institution's waste management program.
-
Storage: Store the waste container in a designated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Consultation: It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a local waste disposal expert to ensure compliance with all applicable regulations.[7]
-
Arrangement for Pickup: Follow your institution's procedures for arranging the pickup and disposal of chemical waste by a licensed contractor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets (SDS) for the chemicals you are working with.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
